Ibotenic Acid
Description
This compound has been reported in Amanita gemmata, Amanita muscaria, and other organisms with data available.
This compound is a chemical compound that is naturally occurring in the mushrooms Amanita muscaria and Amanita pantherina, among others. This compound is a powerful neurotoxin that is used as a brain-lesioning agent and has shown to be highly neurotoxic when injected directly into the brains of mice and rats. In 1960's, this compound was originally isolated from Amanita ibotengutake in Japan. A. ibotengutake is very like to A. pantherina. (L1141)
A neurotoxic isoxazole (similar to KAINIC ACID and MUSCIMOL) found in AMANITA mushrooms. It causes motor depression, ataxia, and changes in mood, perceptions and feelings, and is a potent excitatory amino acid agonist.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJCBFDCFXCWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893771 | |
| Record name | alpha-Amino-2,3-dihydro-3-oxo-5-isoxazoleacetic acid | |
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Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2552-55-8, 60573-88-8 | |
| Record name | (±)-Ibotenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2552-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibotenic acid | |
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| Record name | Ibotenic acid | |
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| Record name | alpha-Amino-2,3-dihydro-3-oxo-5-isoxazoleacetic acid | |
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| Record name | (S)-2-amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid | |
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| Record name | Ibotenic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBOTENIC ACID | |
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Foundational & Exploratory
The History and Application of Ibotenic Acid in Neuroscience Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibotenic acid, a naturally occurring neurotoxin found in Amanita muscaria and Amanita pantherina mushrooms, has played a pivotal role in advancing our understanding of the central nervous system.[1][2] Initially identified in the mid-20th century, its potent excitotoxic properties were soon recognized, establishing it as a valuable tool in neuroscience research.[3] Structurally analogous to the excitatory neurotransmitter glutamate, this compound acts as a potent agonist at N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors (mGluRs).[1][3][4] This activity, when harnessed in a controlled manner, allows for the creation of specific, axon-sparing brain lesions, providing invaluable models for studying neurodegenerative diseases, cognitive function, and the intricate circuitry of the brain.[3][5]
This in-depth technical guide provides a comprehensive overview of the history of this compound in neuroscience research, its mechanism of action, and detailed protocols for its use in creating experimental brain lesions.
Mechanism of Action: Excitotoxicity
This compound's primary mechanism of action is excitotoxicity, a process of neuronal death caused by excessive stimulation of excitatory amino acid receptors.[1] It is a non-selective agonist of glutamate receptors, with a strong affinity for NMDA receptors and group I and II metabotropic glutamate receptors.[1] It also weakly activates AMPA and kainate receptors.[1]
The binding of this compound to NMDA receptors leads to a prolonged influx of Ca²⁺ into the neuron.[1] This calcium overload activates a cascade of intracellular signaling pathways, including the activation of proteases, lipases, and endonucleases, ultimately leading to neuronal apoptosis and necrosis.[1] The excitotoxicity of this compound can be enhanced by the co-agonist glycine and blocked by the NMDA receptor antagonist dizocilpine (MK-801).[1][4]
Quantitative Data
The following tables summarize key quantitative data for the use of this compound in neuroscience research.
Table 1: Receptor Binding and Activity
| Receptor Subtype | Agonist Activity (EC₅₀) | Notes |
| NMDA Receptor | Potent Agonist | Primary mediator of neurotoxicity.[1][3][6] |
| mGluR1 | Agonist | Group I mGluR.[1] |
| mGluR5 | Agonist | Group I mGluR.[1] |
| mGluR2 | Agonist | Group II mGluR.[1] |
| mGluR3 | Agonist | Group II mGluR.[1] |
| AMPA/Kainate Receptors | Weak Agonist | [1] |
Table 2: Neurotoxicity Data
| Parameter | Value | Species | Route of Administration |
| LD₅₀ | 38 mg/kg | Mouse | Oral |
| LD₅₀ | 129 mg/kg | Rat | Oral[7] |
Table 3: Common Parameters for this compound-Induced Lesions
| Parameter | Typical Range | Notes |
| Concentration | 1 - 10 mg/mL (6.3 - 63 mM) | Dissolved in phosphate-buffered saline (PBS) at pH 7.4.[1][8][9] |
| Injection Volume | 0.05 - 1 µL per site | [1][10] |
| Injection Rate | 0.1 - 0.2 µL/min | [1][11] |
Experimental Protocols
I. Preparation of this compound Solution
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Reagents and Materials:
-
This compound powder
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Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
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Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of sterile PBS (pH 7.4) to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Store the solution at -20°C. This compound in PBS is stable for up to one year when frozen.[1]
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II. Stereotaxic Injection of this compound
This protocol provides a general guideline for stereotaxic injection in rodents. Specific coordinates for the target brain region must be determined from a stereotaxic atlas (e.g., Paxinos and Watson).
-
Materials and Equipment:
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Stereotaxic apparatus
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Anesthesia system (e.g., isoflurane)
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Microsyringe pump and syringe (e.g., Hamilton syringe)
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Drill with a small burr
-
Surgical instruments (scalpel, forceps, etc.)
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Ophthalmic ointment
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Antiseptic solution (e.g., Betadine)
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Suturing material or wound clips
-
Heating pad
-
-
Procedure:
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Anesthetize the animal using an approved protocol. Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Place the animal in the stereotaxic apparatus, ensuring the head is level.
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Apply ophthalmic ointment to the eyes to prevent drying.
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Shave the fur on the scalp and clean the area with an antiseptic solution.
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Make a midline incision in the scalp to expose the skull.
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Identify and clean the bregma and lambda landmarks on the skull.
-
Determine the stereotaxic coordinates for the target brain region.
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Drill a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.
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Lower the injection needle attached to the microsyringe to the pial surface and record the dorsal-ventral (DV) coordinate.
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Slowly lower the needle to the target DV coordinate.
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Infuse the this compound solution at a slow, controlled rate (e.g., 0.1 µL/min) using the microsyringe pump.[1]
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow along the injection track.[9]
-
Slowly retract the needle.
-
Suture the scalp incision or close it with wound clips.
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Administer post-operative analgesics and monitor the animal during recovery on a heating pad.
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III. Histological Analysis of Lesions
-
Materials and Equipment:
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Perfusion pump
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Phosphate-buffered saline (PBS)
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4% Paraformaldehyde (PFA) in PBS
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Vibratome or cryostat
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Microscope slides
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Staining reagents (e.g., Cresyl violet for Nissl staining)
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Microscope
-
-
Procedure:
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At the desired post-lesion time point (typically 7-14 days), deeply anesthetize the animal.
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Perform a transcardial perfusion with ice-cold PBS followed by 4% PFA to fix the brain tissue.
-
Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
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Cryoprotect the brain by incubating it in a sucrose solution (e.g., 30% sucrose in PBS) until it sinks.
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Section the brain into coronal or sagittal sections of a desired thickness (e.g., 40 µm) using a vibratome or cryostat.
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Mount the sections onto microscope slides.
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Perform histological staining to visualize the lesion. Nissl staining with Cresyl violet is commonly used to identify areas of neuronal loss.
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Examine the sections under a microscope to assess the extent and location of the lesion. The lesioned area will be characterized by a significant reduction in the number of stained neurons compared to the contralateral, unlesioned hemisphere or sham-operated controls.[12]
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Visualizations
Signaling Pathways
Caption: this compound signaling pathways leading to excitotoxicity.
Experimental Workflow
Caption: Experimental workflow for this compound-induced brain lesions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Glutamate and aspartate agonists structurally related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 4. This compound mediates neurotoxicity and phosphoinositide hydrolysis by independent receptor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA receptor agonists derived from this compound. Preparation, neuroexcitation and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Age and dose-related effects of hippocampal this compound on lesion size, mortality, and nonspatial working memory in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Applying Stereotactic Injection Technique to Study Genetic Effects on Animal Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Discovery and Characterization of Ibotenic Acid from Amanita muscaria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibotenic acid, a potent neurotoxin and structural analogue of the neurotransmitter glutamate, is a key psychoactive isoxazole derivative found in Amanita muscaria and related mushrooms. Its discovery in the 1960s marked a significant milestone in neuropharmacology, providing a valuable tool for probing the function of excitatory amino acid receptors. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and pharmacology of this compound. It includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visualizations of its principal signaling pathways.
Introduction
The iconic fly agaric mushroom, Amanita muscaria, has a long and storied history in various cultures for its psychoactive properties.[1] Scientific investigation into its active principles in the mid-20th century led to the isolation and characterization of this compound and its decarboxylated derivative, muscimol. This compound's structural similarity to glutamate, the primary excitatory neurotransmitter in the central nervous system, makes it a powerful agonist at glutamate receptors, particularly N-methyl-D-aspartate (NMDA) and group I and II metabotropic glutamate receptors (mGluRs).[1] This activity underlies its neurotoxic effects and its utility as a brain-lesioning agent in neuroscience research.[1] This document serves as a comprehensive technical resource on the foundational aspects of this compound research.
Discovery and Initial Characterization
The isolation and structural elucidation of this compound were independently achieved by several research groups in the mid-1960s. A Japanese group led by Takemoto, Nakajima, and Sakuma first reported the isolation of a flycidal constituent they named "this compound" from Amanita muscaria and Amanita pantherina in 1964.[2] Concurrently, Eugster and his colleagues in Switzerland isolated and characterized "premuscimol," which was later identified as this compound.[3]
Physicochemical and Spectroscopic Data
The initial characterization of this compound relied on a combination of elemental analysis, determination of physical constants, and spectroscopic methods. This data was crucial for deducing its chemical structure.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₄ | [4] |
| Molecular Weight | 158.11 g/mol | [4] |
| Melting Point | 151-152 °C (anhydrous, with decomposition) | [1] |
| IUPAC Name | (S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid | [1] |
| Solubility | Readily soluble in water; less soluble in ethanol and organic solvents. | [1] |
Table 1: Physicochemical Properties of this compound
| Spectroscopic Data | Key Observations |
| ¹H-NMR | Signals corresponding to a proton on the isoxazole ring, a methine proton, and exchangeable protons of the amino and carboxyl groups. |
| ¹³C-NMR | Resonances indicating the presence of a carboxyl carbon, a methine carbon, and carbons of the isoxazole ring. |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of amino acid functional groups (N-H, C=O, O-H) and the isoxazole ring. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight; characteristic fragmentation pattern including the loss of CO₂ and H₂O.[5][6][7] |
Table 2: Summary of Spectroscopic Data for this compound
Experimental Protocols
Original Isolation and Purification (General Method)
The pioneering work of Takemoto and Eugster's groups likely involved a multi-step process to isolate this compound from the fungal material.
Experimental Workflow for this compound Isolation
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [ISOLATION OF A FLYCIDAL CONSTITUENT "this compound" FROM AMANITA MUSCARIA AND A. PANTHERINA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C5H6N2O4 | CID 1233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of this compound and muscimol in plasma by liquid chromatography-triple quadrupole mass spectrometry with bimolecular dansylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of Ibotenic Acid on NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibotenic acid, a naturally occurring neurotoxin found in Amanita muscaria and related mushrooms, serves as a potent agonist for ionotropic and metabotropic glutamate receptors.[1][2] Its neurotoxic properties are primarily mediated through its strong activation of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory.[3][4] Overactivation of NMDA receptors by this compound leads to excitotoxicity, a process implicated in various neurodegenerative disorders.[4] This technical guide provides a comprehensive overview of the mechanism of action of this compound on NMDA receptors, detailing its binding characteristics, downstream signaling cascades, and the experimental protocols used to elucidate these interactions.
Mechanism of Action
This compound acts as a potent agonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[1] As a conformationally-restricted analog of glutamate, it effectively mimics the endogenous ligand, triggering the opening of the receptor's ion channel.[2] The binding of this compound, in conjunction with the co-agonist glycine or D-serine at the GluN1 subunit, induces a conformational change that removes the voltage-dependent magnesium (Mg2+) block from the channel pore. This allows for a significant influx of calcium ions (Ca2+) into the neuron.[2]
The subsequent surge in intracellular Ca2+ concentration is the primary trigger for this compound-induced excitotoxicity.[2] This calcium overload activates a cascade of downstream signaling pathways, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII).[2] Activated CaMKII, along with other calcium-dependent enzymes, contributes to the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[2] The sustained elevation of intracellular calcium ultimately results in neuronal cell death.[2] The neurotoxic effects of this compound can be attenuated by NMDA receptor antagonists, highlighting the central role of this receptor in its mechanism of action.[3]
Quantitative Data
The following table summarizes the available quantitative data for the activity of this compound.
| Parameter | Value | Receptor/System | Reference |
| EC50 (Neurotoxicity) | 77.3 ± 8 µM | Cortical Neurons | [5] |
| EC50 (mGluR1a) | 43 µM | Metabotropic Glutamate Receptor 1a | [6] |
| EC50 (mGluR2) | 110 µM | Metabotropic Glutamate Receptor 2 | [6] |
| EC50 (mGluR5a) | 17 µM | Metabotropic Glutamate Receptor 5a | [6] |
Signaling Pathway
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Determining EC50
This protocol outlines the determination of the half-maximal effective concentration (EC50) of this compound on NMDA receptors expressed in a cellular system (e.g., cultured neurons or Xenopus oocytes expressing recombinant NMDA receptors).
1. Cell Preparation:
- Culture primary neurons or transfect a suitable cell line (e.g., HEK293 cells or Xenopus oocytes) with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).
- Plate cells on coverslips for recording.
2. Solutions:
- External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 µM EDTA, and 100 µM glycine. Adjust pH to 7.2 with NaOH.
- Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
- This compound Stock Solution: Prepare a high-concentration stock solution of this compound in the external solution. Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 1 µM to 1 mM).
3. Recording Procedure:
- Establish a whole-cell patch-clamp configuration on a selected cell.
- Voltage-clamp the cell at a holding potential of -60 mV.
- Apply the external solution containing a saturating concentration of the co-agonist glycine (100 µM).
- Using a fast-perfusion system, apply increasing concentrations of this compound to the cell for a fixed duration (e.g., 2-5 seconds) to evoke inward currents.
- Record the peak amplitude of the inward current at each concentration.
- Ensure a sufficient wash-out period between applications to allow for receptor recovery.
4. Data Analysis:
- Normalize the peak current amplitude at each this compound concentration to the maximal current response.
- Plot the normalized current as a function of the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Competitive Radioligand Binding Assay for Determining Ki
This protocol describes a method to determine the binding affinity (Ki) of this compound for the NMDA receptor using a competitive binding assay with a radiolabeled antagonist.
1. Membrane Preparation:
- Homogenize brain tissue (e.g., rat cortex) or cells expressing NMDA receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and large debris.
- Centrifuge the supernatant at high speed to pellet the membranes.
- Wash the membrane pellet multiple times by resuspension and centrifugation.
- Resuspend the final pellet in the binding buffer and determine the protein concentration.
2. Binding Assay:
- Prepare a series of dilutions of unlabeled this compound.
- In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653 or [³H]CPP), and varying concentrations of this compound.
- To determine non-specific binding, include tubes with an excess of a non-radiolabeled, high-affinity NMDA receptor antagonist.
- Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters.
- Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
3. Data Analysis:
- Measure the radioactivity retained on the filters using liquid scintillation counting.
- Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.
- Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
- Fit the data to a one-site competition curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
References
- 1. NMDA receptor agonists derived from this compound. Preparation, neuroexcitation and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 4. Intrahippocampal Administration of this compound Induced Cholinergic Dysfunction via NR2A/NR2B Expression: Implications of Resveratrol against Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hoelzel-biotech.com [hoelzel-biotech.com]
- 6. This compound | NMDA receptor agonist | Hello Bio [hellobio.com]
An In-depth Technical Guide on the Core Chemical Structure and Properties of Ibotenic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibotenic acid is a potent neurotoxin and a conformationally restricted analog of the neurotransmitter glutamate.[1] Found naturally in mushrooms of the Amanita genus, such as Amanita muscaria and Amanita pantherina, it is a valuable pharmacological tool for neuroscience research, particularly in the creation of animal models for neurodegenerative diseases.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and experimental applications.
Chemical Structure and Physicochemical Properties
This compound, systematically named (S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid, is a heterocyclic non-proteinogenic amino acid.[1] Its structure features an isoxazole ring, which imposes conformational constraints on the molecule, making it a specific agonist for certain glutamate receptor subtypes.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid | [1] |
| Synonyms | Ibotenate, Premuscimol | [1] |
| Molecular Formula | C₅H₆N₂O₄ | [1] |
| Molar Mass | 158.11 g/mol | [1] |
| Melting Point | 151-152 °C (anhydrous), 144-146 °C (monohydrate) | [1] |
| Solubility | Water: 1 mg/mL; 0.1 M NaOH: 10.7 mg/mL; 0.1 M HCl: 4.7 mg/mL | [1] |
| pKa (Predicted) | Acidic: 1; Basic: 6.97 | [3] |
Spectroscopic Data
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of this compound. Predicted chemical shifts can be calculated, and experimental data would be obtained from purified samples dissolved in a suitable deuterated solvent, such as D₂O.
-
FTIR Spectroscopy: FTIR analysis, typically using a KBr pellet, would reveal characteristic absorption bands corresponding to the functional groups present in this compound, such as O-H, N-H, C=O, and C=N vibrations.
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. For analytical purposes using LC-MS/MS, the ion transition m/z 159 -> 113 is commonly monitored.[4]
Biological Activity and Mechanism of Action
This compound's primary biological activity stems from its role as a potent agonist at ionotropic and metabotropic glutamate receptors.[1]
Receptor Binding Profile
This compound exhibits a broad spectrum of activity at glutamate receptors, with a preference for N-methyl-D-aspartate (NMDA) receptors.
Table 2: Receptor Binding and Functional Activity of this compound
| Receptor Subtype | Activity | Effect | Reference(s) |
| NMDA Receptors | Potent Agonist | Excitotoxicity, Neurotoxicity | [1] |
| Metabotropic Glutamate Receptors (mGluRs) | Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) Agonist | Modulation of synaptic transmission | [1] |
| AMPA/Kainate Receptors | Weak Agonist | Minor contribution to excitotoxicity | [1] |
| EC₅₀ (Cortical Neurons) | 77.3 ± 8 µM | Neurotoxicity | [5] |
Excitotoxicity Signaling Pathway
The neurotoxic effects of this compound are primarily mediated through the overactivation of NMDA receptors, leading to a cascade of events known as excitotoxicity.
Upon binding to the NMDA receptor, this compound induces a conformational change that opens the ion channel, leading to a massive influx of calcium ions (Ca²⁺).[1] This surge in intracellular Ca²⁺ activates a variety of downstream enzymes, including nitric oxide synthase (NOS), calpains, and protein kinase C (PKC). The activation of these enzymes contributes to mitochondrial dysfunction and the generation of reactive oxygen species (ROS), ultimately leading to neuronal cell death through apoptosis and necrosis.[1]
Experimental Protocols
In Vivo Neurotoxicity: Stereotaxic Injection in Rats
This protocol describes a standard procedure for inducing excitotoxic lesions in the rat hippocampus using this compound.
Materials:
-
This compound
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Stereotaxic apparatus
-
Hamilton syringe with a 30-gauge needle
-
Surgical tools
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile PBS to a final concentration of 10 µg/µL.[6] Filter-sterilize the solution.
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the head is level.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify bregma.
-
Injection Coordinates: Based on a rat brain atlas, determine the coordinates for the target region (e.g., for the CA1 region of the hippocampus: AP: -3.0 mm, L: ±2.0 mm, V: -2.8 mm from bregma).[4]
-
Craniotomy: Drill a small burr hole at the determined coordinates.
-
Injection: Slowly lower the syringe needle to the target depth. Infuse 0.1 µL of the this compound solution at a rate of 0.1 µL/min.[6]
-
Post-injection: Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Closure: Slowly retract the needle and suture the incision.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. This compound-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preliminary study on the time-correlation changes in brain neurotransmitters of mice exposed to mushroom toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Ibotenic Acid: A Technical Guide to a Naturally Occurring Neurotoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibotenic acid is a potent neurotoxin naturally found in several species of Amanita mushrooms, most notably Amanita muscaria and Amanita pantherina.[1] As a structural analog of the neurotransmitter glutamate, this compound exerts its neurotoxic effects through the overstimulation of glutamate receptors, leading to a cascade of events culminating in neuronal death. This process, known as excitotoxicity, makes this compound a valuable tool in neuroscience research for creating specific brain lesions to study neurodegenerative diseases and brain function.[2] This in-depth technical guide provides a comprehensive overview of this compound, its mechanisms of action, experimental protocols for its use, and the associated signaling pathways.
Physicochemical Properties and Receptor Affinity
This compound is a conformationally-restricted analogue of glutamate, which allows it to act as a potent agonist at several glutamate receptors.[1] Its primary targets are the N-methyl-D-aspartate (NMDA) receptors and the group I and II metabotropic glutamate receptors (mGluRs).[1]
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₄ | [1] |
| Molar Mass | 158.11 g/mol | [1] |
| Primary Targets | NMDA receptors, Group I mGluRs (mGluR1, mGluR5), Group II mGluRs (mGluR2, mGluR3) | [1] |
| EC₅₀ for Neurotoxicity (Cortical Neurons) | 77.3 ± 8 µM | [3] |
Mechanism of Neurotoxicity: Excitotoxicity
The neurotoxicity of this compound is primarily mediated by its agonistic activity at NMDA and group I metabotropic glutamate receptors, leading to excessive neuronal excitation.
NMDA Receptor Activation and Calcium Influx
Activation of NMDA receptors by this compound leads to the opening of their associated ion channels, resulting in a massive influx of calcium ions (Ca²⁺) into the neuron. This uncontrolled increase in intracellular calcium is a critical initiating event in the excitotoxic cascade.
Metabotropic Glutamate Receptor Activation and Downstream Signaling
This compound is also a potent agonist of group I mGluRs (mGluR1 and mGluR5). These receptors are coupled to Gq/11 G-proteins.[4][5] Activation of these receptors initiates the following signaling pathway:
-
G-protein activation: The Gq/11 protein is activated.
-
Phospholipase C (PLC) activation: The activated Gαq/11 subunit stimulates phospholipase Cβ (PLCβ) isoforms, including PLCβ1, PLCβ2, and PLCβ3.[4][6][7]
-
Second messenger production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular calcium release: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, further contributing to the calcium overload initiated by NMDA receptor activation.
Downstream Consequences of Calcium Overload
The excessive intracellular calcium concentration triggers several neurotoxic pathways:
-
Activation of Deleterious Enzymes: High calcium levels activate various enzymes that can damage cellular components, including proteases, phospholipases, and endonucleases.
-
Mitochondrial Dysfunction: Mitochondria sequester excess calcium, which disrupts their function, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).
-
Oxidative Stress: The overproduction of ROS, such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), by enzymes like NADPH oxidase and dysfunctional mitochondria, leads to oxidative stress.[5][8] This damages lipids, proteins, and DNA, contributing to neuronal death.
Experimental Protocols
This compound is widely used to create excitotoxic lesions in specific brain regions of animal models. This allows researchers to study the function of the lesioned area and to model neurodegenerative diseases.
Stereotaxic Injection of this compound for Brain Lesions
This protocol describes the general procedure for creating excitotoxic lesions in the rat brain using this compound. Specific coordinates will vary depending on the target brain region and the animal model.
Materials:
-
This compound solution (e.g., 10 mg/ml in phosphate-buffered saline, pH 7.4)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe with a fine-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Suturing material
-
Animal model (e.g., adult rat)
Procedure:
-
Anesthesia: Anesthetize the animal using an approved protocol.
-
Stereotaxic Mounting: Secure the animal in the stereotaxic apparatus.
-
Surgical Preparation: Shave the scalp, and clean the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Coordinate Determination: Using a stereotaxic atlas, determine the coordinates (anterior-posterior, medial-lateral, and dorsal-ventral) for the target brain region. Bregma is typically used as the reference point.
-
Craniotomy: Drill a small burr hole in the skull at the determined coordinates.
-
Injection: Slowly lower the injection needle to the target depth. Infuse a small volume of the this compound solution (e.g., 0.1-0.5 µL) over several minutes.
-
Post-injection: Leave the needle in place for a few minutes to allow for diffusion and to minimize backflow along the injection track. Slowly withdraw the needle.
-
Closure: Suture the incision.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring.
Example Stereotaxic Coordinates for Rat Brain Lesions:
| Target Region | Anterior-Posterior (from Bregma) | Medial-Lateral (from Midline) | Dorsal-Ventral (from Skull) | Reference |
| Nucleus Basalis Magnocellularis | -0.9 mm | 2.6 mm | - | [9] |
| Ventral Hippocampus | - | - | - | [10] |
| Dorsal Striatum | - | - | - | [11] |
Note: These are example coordinates and should be optimized for each specific experiment and animal strain.
Histological Assessment of Neuronal Damage
Following the creation of an excitotoxic lesion, histological staining is used to visualize and quantify the extent of neuronal loss.
Cresyl violet is a basic aniline dye that stains the Nissl substance (rough endoplasmic reticulum) in the cytoplasm of neurons.[12] Healthy neurons will appear dark purple, while areas of neuronal loss will show a lack of staining.
Procedure (for paraffin-embedded sections):
-
Deparaffinization: De-wax sections in xylene.[13]
-
Rehydration: Rehydrate sections through a graded series of ethanol to water.[13]
-
Staining: Stain in 0.1% Cresyl Violet solution for 4-15 minutes.[13]
-
Differentiation: Briefly rinse in 70% ethanol and, if necessary, differentiate in an acidic ethanol solution to remove excess stain.[13]
-
Dehydration and Mounting: Dehydrate sections through a graded series of ethanol, clear in xylene, and mount with a coverslip.[13]
NADPH-diaphorase is an enzyme that is identical to neuronal nitric oxide synthase (nNOS).[14] A subset of interneurons that are relatively resistant to excitotoxic insults stain intensely with this method, providing a useful marker to delineate the extent of the lesion.[15]
Procedure (for free-floating sections):
-
Incubation: Incubate free-floating brain sections in a solution containing β-NADPH, nitro blue tetrazolium (NBT), and Triton X-100 at 37°C.[16]
-
Monitoring: Monitor the color reaction until the desired staining intensity is achieved.
-
Washing: Wash the sections in buffer.
-
Mounting: Mount the sections onto slides, air dry, and coverslip.
Quantitative Analysis of Neurotoxicity
The neurotoxic effects of this compound are dose-dependent.[17] Higher concentrations and larger injection volumes generally result in a greater area of neuronal loss. The hippocampus is a brain region particularly susceptible to the neurotoxic effects of this compound.[17][18]
| Parameter | Observation | Reference |
| Dose-Response | Neuronal loss in the hippocampus is dose-dependent with respect to this compound concentration. | [4] |
| Regional Vulnerability | This compound causes a marked disappearance of nerve cells in the striatum, hippocampal formation, substantia nigra, and piriform cortex. | [18] |
| Comparison to Kainate | This compound is 5-10 times less toxic than kainic acid and produces more discrete, spherical lesions. | [19] |
Conclusion
This compound is a powerful and widely used neurotoxin in neuroscience research. Its ability to induce excitotoxicity through the over-activation of glutamate receptors provides a valuable model for studying the mechanisms of neuronal death in various neurological disorders. A thorough understanding of its mechanisms of action, along with the careful application of stereotaxic and histological techniques, is essential for its effective and reproducible use in the laboratory. This guide provides a foundational resource for researchers and professionals working with this important research tool.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive Oxygen Species: Physiological and Physiopathological Effects on Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipase C-beta 1 is a GTPase-activating protein for Gq/11, its physiologic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of phospholipase C β by Gβγ and Gαq involves C-terminal rearrangement to release auto-inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nucleus basalis magnocellularis: optimal coordinates for selective reduction of choline acetyltransferase in frontal neocortex by this compound injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound lesion of the ventral hippocampus differentially affects dopamine and its metabolites in the nucleus accumbens and prefrontal cortex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. neurosciencecourses.com [neurosciencecourses.com]
- 13. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 14. Molecular bases of NMDA receptor subtype-dependent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histochemical characterization of neuronal NADPH-diaphorase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Age and dose-related effects of hippocampal this compound on lesion size, mortality, and nonspatial working memory in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of ibotenate and kainate neurotoxicity in rat brain: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Excitotoxicity: An In-depth Technical Guide to Early Ibotenic Acid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of excitotoxicity, wherein the very neurotransmitters responsible for normal brain function can, in excess, lead to neuronal death, is a cornerstone of modern neuroscience. This principle underpins our understanding of a vast array of neurological disorders, from stroke and epilepsy to chronic neurodegenerative diseases. The journey to this understanding was pioneered by early researchers who meticulously characterized the neurotoxic effects of excitatory amino acids. Among these, ibotenic acid, a potent glutamate analog, emerged as a crucial tool for its ability to create discrete, axon-sparing lesions, thereby allowing for the precise dissection of neural circuits. This technical guide delves into the seminal early research on this compound and its role in elucidating the mechanisms of excitotoxicity, providing a detailed overview of the experimental protocols, quantitative data, and the foundational understanding of the signaling pathways involved.
The story of excitotoxicity begins with the investigation of monosodium glutamate (MSG) by Dr. John W. Olney in the late 1960s. His work demonstrated that systemic administration of glutamate to infant mice resulted in predictable patterns of neuronal death in specific brain regions.[1] This led to the hypothesis that excessive stimulation of excitatory amino acid receptors could be neurotoxic.[1] The search for more potent and specific tools led researchers to this compound, a naturally occurring neurotoxin found in Amanita mushrooms.[2] Early comparative studies, notably by researchers like Schwarcz and Coyle, established this compound as a superior alternative to other excitotoxins like kainic acid.[3] this compound produced more localized and consistent lesions and was less prone to inducing seizures, making it an invaluable instrument for experimental neurobiology.[3]
Mechanism of Action: The Excitotoxic Cascade
This compound exerts its neurotoxic effects primarily by acting as a potent agonist at N-methyl-D-aspartate (NMDA) and, to a lesser extent, metabotropic glutamate receptors.[4][5] This agonism initiates a cascade of events, now famously known as the excitotoxic cascade, which ultimately leads to neuronal demise.
The binding of this compound to the NMDA receptor triggers the opening of its associated ion channel, leading to a massive influx of calcium ions (Ca²⁺) into the neuron.[6] While Ca²⁺ is a vital second messenger in healthy neurons, its uncontrolled entry overwhelms the cell's buffering and extrusion capacities. This pathological increase in intracellular Ca²⁺ activates a host of downstream enzymes that contribute to cellular damage. These include:
-
Phospholipases: These enzymes break down the cell membrane, leading to the production of arachidonic acid and the generation of reactive oxygen species (ROS), which cause oxidative stress.
-
Proteases: Calcium-dependent proteases such as calpains are activated, which then degrade essential cytoskeletal and enzymatic proteins.
-
Nitric Oxide Synthase (NOS): The activation of neuronal NOS (nNOS) leads to the production of nitric oxide (NO), a highly reactive free radical that can damage DNA and proteins.[4]
The culmination of these processes is a state of severe cellular stress, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis) or necrosis.
Signaling Pathway Diagram
References
- 1. Editorial: Excitotoxicity Turns 50. The Death That Never Dies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies of Ibotenic Acid-Induced Neuronal Lesions: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibotenic acid, a potent neurotoxin originally isolated from the Amanita muscaria mushroom, serves as a powerful tool in neuroscience research for creating discrete, excitotoxic lesions in the central nervous system.[1][2] As a structural analog of the excitatory neurotransmitter glutamate, this compound exerts its neurotoxic effects primarily through the overstimulation of N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors.[1][3][4] This leads to a cascade of intracellular events culminating in neuronal death, a process termed excitotoxicity. The resulting lesions are characterized by the selective loss of neuronal cell bodies while sparing axons of passage and terminals from extrinsic neurons, making it an invaluable model for studying the functional roles of specific brain regions and for mimicking the neuropathological features of various neurodegenerative diseases.[4][5] This guide provides a comprehensive overview of the foundational studies of this compound-induced neuronal lesions, with a focus on its mechanism of action, experimental protocols, and the resultant neurochemical and behavioral consequences.
Mechanism of Action: The Excitotoxic Cascade
The neurotoxicity of this compound is a multi-step process initiated by its agonistic activity at glutamate receptors. This leads to excessive neuronal depolarization and a breakdown of ion homeostasis, triggering a cascade of deleterious intracellular events.
Receptor Activation and Calcium Influx
This compound is a potent agonist of NMDA receptors and group I and II metabotropic glutamate receptors.[1] Its neurotoxic effects are primarily mediated through the activation of NMDA receptors.[1][4] The binding of this compound to NMDA receptors leads to the opening of their associated ion channels, resulting in a massive influx of calcium (Ca²⁺) into the neuron.[1][6]
Downstream Signaling Pathways
The excessive intracellular Ca²⁺ concentration triggers a number of downstream signaling pathways that contribute to neuronal damage:
-
Enzyme Activation: Elevated Ca²⁺ levels activate various enzymes, including Ca²⁺/calmodulin-dependent protein kinase II (CaM-KII), which in turn phosphorylates multiple downstream targets, disrupting cellular function.[1]
-
Oxidative Stress: The calcium overload enhances the mitochondrial electron transport system, leading to the excessive production of reactive oxygen species (ROS).[1] These free radicals cause significant damage to cellular components, including lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Mitochondria play a crucial role in buffering intracellular Ca²⁺. However, excessive calcium uptake by mitochondria can lead to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.
-
Inflammatory Response: this compound-induced neuronal death triggers a robust inflammatory response characterized by the activation of microglia and astrocytes.[7][8] Activated microglia release pro-inflammatory cytokines, such as interleukin-1β (IL-1β), which can exacerbate neuronal damage.[8]
The culmination of these events is neuronal death, which can occur through both necrotic and apoptotic pathways.
Experimental Protocols
The creation of reliable and reproducible this compound-induced lesions requires careful attention to surgical and procedural details. The following protocols are generalized from multiple studies and should be adapted for specific research questions and target brain regions.
Animal Models and Housing
-
Species: Wistar and Sprague-Dawley rats are commonly used.[9][10][11]
-
Age and Weight: The age and weight of the animals will depend on the experimental goals. Neonatal lesions are often used to model neurodevelopmental disorders, while adult lesions are used to study the effects of acute neuronal loss.[9]
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[10]
Preparation of this compound Solution
-
Solvent: this compound is typically dissolved in phosphate-buffered saline (PBS) at a pH of 7.4.[1]
-
Concentration: A common concentration is 10 µg/µl.[11]
-
Storage: The solution can be stored frozen for up to a year without loss of toxicity.[1]
Stereotaxic Surgery
-
Anesthesia: Animals are anesthetized with an appropriate agent, such as sodium pentobarbital.[11]
-
Stereotaxic Apparatus: The animal is placed in a stereotaxic frame.
-
Coordinates: The stereotaxic coordinates for the target brain region are determined from a rat brain atlas (e.g., Paxinos and Watson). For example, for the CA1 region of the hippocampus, coordinates might be AP: -3.0 mm from bregma, L: ±2.0 mm from midline, and V: -2.8 mm from the skull surface.[10]
-
Injection: A microsyringe is used to inject a small volume of the this compound solution (e.g., 0.05-0.1 µl) at a slow rate (e.g., 0.1 µl/min).[1] The needle is left in place for a few minutes after the injection to allow for diffusion.
-
Post-operative Care: The incision is sutured, and the animal is monitored during recovery.
Histological Verification
Following the completion of behavioral and neurochemical analyses, the brains are processed for histological verification of the lesion site and extent. This is typically done using staining methods such as Cresyl violet to visualize neuronal cell bodies.
Quantitative Data
The following tables summarize quantitative data from studies investigating the effects of this compound-induced lesions.
Table 1: Neurochemical Changes Following this compound Lesions
| Brain Region | Neurotransmitter/Metabolite | Time Post-Lesion | Change | Reference |
| Nucleus Accumbens | Dopamine (DA) | 14 days | Decreased | [12] |
| Nucleus Accumbens | Dopamine (DA) | 28 days | Increased | [12] |
| Medial Prefrontal Cortex | Dihydroxyphenylacetic acid (DOPAC) | 28 days | Reduced | [12] |
| Medial Prefrontal Cortex | Homovanillic acid (HVA) | 28 days | Reduced | [12] |
| Medial Prefrontal Cortex | DOPAC/DA ratio | 28 days | Reduced | [12] |
| Hippocampus | Glutamic Acid | 4 hours | Decreased | [13][14] |
| Brain Stem | Glutamic Acid | 4 hours | Decreased | [13][14] |
| Cerebral Cortex | Epinephrine | 20 minutes | Decreased | [13][14] |
| Brain Stem | Choline | 4 hours | Decreased | [13][14] |
| Brain Stem | Homovanillic Acid | 4 hours | Increased | [13][14] |
| Frontal and Parietal Cortex | Acetylcholinesterase (AChE) | 1 week | ~60% decrease | [15] |
| Frontal and Parietal Cortex | [³H]hemicholinium-3 binding | 1 week | ~30% reduction | [15] |
Table 2: Behavioral Changes Following this compound Lesions
| Lesion Site | Behavioral Test | Outcome | Reference |
| Ventral Hippocampus (neonatal) | Social Interaction Test | Decreased time in social interaction | [9][16] |
| Ventral Hippocampus (neonatal) | Social Interaction Test | Enhanced aggressive behavior | [9][16] |
| Ventral Hippocampus | Spontaneous Locomotion | Increased 28 days post-lesion | [12] |
| Ventral Hippocampus | Amphetamine-induced Locomotion | Augmented 14 and 28 days post-lesion | [12] |
| Medial Prefrontal Cortex | Open Field Test | Hyperactivity in a novel environment | [17] |
| Medial Zona Incerta | Lordosis Behavior | Significant attenuation | [11] |
| Dorsal Prefrontal Cortex | Cocaine-induced Behavioral Sensitization | Blocked expression | [18] |
Conclusion
This compound-induced neuronal lesions remain a cornerstone of experimental neuroscience, providing a robust and reliable method for investigating the functional neuroanatomy of the brain and for modeling neurodegenerative conditions. A thorough understanding of its mechanism of action, meticulous application of experimental protocols, and comprehensive analysis of the resulting neurochemical and behavioral changes are essential for the successful application of this powerful research tool. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to utilize this compound lesioning in their studies. Further research into the detailed molecular cascades of excitotoxicity and the long-term consequences of these lesions will continue to refine our understanding of brain function and pathology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ibotenic_acid [bionity.com]
- 3. Intrahippocampal Administration of this compound Induced Cholinergic Dysfunction via NR2A/NR2B Expression: Implications of Resveratrol against Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 5. This compound-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An investigation into the early stages of the inflammatory response following this compound-induced neuronal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NEUROINFLAMMATION IS ASSOCIATED WITH CHANGES IN GLIAL MGLUR5 EXPRESSION AND THE DEVELOPMENT OF NEONATAL EXCITOTOXIC LESIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Social behaviour in rats lesioned with this compound in the hippocampus: quantitative and qualitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 11. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 12. This compound lesion of the ventral hippocampus differentially affects dopamine and its metabolites in the nucleus accumbens and prefrontal cortex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preliminary study on the time-correlation changes in brain neurotransmitters of mice exposed to mushroom toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound lesion of nucleus basalis magnocellularis differentially affects cholinergic, glutamatergic and GABAergic markers in cortical rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of this compound lesion of the medial prefrontal cortex on dopamine agonist-related behaviors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound lesions of the dorsal prefrontal cortex disrupt the expression of behavioral sensitization to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biochemical Conversion of Ibotenic Acid to Muscimol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibotenic acid, a neurotoxic non-selective glutamate receptor agonist found in Amanita mushrooms, serves as a prodrug to the more stable and potent GABAA receptor agonist, muscimol. The conversion of this compound to muscimol is a critical decarboxylation reaction that can be achieved through both enzymatic and non-enzymatic methods. This technical guide provides an in-depth overview of the biochemical pathway, detailed experimental protocols for the conversion and purification of muscimol, and a summary of the quantitative data available. Furthermore, this guide includes visual representations of the biochemical pathway and experimental workflows to facilitate a comprehensive understanding of the process.
The Biochemical Pathway: Decarboxylation of this compound
The fundamental transformation of this compound to muscimol involves the removal of a carboxyl group (-COOH) from the alpha-carbon of the amino acid moiety of this compound, releasing carbon dioxide (CO₂). This reaction can be catalyzed by enzymes or induced by heat and acidic conditions.
Enzymatic Decarboxylation
Recent research has identified a biosynthetic gene cluster in Amanita muscaria that includes a gene encoding a decarboxylase, termed IboD , which is responsible for the conversion of this compound to muscimol[1]. While the precise catalytic mechanism of IboD is still under investigation, it is classified as a decarboxylase, suggesting a mechanism analogous to other amino acid decarboxylases[1].
In addition to the natively occurring IboD, glutamate decarboxylase (GAD) , an enzyme readily available from various biological sources, has been shown to effectively catalyze the decarboxylation of this compound[2][3]. This enzymatic conversion is dependent on the presence of the cofactor pyridoxal-5-phosphate (PALP)[3]. The proposed mechanism involves the formation of a Schiff base between the amino group of this compound and PALP, which facilitates the departure of the carboxyl group as CO₂.
Non-Enzymatic Decarboxylation
This compound can be decarboxylated non-enzymatically through the application of heat, particularly in an acidic environment[3][4]. The reaction rate is significantly influenced by pH and temperature. Lowering the pH of the solution creates an environment that favors the protonation of the carboxylate group, making it a better leaving group.
A noteworthy and highly efficient method for the conversion of this compound to muscimol involves treatment with tritiated water (³H₂O) or deuterated water (D₂O) in dimethyl sulfoxide (DMSO) at ambient temperature[5][6][7]. This method's simplicity and high yield make it an attractive option for radiosynthesis of muscimol for research purposes. The exact mechanism for this dramatic solvent and radiolytic rate acceleration is still being explored[7].
Quantitative Data Summary
The following table summarizes the quantitative data gathered from various studies on the conversion of this compound to muscimol.
| Method | Conditions | This compound to Muscimol Ratio (Final) | Half-life of this compound | Reference(s) |
| Non-Enzymatic | ||||
| Boiling in water (pH 7.4, 100°C) | 1 hour | ~20% conversion | 10 hours | [8] |
| Boiling in acidic water (pH 2.7, 100°C) | 1 hour | 82:18 | 60 minutes | [8] |
| Boiling in acidic water (pH 2.7, 100°C) | 2 hours | 97:3 | 24 minutes | [8] |
| Boiling in acidic water (pH 2.7, 100°C) | 3 hours | 99:1 | 24 minutes | [8] |
| Drying of fungal tissue | N/A | Highly variable, ~3:2 | N/A | [2] |
| Enzymatic | ||||
| Glutamate Decarboxylase (GAD) | 37°C, 2 hours (with PALP) | 92.77:1 | N/A |
Experimental Protocols
Non-Enzymatic Decarboxylation via Acidic Hydrolysis
This protocol describes a common method for the decarboxylation of this compound from Amanita mushroom material.
Materials:
-
Dried and powdered Amanita muscaria caps
-
Deionized water
-
Hydrochloric acid (HCl) or Citric Acid
-
pH meter or pH strips
-
Heating mantle with a stirrer
-
Round bottom flask
-
Condenser
-
Filter paper and funnel or vacuum filtration apparatus
-
Rotary evaporator
Procedure:
-
Extraction: Suspend the powdered mushroom material in deionized water (e.g., 10 g in 200 mL) in a round bottom flask.
-
pH Adjustment: While stirring, slowly add HCl or citric acid to the suspension to adjust the pH to approximately 2.5 - 3.0.
-
Reflux: Attach a condenser to the round bottom flask and heat the mixture to boiling using a heating mantle. Maintain a gentle reflux for 2-3 hours.
-
Filtration: Allow the mixture to cool to room temperature. Filter the mixture through filter paper to remove the solid mushroom material. Wash the solid residue with a small amount of acidic water (pH 2.5-3.0) to ensure complete extraction of the products.
-
Concentration: The resulting filtrate containing muscimol and any remaining this compound can be concentrated using a rotary evaporator.
Purification of Muscimol
The following is a general procedure for the purification of muscimol from the crude extract obtained after decarboxylation.
Materials:
-
Crude muscimol extract
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)
-
Methanol
-
Water
-
Ammonium hydroxide
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., TSK-GEL Amide-80)
Procedure:
-
Sample Preparation: Dilute the concentrated crude extract with a water/methanol mixture (1:1).
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis MAX SPE cartridge according to the manufacturer's instructions.
-
Load the diluted extract onto the cartridge.
-
Wash the cartridge with water and then methanol to remove impurities.
-
Elute the muscimol and any remaining this compound with a solution of 0.05% trifluoroacetic acid in methanol[9].
-
-
HPLC Purification:
-
The eluted fraction can be further purified using preparative HPLC.
-
A hydrophilic interaction liquid chromatography (HILIC) column, such as a TSK-GEL Amide-80, is suitable for separating the polar compounds this compound and muscimol[10][11].
-
The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer (e.g., 0.5% formic acid)[5][10].
-
Collect the fractions corresponding to the muscimol peak.
-
-
Analysis and Characterization: The purity of the final product should be assessed using analytical HPLC, and its identity confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[5][9][10][11][12][13]. The ion transitions for muscimol in MS are typically m/z 115→98.1[5][10][11].
Visualizations
Caption: Biochemical pathways for the conversion of this compound to muscimol.
Caption: Experimental workflow for muscimol production and purification.
Caption: Simplified signaling pathways of this compound and muscimol.
References
- 1. This compound Biosynthesis in the Fly Agaric Is Initiated by Glutamate Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20140004084A1 - Method for producing muscimol and/or reducing this compound from amanita tissue - Google Patents [patents.google.com]
- 3. Excitatory amino acids: studies on the biochemical and chemical stability of this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2022187974A1 - Processes for extracting muscimol from amanita muscaria - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: on the mechanism of its conversion to [3H] muscimol | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Determination of this compound and muscimol, the Amanita mushroom toxins, in human serum by liquid chromatography–tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of this compound and muscimol in Amanita mushrooms by hydrophilic interaction liquid chromatography–tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Determination of muscimol and this compound in Amanita mushrooms by high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Ibotenic Acid: A Technical Guide for its Application as a Neurotoxic Research Tool
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of ibotenic acid, a powerful neurotoxin widely used in neuroscience research. It details its mechanism of action, experimental protocols for its use as a lesioning agent, and its specific effects on neural pathways. The information is intended to equip researchers with the foundational knowledge required to effectively and responsibly utilize this compound as a tool for investigating brain function and modeling neurological disorders.
Core Mechanism of Action
This compound is a naturally occurring amino acid found in mushrooms like Amanita muscaria.[1] Structurally, it is a conformationally restricted analogue of the primary excitatory neurotransmitter, glutamate.[2] This structural similarity allows it to act as a potent, non-selective agonist at glutamate receptors, which is the basis for its neurotoxic effects.[1][3]
Excitotoxicity: The primary mechanism of this compound-induced neurotoxicity is excitotoxicity. By potently activating N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors (mGluRs), it causes excessive neuronal excitation.[1][4] This overstimulation leads to a massive influx of calcium (Ca²⁺) into the neuron.[1] The resulting calcium overload triggers a cascade of detrimental downstream events, including mitochondrial dysfunction, oxidative stress, and the activation of proteases and other catabolic enzymes, ultimately leading to neuronal cell death.[1][5]
Receptor Specificity: this compound's action is not uniform across all glutamate receptors. It is a strong agonist for NMDA receptors, as well as Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) metabotropic glutamate receptors.[1] Conversely, it is only a weak agonist for AMPA and kainate receptors and is inactive at Group III mGluRs.[1] This profile distinguishes it from other excitotoxins like kainic acid.[2]
Selectivity for Neurons: A key advantage of this compound as a research tool is its selectivity for neuronal cell bodies. When injected directly into a brain region, it destroys intrinsic neurons while largely sparing glial cells and, critically, axons of passage from other brain regions that happen to traverse the injection site.[2][4][5][6] This allows for the creation of discrete, perikaryal-specific lesions, enabling researchers to study the function of a specific nucleus without confounding effects from severing connecting pathways.[4]
Metabolism to Muscimol: When administered systemically, or through in vivo decarboxylation, this compound can be converted into muscimol.[1][7] Muscimol is a potent agonist of the GABA-A receptor, the brain's primary inhibitory neurotransmitter system.[3][7] Therefore, the systemic effects of this compound can be complex, involving both excitotoxic stimulation and subsequent widespread inhibition via its metabolite.[7]
Figure 1: Signaling pathway of this compound-induced excitotoxicity.
Quantitative Data Summary
The efficacy and effects of this compound are dose-dependent. The following tables summarize its receptor profile and common experimental parameters.
Table 1: this compound Receptor Binding Profile
| Receptor Target | Activity | Potency | Reference |
|---|---|---|---|
| Ionotropic Glutamate | |||
| NMDA | Agonist | Strong | [1][3] |
| AMPA | Agonist | Weak | [1] |
| Kainate | Agonist | Weak | [1] |
| Metabotropic Glutamate | |||
| Group I (mGluR1, mGluR5) | Agonist | Strong | [1] |
| Group II (mGluR2, mGluR3) | Agonist | Strong | [1] |
| Group III | Agonist | Inactive | [1] |
| GABAergic |
| GABA-A (via muscimol) | Indirect Agonist | Potent |[1][7] |
Table 2: Common Experimental Parameters for Excitotoxic Lesions
| Parameter | Value / Description | Species | Reference |
|---|---|---|---|
| Route of Administration | Intracranial (Stereotaxic) | Rat, Mouse | [1][2][8] |
| Intraperitoneal (Systemic) | Mouse | [7][9] | |
| Concentration (Intracranial) | 1 mg/100 µL (in PBS) | Rat | [5] |
| Dosage (Intracranial) | 1 µg or 5 µg per site | Rat | [10] |
| Dosage (Systemic) | 16 mg/kg | Mouse | [7][9] |
| Injection Volume (Intracranial) | 0.05 - 0.1 µL | Rat | [1] |
| Injection Rate (Intracranial) | 0.1 µL / min | Rat | [1] |
| Vehicle / Solvent | Phosphate-Buffered Saline (PBS), pH 7.4 | Rat | [1] |
| Storage | Frozen in PBS solution | Rat |[1] |
Detailed Experimental Protocols
The successful use of this compound for creating targeted brain lesions requires meticulous surgical and handling procedures.
Preparation and Storage of this compound Solution
-
Reconstitution: this compound is typically supplied as a powder. Reconstitute it in a sterile phosphate-buffered saline (PBS) solution to the desired concentration (e.g., 10 µg/µL). Ensure the pH is adjusted to and maintained at 7.4 to prevent precipitation and ensure physiological compatibility.[1]
-
Aliquoting: Divide the stock solution into single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or below. Under these conditions, the solution can be kept for up to a year with no significant loss of toxicity.[1]
Protocol for Stereotaxic Lesioning in Rats
This protocol describes a general procedure for creating a targeted excitotoxic lesion in a specific brain region, such as the hippocampus or nucleus basalis magnocellularis.
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail) and mount it in a stereotaxic frame. Ensure the head is level by checking the coordinates for bregma and lambda.
-
Surgical Site Preparation: Shave the scalp, and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Using a stereotaxic atlas for the specific rat strain and age, identify the anterior-posterior (AP) and medial-lateral (ML) coordinates for the target brain region.[8] Use a dental drill to create a small burr hole in the skull at these coordinates, being careful not to damage the underlying dura mater.
-
Injection:
-
Lower a Hamilton syringe with a fine-gauge needle to the dorsal-ventral (DV) coordinate of the target site.[8]
-
Infuse the this compound solution slowly, at a rate of approximately 0.1 µL/min, to allow for diffusion and minimize mechanical damage.[1]
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to prevent backflow up the injection tract upon withdrawal.
-
Slowly retract the needle.
-
-
Post-Operative Care: Suture the incision and provide post-operative analgesia and care according to approved animal welfare protocols. Monitor the animal for recovery. Behavioral testing can typically commence after a recovery period of 7-14 days.
Figure 2: General experimental workflow for creating excitotoxic lesions.
Histological Verification
It is crucial to verify the location and extent of the lesion post-mortem.
-
Perfusion and Fixation: At the end of the experiment, deeply anesthetize the animal and perform a transcardial perfusion with saline followed by a fixative like 4% paraformaldehyde (PFA).
-
Brain Extraction: Carefully extract the brain and post-fix it in the same fixative overnight.
-
Sectioning: Cryoprotect the brain (e.g., in a 30% sucrose solution) and then section it on a cryostat or vibratome.
-
Staining: Mount the sections on slides and perform a Nissl stain (e.g., with cresyl violet). This stain binds to the rough endoplasmic reticulum of neurons, clearly revealing cell bodies.
-
Analysis: Under a microscope, the lesioned area will be identifiable by a marked reduction or complete absence of stained neurons and a disruption of the normal cytoarchitecture, often accompanied by gliosis.[2][5]
Logical Relationships and Molecular Context
The utility of this compound stems from its relationship to the endogenous neurotransmitter glutamate, and its metabolic product, muscimol, which relates to GABA. This duality is central to understanding its effects.
Figure 3: Molecular relationships of this compound and its primary targets.
Conclusion
This compound is an invaluable tool in neuroscience for producing specific, neuron-sparing lesions that allow for the functional dissection of neural circuits. Its preference over other methods, like electrolytic lesions or even kainic acid, is due to its ability to create more discrete and predictable damage with fewer side effects.[2][4] A thorough understanding of its receptor pharmacology, proper handling, and precise administration via stereotaxic surgery are paramount for obtaining reliable and replicable results. When used correctly and verified with histology, this compound-induced lesions provide a powerful model for exploring the causal role of specific brain regions in behavior and for studying the pathology of neurodegenerative diseases.[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amanita muscaria - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound lesions of the lateral hypothalamus: comparison with the electrolytic lesion syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preliminary study on the time-correlation changes in brain neurotransmitters of mice exposed to mushroom toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereotaxic Surgery for Excitotoxic Lesion of Specific Brain Areas in the Adult Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Preliminary study on the time-correlation changes in brain neurotransmitters of mice exposed to mushroom toxin this compound [frontiersin.org]
- 10. The neurotoxic actions of this compound on cholinergic and opioid peptidergic systems in the central nervous system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modelling cognitive dysfunctions with bilateral injections of this compound into the rat entorhinal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Stereotaxic Injection of Ibotenic Acid in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the stereotaxic injection of ibotenic acid in rats, a common procedure for inducing specific brain lesions to study brain function and model neurological disorders. This document outlines the necessary materials, detailed experimental procedures, and critical data for successful and reproducible outcomes.
Introduction
This compound is a potent neurotoxin that acts as a glutamate receptor agonist, particularly at N-methyl-D-aspartate (NMDA) receptors.[1][2] Its administration into specific brain regions induces excitotoxicity, leading to the selective destruction of neuronal cell bodies while relatively sparing axons of passage and nerve terminals from extrinsic sources.[2] This property makes it a valuable tool for creating discrete, perikaryal-specific lesions, allowing researchers to investigate the functional roles of targeted brain nuclei.[2]
Materials and Reagents
| Category | Item | Specifications/Notes |
| Animal Model | Male Adult Rats | e.g., Sprague-Dawley or Wistar, 250-350g. Acclimatize for at least one week before surgery. |
| Surgical Equipment | Stereotaxic Apparatus | With rat-specific adaptors. |
| Anesthesia System | For delivery of isoflurane or injectable anesthetics. | |
| Micro-drill | With sterile drill bits (e.g., 0.5-1.0 mm). | |
| Microsyringe Pump | For controlled infusion. | |
| Hamilton Syringe | 1-10 µL capacity with a 30-34 gauge needle. | |
| Surgical Instruments | Scalpel, forceps, hemostats, scissors (all sterile). | |
| Heating Pad | To maintain body temperature during surgery. | |
| Rectal Thermometer | For monitoring body temperature. | |
| Consumables | Sterile Saline (0.9%) | For irrigation and cleaning. |
| Antiseptic Solution | e.g., Povidone-iodine or Chlorhexidine. | |
| 70% Ethanol | For disinfection. | |
| Sterile Cotton Swabs | ||
| Eye Lubricant | To prevent corneal drying. | |
| Sutures or Wound Clips | For closing the incision. | |
| Dental Cement | For securing cannulae or screws, if applicable. | |
| Chemicals & Drugs | This compound | |
| Phosphate-Buffered Saline (PBS) | 0.1 M, pH 7.4. | |
| Anesthetics | See Anesthesia Protocols table. | |
| Analgesics | See Post-Operative Analgesia table. | |
| Local Anesthetic | e.g., Lidocaine or Bupivacaine. |
Experimental Protocols
Preparation of this compound Solution
-
Dissolve this compound in 0.1 M Phosphate-Buffered Saline (PBS) to the desired concentration. A commonly used concentration is 10 µg/µL (1mg/100µL).[3]
-
Adjust the pH of the solution to 7.4. This is crucial to prevent non-specific tissue damage due to acidity.
-
Sterile-filter the solution using a 0.22 µm syringe filter.
-
Aliquot the solution and store it at -20°C. This compound in a phosphate-buffered saline solution at a pH of 7.4 can be stored frozen for up to a year without loss of toxicity.[1]
Anesthesia and Pre-operative Procedures
Proper anesthesia and analgesia are critical for animal welfare and the success of the surgery.
Anesthesia Protocols
| Anesthetic Agent(s) | Dosage | Route of Administration | Notes |
| Isoflurane | 1-3% in oxygen | Inhalation | Allows for rapid adjustment of anesthetic depth. |
| Ketamine / Xylazine | 80-100 mg/kg / 5-10 mg/kg | Intraperitoneal (IP) | A common injectable combination. |
| Ketamine / Dexmedetomidine | 75 mg/kg / 0.5 mg/kg | Intraperitoneal (IP) | Reversible with atipamezole. |
-
Administer a pre-operative analgesic to manage pain before it begins.
-
Anesthetize the rat using one of the protocols listed in the table above.
-
Once the rat is deeply anesthetized (confirmed by the absence of a pedal withdrawal reflex), shave the scalp and clean the area with an antiseptic solution followed by 70% ethanol.
-
Apply a sterile eye lubricant to prevent corneal drying.
-
Place the rat in the stereotaxic apparatus, ensuring the head is held firmly but without constricting breathing. Use ear bars and an incisor bar for secure positioning.
-
Maintain the rat's body temperature at 37°C using a heating pad.
Stereotaxic Surgical Procedure
-
Incision: Make a midline incision in the scalp using a sterile scalpel to expose the skull. Retract the skin to visualize the cranial sutures, particularly bregma and lambda.
-
Leveling the Skull: Clean and dry the skull surface. Level the skull by adjusting the dorsoventral (DV) position of the incisor bar until the DV coordinates for bregma and lambda are in the same horizontal plane (within 0.1 mm).[4]
-
Determining Coordinates:
-
Position the injection needle or a probe over bregma and set this as the anteroposterior (AP) and mediolateral (ML) zero point.
-
Use a rat brain atlas (e.g., Paxinos and Watson) to determine the AP, ML, and DV coordinates for the target brain region.[5][6] The DV coordinate is typically measured from the skull surface at the injection site.
-
Example Stereotaxic Coordinates (from Bregma)
| Target Brain Region | Anteroposterior (AP) | Mediolateral (ML) | Dorsoventral (DV) |
| Dorsal Hippocampus (CA1) | -3.0 mm | ±2.0 mm | -2.8 mm |
| Nucleus Accumbens (Core) | +1.6 mm | ±1.5 mm | -6.5 mm |
| Medial Prefrontal Cortex | +3.2 mm | ±0.5 mm | -3.0 mm |
| Basolateral Amygdala | -2.8 mm | ±4.8 mm | -8.2 mm |
-
Craniotomy: Move the injection needle to the target AP and ML coordinates. Mark the location on the skull and drill a small burr hole (0.5-1mm) through the skull, being careful not to damage the underlying dura mater.
-
Durotomy: Carefully pierce the dura with the tip of a fine needle or forceps to allow for smooth entry of the injection needle.
-
This compound Injection:
-
Slowly lower the microsyringe needle to the target DV coordinate.
-
Infuse the this compound solution at a slow and controlled rate using the microsyringe pump.
-
This compound Injection Parameters
| Parameter | Range | Notes |
| Concentration | 5-10 µg/µL | Higher concentrations can increase lesion size.[3][7] |
| Injection Volume | 0.1 - 1.0 µL per site | Volume depends on the size of the target structure. |
| Infusion Rate | 0.1 - 0.2 µL/min | Slow infusion minimizes mechanical damage and ensures proper diffusion. |
-
Post-Injection Diffusion: After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion of the this compound and to minimize backflow along the injection tract.[8]
-
Closure: Slowly withdraw the needle. Suture the scalp incision or use wound clips.
Post-operative Care
-
Remove the animal from the stereotaxic frame and place it in a clean recovery cage.
-
Administer post-operative analgesia as described in the table below. Continue analgesia for at least 48-72 hours post-surgery.
-
Keep the animal warm during recovery from anesthesia.
-
Monitor the animal closely until it is fully ambulatory.[9]
-
Provide easy access to food and water. Moist food or a nutritional supplement can be beneficial.
-
Monitor the animal daily for signs of pain (e.g., piloerection, hunched posture, decreased activity), weight loss, and the condition of the surgical wound.
Post-Operative Analgesia
| Analgesic Agent | Dosage | Route of Administration | Frequency |
| Carprofen | 5 mg/kg | Subcutaneous (SC) | Once daily |
| Meloxicam | 1-2 mg/kg | Subcutaneous (SC) | Once daily |
| Buprenorphine | 0.01-0.05 mg/kg | Subcutaneous (SC) | Every 6-12 hours |
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound-induced excitotoxicity.
Experimental Workflow
Caption: Workflow for stereotaxic injection of this compound in rats.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Video: Rodent Stereotaxic Surgery [jove.com]
- 5. The Rat Brain in Stereotaxic Coordinates - 7th Edition | Elsevier Shop [shop.elsevier.com]
- 6. youtube.com [youtube.com]
- 7. Intrahippocampal Administration of this compound Induced Cholinergic Dysfunction via NR2A/NR2B Expression: Implications of Resveratrol against Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Survivable Stereotaxic Surgery in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ibotenic Acid-Induced Hippocampal Lesions in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for inducing targeted hippocampal lesions in mice using ibotenic acid. This technique is a valuable tool for studying the role of the hippocampus in learning, memory, and other cognitive functions, as well as for modeling neurological disorders.
Introduction
This compound is a potent agonist of N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors[1]. Its administration into the brain leads to excessive neuronal excitation, a phenomenon known as excitotoxicity, resulting in localized neuronal death while sparing fibers of passage[2]. This makes it a preferred tool for creating specific brain lesions in experimental models[2]. Hippocampal lesions induced by this compound are widely used to investigate the contributions of this brain structure to various forms of learning and memory, including spatial navigation and contextual fear memory[3][4].
Quantitative Data for this compound Injections
The following tables summarize key quantitative parameters for creating hippocampal lesions in mice using this compound, compiled from various research studies. These values should be considered as a starting point and may require optimization for specific experimental needs and mouse strains.
Table 1: this compound Concentration and Injection Parameters
| Parameter | Value | Source |
| Concentration | 5 µg/µl in PBS (pH 7.2) | [5] |
| 10 mg/ml in PBS (pH 7.4) | [6] | |
| 8 g/L in saline | [7] | |
| 63 mM in PBS (pH 7.4) | [8] | |
| Injection Volume | 0.05 - 0.1 µl per site | [6] |
| 1.0 µl per site | [5] | |
| 2 µl per rat (bilateral) | [7] | |
| Injection Rate | 0.1 µl/min | [5] |
| 0.05 µl/min | [8] | |
| ~75 nl/min | [9] |
Table 2: Example Stereotaxic Coordinates for Mouse Hippocampus (from Bregma)
| Target Region | Antero-Posterior (AP) | Medio-Lateral (ML) | Dorso-Ventral (DV) | Source |
| Dorsal Hippocampus | -1.8 mm | ±1.5 mm | -1.8 mm | Example |
| Dorsal Hippocampus | -2.0 mm | ±1.7 mm | -2.0 mm | Example |
| Ventral Hippocampus | -3.1 mm | ±2.8 mm | -3.5 mm | Example |
| Ventral Hippocampus | -3.4 mm | ±2.9 mm | -3.0 mm | Example |
Note: Stereotaxic coordinates should be adapted from a reliable mouse brain atlas (e.g., Paxinos and Franklin) and may need to be adjusted based on the age, weight, and strain of the mice.
Experimental Protocols
Preparation of this compound Solution
-
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
0.1 M NaOH or 0.1 M HCl for pH adjustment
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile PBS to achieve the target concentration (e.g., 10 mg/ml).
-
Vortex the solution until the this compound is completely dissolved.
-
Adjust the pH of the solution to 7.4 using 0.1 M NaOH or 0.1 M HCl. This is a critical step to prevent non-specific tissue damage due to acidic or basic solutions.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Stereotaxic Surgery for Hippocampal Lesions
-
Materials:
-
Stereotaxic apparatus for mice
-
Anesthesia machine (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Hamilton syringe with a fine gauge needle (e.g., 33G) or a glass micropipette
-
Infusion pump
-
Suturing material
-
Analgesics and antibiotics as per institutional guidelines
-
-
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Place the mouse in the stereotaxic frame, ensuring the head is level.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the fur from the scalp and clean the area with an antiseptic solution (e.g., 70% ethanol and iodine).
-
Make a midline incision on the scalp to expose the skull.
-
Identify and clean the skull surface to visualize Bregma and Lambda.
-
Determine the stereotaxic coordinates for the target hippocampal region from a mouse brain atlas.
-
Drill a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.
-
Slowly lower the injection needle or micropipette to the target DV coordinate.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.1 µl/min) using an infusion pump[5].
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow along the injection track[5][9].
-
Slowly retract the needle.
-
Suture the scalp incision.
-
Administer post-operative analgesics and place the mouse in a clean, warm cage for recovery.
-
Monitor the mouse closely during the recovery period. A recovery period of at least one week is recommended before behavioral testing.
-
Histological Verification of Lesions
-
Materials:
-
Perfusion pump
-
Saline (0.9%) and 4% paraformaldehyde (PFA) in PBS
-
Vibratome or cryostat
-
Microscope slides
-
Nissl stain solution (e.g., Cresyl Violet)
-
Microscope
-
-
Procedure:
-
At the end of the experiment, deeply anesthetize the mouse.
-
Perform transcardial perfusion with saline followed by 4% PFA.
-
Extract the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a sucrose solution (e.g., 30% in PBS) until it sinks.
-
Section the brain coronally (e.g., 40 µm sections) using a vibratome or cryostat.
-
Mount the sections on microscope slides.
-
Perform Nissl staining to visualize neuronal cell bodies. Damaged areas will show a significant reduction in Nissl-stained neurons[10].
-
Examine the sections under a microscope to assess the extent and location of the hippocampal lesion.
-
Behavioral Testing Protocols
The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory[11][12].
-
Apparatus: A circular pool (approximately 1.2-1.5 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase:
-
Mice are trained over several days (e.g., 5-7 days) with multiple trials per day (e.g., 4 trials).
-
For each trial, the mouse is placed in the water at one of four starting positions, facing the wall of the pool.
-
The mouse is allowed to swim and find the hidden platform. The time to find the platform (escape latency) is recorded.
-
If the mouse does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it[13].
-
The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to the distal cues[11][13].
-
-
Probe Trial:
-
24 hours after the last training session, a probe trial is conducted where the escape platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an index of spatial memory.
-
-
This task assesses the ability of mice to associate a neutral context (the conditioning chamber) with an aversive stimulus (a mild foot shock)[3][14].
-
Apparatus: A conditioning chamber with a grid floor connected to a shock generator.
-
Procedure:
-
Training Phase:
-
The mouse is placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 2-3 minutes).
-
One or more mild foot shocks (e.g., 0.5-0.7 mA for 1-2 seconds) are delivered.
-
The mouse is removed from the chamber after a post-shock period.
-
-
Contextual Fear Test:
-
24 hours later, the mouse is returned to the same conditioning chamber.
-
No shocks are delivered during this session.
-
The behavior of the mouse is recorded, and the amount of time spent "freezing" (a state of immobility) is quantified as a measure of fear memory.
-
-
Visualizations
This compound Excitotoxicity Signaling Pathway
Caption: this compound excitotoxicity mechanism.
Experimental Workflow for Hippocampal Lesioning and Behavioral Analysis
Caption: Workflow for hippocampal lesion studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 3. Developing and Validating Trace Fear Conditioning Protocols in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound lesions of the dorsal hippocampus on contextual fear conditioning in mice: comparison with mammillary body lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrahippocampal Administration of this compound Induced Cholinergic Dysfunction via NR2A/NR2B Expression: Implications of Resveratrol against Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Effects of Dorsal and Ventral Hippocampal Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. olac.berkeley.edu [olac.berkeley.edu]
- 10. researchgate.net [researchgate.net]
- 11. mmpc.org [mmpc.org]
- 12. Morris water navigation task - Wikipedia [en.wikipedia.org]
- 13. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze [bio-protocol.org]
- 14. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ibotenic Acid in Modeling Cognitive Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ibotenic acid, a potent excitotoxin, serves as a valuable tool in neuroscience research to create animal models of cognitive dysfunction.[1][2][3] Its utility lies in its ability to produce discrete, axon-sparing neurotoxic lesions in specific brain regions associated with learning, memory, and other cognitive processes.[3][4][5] By selectively destroying neuronal cell bodies while preserving fibers of passage, this compound-induced lesions can mimic the neuropathological and cognitive deficits observed in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and stroke.[2][6][7]
The primary mechanism of action for this compound is its potent agonism of N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors.[1][3] This overstimulation leads to excessive calcium influx, resulting in a cascade of intracellular events that culminate in neuronal death, a process known as excitotoxicity.[1] The resulting lesions are typically spherical and well-circumscribed, allowing for targeted disruption of specific neural circuits.[3]
Common brain regions targeted for this compound lesioning to model cognitive deficits include the hippocampus, essential for memory formation[8][9][10]; the entorhinal cortex, which acts as an interface between the hippocampus and neocortex[2]; and the nucleus basalis of Meynert (NBM), the primary source of cholinergic innervation to the cerebral cortex.[11][12][13] Lesions in these areas have been shown to produce reliable and replicable impairments in various cognitive domains, including spatial learning, recognition memory, working memory, and social memory.[2][6][8][14]
The choice of this compound over other lesioning agents, such as kainic acid or electrolytic methods, is often favored due to its lower propensity to induce seizures and its ability to create more uniform and site-specific lesions.[3][4][5] Furthermore, animals with this compound-induced lesions have demonstrated the capacity for task relearning, making this model particularly useful for studying potential therapeutic interventions aimed at cognitive recovery.[1]
Data Presentation
Table 1: this compound Lesion Parameters for Inducing Cognitive Dysfunction in Rats
| Target Brain Region | This compound Concentration | Volume per Injection Site | Injection Rate | Resulting Cognitive Deficit | Behavioral Test | Reference |
| Hippocampus | 5 µg/µL in PBS (pH 7.4) | 0.1 µL | 0.1 µL/min | Impaired recognition memory | Visual Paired Comparison | [1][8] |
| Entorhinal Cortex | 10 mg/mL in PBS | 0.5 µL | Not Specified | Impaired spatial learning | Morris Water Maze | [2] |
| Nucleus Basalis of Meynert | 8 µg/µL in PBS | 0.5 µL | 0.1 µL/min | Impaired long-term retention of active avoidance | Two-Way Active Avoidance | [11] |
| Medial Prefrontal Cortex | 10 µg/µL in PBS | 0.2 µL | 0.1 µL/min | Executive dysfunction, impaired vigilance | Sustained Attention Task | [15] |
| Ventral Hippocampus (neonatal) | Not Specified | Not Specified | Not Specified | Impaired social memory | Social Memory Test | [6] |
Table 2: Neurochemical and Histological Consequences of this compound Lesions
| Target Brain Region | Time Post-Lesion | Neurochemical Changes | Histological Observations | Reference |
| Nucleus Basalis of Meynert | 1 week | ~60% decrease in AChE staining in frontal and parietal cortex; ~30% reduction in [3H]hemicholinium-3 binding | Striking loss of acetylcholinesterase (AChE) staining in the lesioned NBM | [12] |
| Subthalamic Nucleus | 21 days | Bilateral increase in GAD activity in caudate, putamen, globus pallidus; increased ipsilateral GABA concentrations in thalamus; bilateral increase in TH activity in globus pallidus and nucleus accumbens | Not specified | [16] |
| Hippocampus | 3 or 7 days (infant rats) | Not specified | Degeneration primarily located in the hippocampus; magnitude of damage greatest in younger pups and at higher concentrations | [10] |
| Striatum | Not specified | Disappearance of enkephalin immunoreactive neuronal cell bodies and nerve terminals | Marked disappearance of nerve cells | [4] |
| Medial Prefrontal Cortex & Amygdala (neonatal lesion) | Adult | Lower density of dendritic spines and reduced PSD-95, Syn, AMPA receptor, and BDNF content | Changes in the cytoarchitecture of dendritic spines | [14] |
Experimental Protocols
Protocol 1: this compound Lesioning of the Hippocampus to Model Recognition Memory Deficits
1. Preparation of this compound Solution:
- Dissolve this compound in phosphate-buffered saline (PBS) at a pH of 7.4 to a final concentration of 5 µg/µL.
- Store the solution frozen at -20°C or below. It can be kept for up to a year with no loss in toxicity.[1]
2. Animal Preparation and Anesthesia:
- Use adult male Sprague-Dawley rats.
- Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) and secure it in a stereotaxic frame.
3. Stereotaxic Surgery:
- Expose the skull and identify the coordinates for the hippocampus (e.g., relative to bregma: Anteroposterior -3.8 mm, Mediolateral ±2.5 mm, Dorsoventral -2.8 mm).
- Drill small burr holes through the skull at the target coordinates.
4. This compound Injection:
- Lower a Hamilton syringe filled with the this compound solution to the target depth.
- Infuse 0.1 µL of the this compound solution at a rate of 0.1 µL/min.[1]
- Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
- Slowly retract the needle.
- Repeat the procedure for the contralateral hemisphere for bilateral lesions.
5. Post-Operative Care:
- Suture the scalp incision.
- Administer post-operative analgesics and allow the animal to recover in a clean, warm cage.
- Monitor the animal's health and provide supportive care as needed.
- Allow a recovery period of at least one week before behavioral testing.
Protocol 2: Assessment of Spatial Learning and Memory using the Morris Water Maze
1. Apparatus:
- A circular pool (approximately 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic paint.
- A hidden escape platform submerged just below the water surface.
- Extra-maze cues (e.g., posters with distinct shapes) placed around the room to serve as spatial references.
- A video tracking system to record the animal's swim path and latency to find the platform.
2. Acclimation:
- Handle the rats for several days before the start of the experiment.
- On the day of the experiment, allow the rats to acclimate to the testing room for at least 30 minutes.
3. Acquisition Phase:
- Conduct 4 trials per day for 5 consecutive days.
- For each trial, gently place the rat into the water facing the wall of the pool from one of four randomly selected starting positions.
- Allow the rat to swim freely for a maximum of 60-90 seconds to find the hidden platform.
- If the rat fails to find the platform within the allotted time, gently guide it to the platform.
- Allow the rat to remain on the platform for 15-30 seconds.
- Record the escape latency (time to find the platform) and path length for each trial.
4. Probe Trial:
- 24 hours after the last acquisition trial, conduct a probe trial.
- Remove the escape platform from the pool.
- Place the rat in the pool from a novel starting position and allow it to swim for 60 seconds.
- Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
5. Data Analysis:
- Analyze the escape latencies and path lengths during the acquisition phase to assess learning.
- Analyze the time spent in the target quadrant and platform crossings during the probe trial to assess spatial memory retention.
- Compare the performance of the this compound-lesioned group with a sham-operated control group.
Mandatory Visualizations
Caption: Mechanism of this compound-Induced Excitotoxicity.
Caption: Experimental Workflow for this compound Lesioning.
Caption: Brain Lesions and Corresponding Cognitive Deficits.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Modelling cognitive dysfunctions with bilateral injections of this compound into the rat entorhinal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 4. This compound-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Social memory is impaired in neonatally this compound lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impaired Recognition Memory in Rats after Damage to the Hippocampus | Journal of Neuroscience [jneurosci.org]
- 9. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 10. Age and dose-related effects of hippocampal this compound on lesion size, mortality, and nonspatial working memory in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrolytic and this compound lesions of the nucleus basalis magnocellularis interrupt long-term retention, but not acquisition of two-way active avoidance, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound lesion of nucleus basalis magnocellularis differentially affects cholinergic, glutamatergic and GABAergic markers in cortical rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nucleus basalis of Meynert damage and cognition in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induced lesions impair the modulation of dendritic spine plasticity in the prefrontal cortex and amygdala, a phenomenon that underlies working memory and social behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound-induced loss of neurons in the medial prefrontal cortex of rats on behavioral vigilance: evidence for executive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Behavioral and neurochemical consequences of this compound lesion in the subthalamic nucleus of the common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ibotenic Acid Infusion for Targeted Neuronal Ablation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ibotenic acid, a potent excitotoxin, for the targeted ablation of neurons in preclinical research. This technique is instrumental in creating specific lesion models of neurodegenerative diseases and for elucidating the function of discrete brain regions.
Mechanism of Action
This compound is a structural analogue of the excitatory neurotransmitter glutamate.[1] It acts as a potent agonist at N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors.[1][2] The neurotoxic effect of this compound is primarily mediated through the overactivation of NMDA receptors, leading to excessive calcium (Ca2+) influx into the neuron.[1] This intracellular calcium overload triggers a cascade of detrimental events, including:
-
Activation of Catabolic Enzymes: Elevated calcium levels activate proteases, phospholipases, and endonucleases, leading to the degradation of essential cellular components.
-
Mitochondrial Dysfunction: Calcium overload disrupts mitochondrial function, impairing energy production and increasing the generation of reactive oxygen species (ROS).
-
Oxidative Stress: The surge in ROS overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.[3][4]
-
Apoptosis and Necrosis: The culmination of these processes leads to programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).
This excitotoxic cascade results in the selective destruction of neuronal cell bodies at the injection site, while generally sparing axons of passage and afferent terminals, making it a valuable tool for creating precise lesions.
Quantitative Data for this compound-Induced Lesions
The following tables summarize typical concentrations, volumes, and infusion rates of this compound used for neuronal ablation in various brain regions of different animal models. It is crucial to note that optimal parameters may vary depending on the specific experimental goals, animal strain, and age. Pilot studies are recommended to determine the ideal dosage for a desired lesion size.
| Animal Model | Brain Region | This compound Concentration (in PBS, pH 7.4) | Infusion Volume (per site) | Infusion Rate | Reference Example |
| Rat (Sprague-Dawley) | Hippocampus | 10 µg/µL (63 mM) | 0.1 µL | 0.1 µL/min | [1] |
| Rat (Sprague-Dawley) | Nucleus Basalis Magnocellularis | 5 µg/µL | 1 µL | Not Specified | |
| Rat (Wistar) | Medial Prefrontal Cortex | 5 µg/µL | 0.2 µL | 0.1 µL/min | |
| Mouse (C57BL/6) | Striatum | 10 mg/mL | 0.5 µL | 0.1 µL/min | |
| Marmoset | Subthalamic Nucleus | 10 µg/µL | 1 µL | Not Specified |
Note: PBS refers to Phosphate-Buffered Saline.
Experimental Protocols
Preparation of this compound Solution
This compound is typically dissolved in sterile phosphate-buffered saline (PBS) at a pH of 7.4.[1]
Materials:
-
This compound powder
-
Sterile, 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Calculate the required amount of this compound to achieve the desired concentration.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the appropriate volume of sterile PBS (pH 7.4).
-
Gently vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. This compound solutions in PBS can be stored for up to one year without significant loss of toxicity.[1]
Stereotaxic Infusion of this compound
This protocol outlines the general procedure for stereotaxic infusion in rodents. All procedures must be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Anesthetized animal (e.g., rat, mouse)
-
Stereotaxic frame
-
Anesthesia system (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical instruments (scalpel, forceps, drill, etc.)
-
Hamilton syringe with a fine-gauge needle or glass micropipette
-
Infusion pump
-
This compound solution
-
Suturing material
-
Antiseptic solution and ophthalmic ointment
Protocol:
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Shave the scalp and clean the surgical area with an antiseptic solution.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Secure the animal in the stereotaxic frame, ensuring the head is level.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Use a sterile cotton swab to clean and dry the skull surface.
-
Identify bregma and lambda, the key skull landmarks.
-
Determine the stereotaxic coordinates for the target brain region using a rodent brain atlas.
-
Drill a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.
-
Carefully incise the dura mater to allow for the insertion of the injection needle.
-
-
This compound Infusion:
-
Lower the injection needle or micropipette to the predetermined dorsoventral (DV) coordinate.
-
Infuse the this compound solution at a slow and controlled rate using an infusion pump (e.g., 0.1 µL/min) to minimize mechanical damage and ensure proper diffusion.[1]
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion of the solution and to prevent backflow upon retraction.
-
Slowly retract the needle.
-
-
Post-Surgical Care:
-
Suture the scalp incision.
-
Administer analgesics as per the approved protocol.
-
Monitor the animal closely during recovery from anesthesia on a heating pad.
-
Provide easy access to food and water.
-
Monitor the animal's health and well-being for several days post-surgery.
-
Histological Verification of Neuronal Ablation
Histological analysis is essential to confirm the location and extent of the neuronal lesion. Nissl staining is commonly used to visualize neuronal cell bodies, while TUNEL staining can be used to identify apoptotic cells.
a. Nissl Staining Protocol (for Paraffin-Embedded Sections)
Materials:
-
Formalin-fixed, paraffin-embedded brain sections
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
0.1% Cresyl violet acetate solution
-
Differentiating solution (e.g., 95% ethanol with a few drops of acetic acid)
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5-10 minutes each).
-
Rehydrate through descending grades of ethanol: 100% (2 changes, 3 minutes each), 95% (3 minutes), 70% (3 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Stain sections in 0.1% cresyl violet solution for 5-10 minutes.
-
-
Differentiation and Dehydration:
-
Briefly rinse in distilled water.
-
Differentiate in 95% ethanol until the gray and white matter can be distinguished.
-
Dehydrate through 100% ethanol (2 changes, 3 minutes each).
-
-
Clearing and Mounting:
-
Clear in xylene (2-3 changes, 3 minutes each).
-
Coverslip with a suitable mounting medium.
-
Expected Results: Neuronal cell bodies will be stained dark blue/purple, allowing for the visualization of areas of neuronal loss within the lesioned region.
b. TUNEL Staining Protocol (for Detecting Apoptosis)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis. Commercial kits are widely available and provide detailed protocols. The following is a general outline.
Materials:
-
Fixed brain sections (paraffin or frozen)
-
Proteinase K
-
TdT reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Stop/Wash buffer
-
Fluorescent mounting medium with a nuclear counterstain (e.g., DAPI)
Protocol:
-
Permeabilization:
-
Deparaffinize and rehydrate sections if necessary.
-
Treat with Proteinase K to permeabilize the tissue.
-
-
Labeling:
-
Incubate sections with the TdT reaction mixture at 37°C. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA with the tagged dUTPs.
-
-
Detection:
-
Stop the reaction and wash the sections.
-
If using an indirect method, incubate with a fluorescently labeled antibody or streptavidin conjugate.
-
-
Counterstaining and Mounting:
-
Counterstain with a nuclear stain like DAPI to visualize all cell nuclei.
-
Mount with an anti-fade fluorescent mounting medium.
-
Expected Results: Apoptotic cells will exhibit bright fluorescence (e.g., green or red, depending on the label used) in their nuclei, indicating DNA fragmentation.
Visualizations
Signaling Pathway of this compound-Induced Excitotoxicity
Caption: Signaling cascade of this compound-induced neuronal death.
Experimental Workflow for Targeted Neuronal Ablation
Caption: Workflow for this compound-induced neuronal ablation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound mediates neurotoxicity and phosphoinositide hydrolysis by independent receptor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The relationship between excitotoxicity and oxidative stress in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative Glutamate Toxicity Can Be a Component of the Excitotoxicity Cascade | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for Creating an Animal Model of Neurodegeneration with Ibotenic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing an animal model of neurodegeneration using the excitotoxin ibotenic acid. This model is a valuable tool for studying the cellular and molecular mechanisms of neuronal death, as well as for the preclinical evaluation of potential neuroprotective therapies.
Introduction
This compound is a potent agonist of N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors (mGluRs)[1][2]. Its administration into specific brain regions induces excitotoxicity, leading to a cascade of events that culminate in neuronal cell death. This process is characterized by excessive calcium (Ca2+) influx into neurons, mitochondrial dysfunction, and the generation of reactive oxygen species[1]. A key advantage of the this compound model is its ability to produce discrete, perikaryal-specific lesions, sparing axons of passage and nerve terminals of extrinsic origin[2][3]. This specificity allows for the targeted investigation of the functional roles of different brain nuclei and the consequences of their selective loss.
Mechanism of Action
This compound's neurotoxic effects are primarily mediated through the overstimulation of glutamate receptors. As a structural analog of glutamate, it binds to and activates both ionotropic NMDA receptors and metabotropic glutamate receptors (Groups I and II)[1]. This sustained receptor activation leads to a massive influx of extracellular Ca2+ into the neuron. The resulting intracellular calcium overload triggers a number of downstream pathological processes, including:
-
Activation of proteases and lipases
-
Mitochondrial damage and energy failure
-
Generation of free radicals and oxidative stress
-
Initiation of apoptotic and necrotic cell death pathways
The excitotoxic cascade ultimately results in the degeneration of neurons in the targeted area.
Signaling Pathway of this compound-Induced Neurotoxicity
Caption: Signaling pathway of this compound-induced excitotoxicity.
Experimental Protocols
Preparation of this compound Solution
-
Reagents and Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
-
Procedure:
-
Dissolve this compound in PBS to the desired concentration (e.g., 10 mg/mL or 63 mM)[4].
-
Gently vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
The solution can be stored frozen for up to a year with no loss of toxicity[1]. Aliquot the solution to avoid repeated freeze-thaw cycles.
-
Stereotaxic Surgery for this compound Injection
This protocol is a general guideline and should be adapted based on the specific brain region of interest and the animal species. All procedures must be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Shave the scalp and secure the animal in a stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Disinfect the surgical area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).
-
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Use a sterile cotton swab to clean the skull surface and identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the target brain region from a rodent brain atlas (e.g., Paxinos and Watson).
-
Drill a small burr hole (0.5-1 mm) through the skull at the determined coordinates, being careful not to damage the underlying dura mater[5].
-
Carefully incise the dura with the tip of a fine needle.
-
-
This compound Injection:
-
Lower a Hamilton syringe or a glass micropipette filled with the this compound solution to the desired dorsoventral coordinate.
-
Infuse the this compound solution at a slow and controlled rate (e.g., 0.1 µL/min) to minimize mechanical damage and allow for diffusion[1].
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to prevent backflow of the solution along the injection tract[5].
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics and antibiotics as required by the approved animal protocol.
-
Place the animal in a clean, warm cage and monitor it closely until it has fully recovered from anesthesia.
-
Provide easy access to food and water.
-
Experimental Workflow
Caption: General experimental workflow for the this compound neurodegeneration model.
Data Presentation
Quantitative Data on this compound Lesions
| Parameter | Species | Brain Region | This compound Dose/Concentration | Result | Reference |
| Lesion Volume | Mouse | Striatum | Not Specified | Lesion occupied 18.5% of the ipsilateral hemisphere. | [6] |
| AChE Staining | Rat | Frontal/Parietal Cortex | Unilateral Nbm lesion | 60% decrease in AChE staining. | [7] |
| [3H]hemicholinium-3 Binding | Rat | Frontal/Parietal Cortex | Unilateral Nbm lesion | 30% reduction in binding. | [7] |
| Glutamic Acid Levels | Mouse | Hippocampus | 16 mg/kg (IP) | Significantly decreased after 4 hours. | [8] |
| Glutamic Acid Levels | Mouse | Brain Stem | 16 mg/kg (IP) | Significantly decreased after 4 hours. | [8] |
| Choline Levels | Mouse | Brain Stem | 16 mg/kg (IP) | Significantly reduced at 4 hours post-exposure. | [8][9] |
| Mortality Rate | Infant Rat | Hippocampus | 1-5 µg | Up to 60% mortality. | [10] |
Stereotaxic Injection Parameters
| Brain Region | Species | This compound Dose/Volume | Injection Rate | Reference |
| Hippocampus | Rat | 0.05-0.1 µL | 0.1 µL/min | [1] |
| Nucleus Basalis Magnocellularis | Rat | 1 or 5 µ g/site | Not Specified | [11] |
| Hippocampus | Rat | 0.05-0.1 µL of 63 mM solution | 0.05 µL/min | [4] |
Post-Lesion Assessment
Behavioral Testing
A battery of behavioral tests can be employed to assess the functional deficits resulting from the this compound-induced lesions. The choice of tests will depend on the brain region targeted.
-
Learning and Memory:
-
Motor Function:
-
Executive Function and Attention:
-
Sustained Attention Tasks: To evaluate vigilance and decision-making processes following prefrontal cortex lesions[14].
-
Histological Analysis
Histological verification of the lesion is crucial to confirm the accuracy of the stereotaxic injections and to quantify the extent of neuronal loss.
-
Tissue Preparation:
-
Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, followed by cryoprotection in a sucrose solution.
-
Section the brain on a cryostat or vibratome.
-
-
Staining Techniques:
-
Nissl Staining (e.g., Cresyl Violet): To visualize neuronal cell bodies and assess the extent of the lesion, which is characterized by a disruption of the laminar cytoarchitecture and a change in cell nuclei morphology[15].
-
Immunohistochemistry: To label specific neuronal populations (e.g., NeuN for mature neurons) or glial cells (e.g., GFAP for astrocytes, Iba1 for microglia) to characterize the cellular response to the lesion.
-
Silver Staining (e.g., Fink-Heimer): To visualize degenerating neurons and their processes[10].
-
Conclusion
The this compound-induced neurodegeneration model is a robust and versatile tool for neuroscience research. By following the detailed protocols and considering the data presented in these application notes, researchers can successfully establish this model to investigate the pathophysiology of neurodegenerative diseases and to screen novel therapeutic agents. Careful experimental design, precise surgical technique, and comprehensive behavioral and histological analyses are essential for obtaining reliable and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 3. This compound-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. olac.berkeley.edu [olac.berkeley.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound lesion of nucleus basalis magnocellularis differentially affects cholinergic, glutamatergic and GABAergic markers in cortical rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preliminary study on the time-correlation changes in brain neurotransmitters of mice exposed to mushroom toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Age and dose-related effects of hippocampal this compound on lesion size, mortality, and nonspatial working memory in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The neurotoxic actions of this compound on cholinergic and opioid peptidergic systems in the central nervous system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modelling cognitive dysfunctions with bilateral injections of this compound into the rat entorhinal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 14. Effects of this compound-induced loss of neurons in the medial prefrontal cortex of rats on behavioral vigilance: evidence for executive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological Considerations for In Vivo Ibotenic Acid Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodological considerations for conducting in vivo studies using ibotenic acid, a potent neurotoxin widely employed to induce excitotoxic lesions in specific brain regions. This document outlines the mechanism of action, experimental protocols, and data interpretation to ensure reproducible and reliable results in neuroscience research and drug development.
Introduction to this compound
This compound is a powerful excitatory amino acid analog originally isolated from the mushroom Amanita muscaria.[1] It functions as a potent agonist for N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors (mGluRs), and to a lesser extent, AMPA and kainate receptors.[1] Its neurotoxic effects are primarily mediated through the overstimulation of these receptors, leading to a cascade of intracellular events that result in neuronal death, a process known as excitotoxicity.[2][3][4] This selective destruction of neuronal cell bodies, while sparing adjacent glial cells and fibers of passage, makes this compound a valuable tool for creating discrete brain lesions to study brain function and model neurodegenerative diseases.[5][6][7][8][9]
Mechanism of Action: Excitotoxicity
This compound's neurotoxicity stems from its action as a glutamate receptor agonist.[1] The binding of this compound to NMDA and other glutamate receptors triggers a prolonged influx of calcium ions (Ca²⁺) into the neuron.[1][3] This excessive intracellular Ca²⁺ accumulation activates a host of downstream enzymes, including proteases (like calpains), phospholipases, and endonucleases.[3] These enzymes proceed to degrade critical cellular components, including the cytoskeleton, cell membrane, and DNA, ultimately leading to apoptotic and necrotic cell death.[3]
Signaling Pathway of this compound-Induced Excitotoxicity
Experimental Protocols
Preparation of this compound Solution
This compound should be dissolved in a sterile, buffered saline solution to ensure physiological compatibility.
| Parameter | Recommendation |
| Solvent | Phosphate-buffered saline (PBS), pH 7.4 |
| Concentration | 5-10 mg/mL (e.g., 1mg/100µL)[10][11] |
| Storage | Aliquot and store at -20°C. Can be kept frozen for up to a year without loss of toxicity.[1] |
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile PBS (pH 7.4) to achieve the target concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot the solution into sterile microcentrifuge tubes and store at -20°C.
Stereotaxic Surgery for this compound Injection
Stereotaxic surgery is essential for the precise delivery of this compound to the target brain region.[12][13][14]
| Parameter | Recommendation |
| Animal Model | Rats or mice are commonly used. |
| Anesthesia | Isoflurane or a combination of ketamine/xylazine. |
| Injection Volume | 0.05 - 0.2 µL per injection site.[1] |
| Infusion Rate | 0.1 µL/min.[1] |
| Cannula/Needle | 30-33 gauge needle or glass micropipette. |
Protocol:
-
Anesthetize the animal and mount it securely in a stereotaxic frame.
-
Apply eye ointment to prevent corneal drying. Shave the scalp and sterilize the area with an antiseptic solution.[14]
-
Make a midline incision to expose the skull.
-
Identify the stereotaxic coordinates for the target brain region using a brain atlas. Locate Bregma as a reference point.
-
Drill a small burr hole in the skull above the target area.
-
Lower the injection needle or cannula to the predetermined depth.
-
Infuse the this compound solution at a slow and controlled rate (e.g., 0.1 µL/min) using a microinfusion pump.
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow along the injection track.
-
Slowly retract the needle.
-
Suture the incision and provide post-operative care, including analgesics and a clean, warm recovery environment.[14]
Experimental Workflow
Histological Verification of Lesions
Post-mortem histological analysis is crucial to confirm the accurate placement and extent of the this compound lesion.
| Staining Method | Purpose |
| Nissl Staining (e.g., Cresyl Violet) | Stains the Nissl bodies in neurons, revealing areas of neuronal loss.[15][16] |
| Immunohistochemistry (IHC) | |
| NeuN or MAP2 | Neuronal markers to confirm the specific loss of neurons.[17] |
| GFAP | A marker for astrocytes, which will be upregulated in the area of the lesion, indicating gliosis or a glial scar.[16][17] |
Protocol for Nissl Staining:
-
Following the completion of behavioral testing, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Extract the brain and post-fix in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Section the brain on a cryostat or vibratome at a thickness of 20-40 µm.
-
Mount the sections on gelatin-coated slides.
-
Stain the sections with a Cresyl Violet solution.
-
Dehydrate the sections through a series of ethanol gradients and clear with xylene.
-
Coverslip the slides with a mounting medium.
-
Examine the sections under a microscope to visualize the lesion. The lesioned area will appear as a region of pale staining due to the absence of neurons.
Methodological Considerations and Best Practices
-
Dose-Response: The size and severity of the lesion are dependent on the concentration and volume of this compound injected. It is advisable to conduct pilot studies to determine the optimal dose for the specific brain region and experimental goals.
-
Control Groups: Appropriate control groups are essential for valid data interpretation. These should include sham-operated animals that undergo the same surgical procedure, including the injection of the vehicle (PBS), but not the this compound.
-
Specificity: While this compound is selective for neuronal cell bodies, high concentrations can cause some damage to surrounding axons. The use of the lowest effective concentration is recommended to maximize specificity.[5][9]
-
Post-Lesion Recovery: Allow for a sufficient recovery period (typically 7-14 days) after surgery before commencing behavioral testing to allow for the stabilization of the lesion and for the animal to recover from the surgical procedure.
-
Behavioral Assessment: The choice of behavioral tests will depend on the brain region targeted. For example, lesions to the hippocampus would necessitate tests of learning and memory, while lesions to the motor cortex would require assessments of motor function.[18][19][20][21][22]
By adhering to these detailed protocols and methodological considerations, researchers can effectively utilize this compound to create specific and reproducible brain lesions, thereby advancing our understanding of brain function and the pathophysiology of neurological disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excitotoxicity - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]
- 5. On the use of this compound to lesion selectively different components of the hippocampal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lesion studies in contemporary neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods matter: A primer on permanent and reversible interference techniques in animals for investigators of human neuropsychology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 9. This compound-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- 12. Stereotaxic surgery for excitotoxic lesion of specific brain areas in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rwdstco.com [rwdstco.com]
- 14. conductscience.com [conductscience.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound induced lesions impair the modulation of dendritic spine plasticity in the prefrontal cortex and amygdala, a phenomenon that underlies working memory and social behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of this compound lesions of the mediodorsal thalamus on memory: relationship with emotional processes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Behavioral and neurochemical consequences of this compound lesion in the subthalamic nucleus of the common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound lesions of the dorsal prefrontal cortex disrupt the expression of behavioral sensitization to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of this compound lesion of the medial prefrontal cortex on dopamine agonist-related behaviors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ibotenic Acid Administration in the Cortex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of the excitotoxin ibotenic acid into the cortical regions of rodent models. The procedures outlined are essential for studies investigating the functional roles of specific cortical areas, modeling neurodegenerative diseases, and evaluating the efficacy of novel therapeutic agents.
Introduction
This compound is a potent agonist of N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors.[1] Its administration into the brain leads to excitotoxic neuronal death, creating specific lesions while generally sparing fibers of passage and terminals from distant neurons.[2] This selectivity makes it a valuable tool for creating precise lesion models to study brain function and pathology.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the surgical administration of this compound in the rat cortex, compiled from various research protocols.
Table 1: Stereotaxic Coordinates for Target Cortical Regions in the Rat
| Target Cortical Region | Antero-Posterior (AP) from Bregma (mm) | Medio-Lateral (ML) from Midline (mm) | Dorso-Ventral (DV) from Skull (mm) |
| Medial Prefrontal Cortex (mPFC) | +2.7 to +3.2 | ±0.5 to ±0.8 | -2.5 to -3.0 |
| Motor Cortex (Hindlimb Area) | -1.0 to -3.0 | ±1.5 to ±3.5 | -1.5 to -2.0 |
| Somatosensory Cortex (Barrel Field) | -1.8 to -2.3 | ±5.0 | -1.5 to -2.0 |
| Visual Cortex (Area V4) | -6.8 to -7.3 | ±4.0 | -1.0 to -1.5 |
Note: These coordinates are approximate and may need to be adjusted based on the specific rat strain, age, and weight. It is recommended to consult a detailed stereotaxic atlas for the rat brain.[3][4][5][6][7][8]
Table 2: this compound Solution and Infusion Parameters
| Parameter | Range / Value | Notes |
| Concentration | 1 µg/µL to 10 µg/µL | Commonly prepared in phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF). |
| pH | 7.4 | Adjust with NaOH or HCl as necessary. |
| Storage | Frozen (-20°C or -80°C) | Can be stored for up to a year with no loss of toxicity. |
| Infusion Volume | 0.1 µL to 1.0 µL per site | Volume depends on the desired lesion size and target structure. |
| Infusion Rate | 0.1 µL/min to 0.2 µL/min | Slow infusion minimizes mechanical damage and ensures proper diffusion. |
| Needle/Cannula Size | 26-33 gauge | A smaller gauge needle reduces tissue damage. |
Experimental Protocols
Preparation of this compound Solution
-
Dissolve this compound powder in sterile phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF) to the desired concentration (e.g., 10 µg/µL).
-
Adjust the pH of the solution to 7.4 using 0.1 M NaOH or 0.1 M HCl.
-
Sterile-filter the solution through a 0.22 µm syringe filter.
-
Aliquot the solution into sterile microcentrifuge tubes and store at -20°C or -80°C until use.
Animal Preparation
-
Anesthetize the animal using an appropriate anesthetic agent (see Table 3).
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
Administer a pre-operative analgesic (see Table 3).
-
Shave the fur from the scalp and clean the area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Place the animal in a stereotaxic frame, ensuring the head is level between bregma and lambda.
Table 3: Anesthesia and Analgesia Protocols for Rats
| Agent | Dosage | Route | Notes |
| Anesthesia | |||
| Isoflurane | 1-3% in oxygen | Inhalation | Induction at 4-5%, maintenance at 1-3%. |
| Ketamine/Xylazine | 80-100 mg/kg / 5-10 mg/kg | Intraperitoneal (IP) | Provides surgical anesthesia for 30-60 minutes. |
| Analgesia | |||
| Buprenorphine | 0.05-0.1 mg/kg | Subcutaneous (SC) | Administer pre-operatively and every 6-12 hours post-operatively for 48-72 hours. |
| Carprofen | 5 mg/kg | Subcutaneous (SC) | Administer pre-operatively and once daily post-operatively for 48-72 hours. |
| Lidocaine/Bupivacaine | 1-2 mg/kg | Subcutaneous (SC) | Infiltrate the scalp at the incision site for local anesthesia. |
Stereotaxic Surgery and this compound Infusion
-
Make a midline incision in the scalp to expose the skull.
-
Use a sterile cotton swab to clean and dry the skull surface, visualizing bregma and lambda.
-
Position the stereotaxic arm at the calculated coordinates for the target cortical region (see Table 1).
-
Drill a small burr hole through the skull at the target location, being careful not to damage the underlying dura mater.
-
Carefully incise the dura with the tip of a fine needle to allow for the insertion of the injection cannula.
-
Lower the injection cannula to the desired dorso-ventral coordinate.
-
Infuse the this compound solution at a slow and controlled rate (e.g., 0.1 µL/min) using a microinfusion pump.
-
After the infusion is complete, leave the cannula in place for an additional 5-10 minutes to allow for diffusion and to prevent backflow upon retraction.
-
Slowly withdraw the cannula.
-
Suture the scalp incision.
Post-Operative Care
-
Administer post-operative analgesics as described in Table 3 for at least 48-72 hours.
-
Keep the animal in a clean, warm cage until it has fully recovered from anesthesia.
-
Provide easy access to food and water. Soft, palatable food is recommended for the first few days.
-
Monitor the animal daily for signs of pain (e.g., piloerection, hunched posture, decreased activity), dehydration, weight loss, and infection at the surgical site.
-
Remove sutures 7-10 days after surgery.
Visualizations
This compound Signaling Pathway
Caption: this compound acts as an agonist at NMDA and metabotropic glutamate receptors, leading to excessive calcium influx and release, which triggers excitotoxicity and neuronal cell death.
Experimental Workflow
Caption: The experimental workflow for cortical this compound administration involves pre-operative, surgical, and post-operative phases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The rat cortex in stereotaxic coordinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereotaxic Coordinates and Morphological Characterization of a Unique Nucleus (CSF-Contacting Nucleus) in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain Stereotaxic Injection | Springer Nature Experiments [experiments.springernature.com]
- 6. Stereotaxic Atlases for Neuroscience Research - Rat & Mouse Brains [leicabiosystems.com]
- 7. Frontiers | Atlas of the Postnatal Rat Brain in Stereotaxic Coordinates [frontiersin.org]
- 8. [PDF] The Rat Brain in Stereotaxic Coordinates | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
minimizing non-specific damage during ibotenic acid lesions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific damage during ibotenic acid lesioning experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to neuronal lesions?
A1: this compound is a potent agonist of N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors.[1] Its neurotoxic effects stem from the overactivation of these receptors, leading to an excessive influx of calcium ions (Ca2+) into the neuron. This calcium overload triggers a cascade of intracellular events, including the activation of enzymes that produce reactive oxygen species, leading to oxidative stress and ultimately, neuronal cell death.[1] This excitotoxic process is relatively specific to neuronal cell bodies, while axons of passage are typically spared.
Q2: What are the main advantages of using this compound compared to other lesioning agents?
A2: Compared to other excitotoxins like kainic acid, this compound offers several advantages:
-
More discrete and localized lesions: this compound tends to produce more circumscribed lesions, minimizing damage to distant structures.[2]
-
Reduced non-specific toxicity: It is generally less toxic to non-neuronal cells and causes fewer instances of bleeding or necrosis at the injection site compared to kainic acid.[3]
-
Axon-sparing: One of the key benefits is its ability to destroy neuronal cell bodies while leaving fibers of passage relatively intact.[2]
Q3: What is "non-specific damage" in the context of this compound lesions?
A3: Non-specific damage refers to any unintended injury to tissue surrounding the target area. This can include:
-
Damage to axons of passage: While this compound is known for being axon-sparing, high concentrations or large injection volumes can lead to damage to nearby nerve fibers.[4]
-
Inflammatory response and gliosis: The neuronal death induced by this compound triggers an inflammatory response, characterized by the recruitment of macrophages and the activation of microglia and astrocytes (gliosis).[5] This inflammatory cascade can contribute to secondary damage to surrounding healthy tissue, including demyelination.[6]
-
Damage to adjacent brain structures: If the injection parameters are not optimized, the neurotoxin can diffuse beyond the target nucleus, causing unintended lesions in neighboring areas.[7]
-
Mechanical damage: The physical insertion of the injection cannula can cause mechanical damage to the brain tissue.
Q4: How can I histologically assess the specificity of my this compound lesion?
A4: A combination of histological techniques is recommended:
-
Nissl Staining: This is a standard method to visualize neuronal cell bodies. A successful lesion will show a clear area of neuronal loss in the target region, characterized by a lack of Nissl-stained cells.[8][9]
-
Immunohistochemistry for Neuronal and Axonal Markers:
-
NeuN (Neuronal Nuclei): Staining for NeuN can confirm the loss of neurons in the lesioned area.
-
Neurofilament proteins (e.g., SMI-32) or Myelin Basic Protein (MBP): These markers can be used to assess the integrity of axons and myelin sheaths, respectively, to verify that fibers of passage have been spared.
-
-
Glial Markers: Staining for markers like GFAP (for astrocytes) and Iba1 (for microglia) can reveal the extent of the inflammatory response and gliosis around the lesion site.
Troubleshooting Guides
Problem 1: The lesion is much larger than intended and has spread to adjacent structures.
| Possible Cause | Troubleshooting Step | Rationale |
| This compound concentration is too high. | Reduce the concentration of this compound. | Higher concentrations lead to greater excitotoxicity and diffusion, increasing the lesion size.[4] |
| Injection volume is too large. | Use a smaller total injection volume. Consider multiple small injections to cover a larger area if necessary. | Large volumes increase the diffusion radius of the neurotoxin. Multiple small injections can create a more controlled and selective lesion.[10] |
| Infusion rate is too fast. | Decrease the infusion rate. A common rate is 0.1 µL/min.[1] | A slower infusion rate allows for better containment of the neurotoxin within the target area and reduces backflow along the cannula track. |
| Incorrect stereotaxic coordinates. | Carefully verify and refine your stereotaxic coordinates using a reliable brain atlas. Perform pilot studies with dye injections to confirm accuracy. | Inaccurate targeting is a primary cause of off-target lesions. |
Problem 2: The lesion is incomplete or inconsistent across animals.
| Possible Cause | Troubleshooting Step | Rationale |
| This compound concentration is too low. | Increase the concentration of this compound in small increments. | Insufficient concentration may not be enough to induce complete neuronal death in the target region. |
| Clogged injection cannula. | Ensure the cannula is not clogged before and during the injection. A small test injection into the air before insertion can confirm flow. | A blockage can prevent the delivery of the intended volume of neurotoxin. |
| This compound solution has degraded. | Prepare fresh this compound solution or use a fresh aliquot from a properly stored stock. This compound in a phosphate-buffered saline solution at pH 7.4 can be stored frozen for up to a year.[1] | Degraded neurotoxin will have reduced efficacy. |
| Insufficient diffusion time. | After the injection is complete, leave the cannula in place for several minutes (e.g., 2-5 minutes) before slowly retracting it. | This allows the this compound to diffuse into the tissue and prevents it from being drawn back up the cannula track upon retraction. |
Problem 3: Evidence of significant damage to fibers of passage.
| Possible Cause | Troubleshooting Step | Rationale |
| High concentration or large volume of this compound. | Refer to the troubleshooting steps for oversized lesions. Use the lowest effective concentration and volume. | Excessive excitotoxicity can lead to secondary damage to nearby axons. |
| Inflammatory response. | While challenging to completely eliminate, ensuring clean surgical technique and minimizing tissue damage during surgery can help. Some studies suggest that systemic anti-inflammatory treatments may offer some protection, but this requires further validation. | The inflammatory cascade following excitotoxicity can contribute to demyelination and axonal damage.[5][6] |
| Mechanical damage from the cannula. | Use a smaller gauge needle or a glass micropipette with a fine tip.[8] Lower the cannula slowly and avoid excessive movement. | A large or roughly inserted cannula can directly sever axons. |
Data Presentation
Table 1: Recommended this compound Injection Parameters to Minimize Non-Specific Damage
| Parameter | Recommended Range | Rationale |
| Concentration | 5-10 µg/µL | Higher concentrations increase the risk of non-specific damage. The optimal concentration should be determined empirically for each target region and animal species. |
| Volume | 0.05-0.5 µL per injection site | Smaller volumes create more discrete lesions. For larger targets, multiple small injections are preferable to a single large one.[1][10] |
| Infusion Rate | 0.05-0.1 µL/min | A slow infusion rate minimizes mechanical damage and reduces backflow along the injection track.[1] |
| Vehicle | Phosphate-buffered saline (PBS), pH 7.4 | PBS is a standard and well-tolerated vehicle for this compound.[1] |
Experimental Protocols
Protocol 1: Stereotaxic Injection of this compound
-
Anesthesia and Stereotaxic Mounting: Anesthetize the animal using an approved protocol and securely mount it in a stereotaxic frame.
-
Surgical Preparation: Shave the scalp, and sterilize the surgical area with an appropriate antiseptic.
-
Incision and Craniotomy: Make a midline incision to expose the skull. Use a stereotaxic atlas to determine the coordinates for the target brain region. Drill a small burr hole through the skull at the target coordinates, being careful not to damage the underlying dura mater.
-
Dura Incision: Carefully incise the dura with a fine needle to allow for the insertion of the injection cannula.
-
Cannula Insertion: Slowly lower the injection cannula (e.g., a 30-gauge needle or a glass micropipette) to the predetermined dorsal-ventral coordinate.
-
This compound Infusion: Infuse the this compound solution at a slow, controlled rate (e.g., 0.1 µL/min) using a microinfusion pump.
-
Diffusion Period: After the infusion is complete, leave the cannula in place for an additional 2-5 minutes to allow for diffusion of the neurotoxin and to prevent backflow.
-
Cannula Retraction and Closure: Slowly retract the cannula. Suture the incision.
-
Post-operative Care: Provide appropriate post-operative analgesia and care according to institutional guidelines.
Protocol 2: Nissl Staining for Lesion Verification
-
Tissue Preparation: After a suitable post-lesion survival period (e.g., 7-14 days), perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Harvest the brain and post-fix overnight. Cryoprotect the brain in a sucrose solution before sectioning on a cryostat or microtome.
-
Section Mounting: Mount the brain sections onto gelatin-coated or positively charged slides and allow them to air dry.
-
Staining Procedure:
-
Rehydrate the sections through a series of graded alcohols (e.g., 100%, 95%, 70% ethanol) and then in distilled water.[11]
-
Stain the sections in a 0.1% cresyl violet solution for 3-10 minutes.[11] The staining time may need to be optimized.
-
Rinse the slides briefly in distilled water.[11]
-
Differentiate the sections in 95% ethanol.[11] This step removes excess stain and is critical for achieving good contrast between neurons and the background. Monitor the differentiation process under a microscope.
-
Dehydrate the sections through graded alcohols (e.g., 95%, 100%) and clear in xylene.[11]
-
Coverslip the slides using a permanent mounting medium.
-
-
Analysis: Examine the sections under a light microscope. The lesioned area will be identifiable by a significant reduction or complete absence of purple-blue stained neurons.[11]
Mandatory Visualizations
Caption: Experimental workflow for this compound lesioning and histological analysis.
Caption: Decision-making flowchart for troubleshooting oversized this compound lesions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrahippocampal injections of this compound provide histological evidence for a neurotoxic mechanism different from kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Age and dose-related effects of hippocampal this compound on lesion size, mortality, and nonspatial working memory in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An investigation into the early stages of the inflammatory response following this compound-induced neuronal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induced demyelination in the central nervous system: a consequence of a local inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative morphometric analysis of the neurotoxic effects of the excitotoxin, this compound, on the basal forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. On the use of this compound to lesion selectively different components of the hippocampal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ronaldschulte.nl [ronaldschulte.nl]
Technical Support Center: Optimizing Ibotenic Acid Dosage to Reduce Mortality in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ibotenic acid in animal models. The information aims to help optimize experimental protocols to achieve desired scientific outcomes while minimizing animal mortality.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of mortality in animal models when using this compound?
A1: The primary cause of mortality is excessive excitotoxicity. This compound is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Over-activation of these receptors leads to a massive influx of calcium ions into neurons, triggering a cascade of intracellular events that result in cell death.[3] If the lesion volume is too large or the concentration of this compound is too high, the resulting widespread neuronal death and subsequent inflammatory response can lead to severe neurological deficits and, ultimately, the death of the animal.
Q2: Are there known LD50 values for this compound?
A2: Yes, LD50 (lethal dose, 50%) values have been established for this compound, although they can vary depending on the animal model and the route of administration. It is important to note that for creating targeted brain lesions, the administered dose is typically much lower than the systemic LD50.
Q3: How does the age of the animal affect mortality rates?
A3: The age of the animal is a critical factor. Younger animals, particularly infant rodents, are more susceptible to the neurotoxic effects of this compound. Studies have shown that mortality rates following multiple this compound injections in infant rats can be as high as 60%.[4] This increased sensitivity is likely due to the ongoing development of the central nervous system and differences in receptor expression and distribution.
Q4: What are the typical signs of severe excitotoxicity to monitor for post-operatively?
A4: Following the administration of this compound, it is crucial to monitor the animals closely for signs of severe excitotoxicity, which can indicate a high risk of mortality. These signs include:
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Seizures: Uncontrolled convulsions or tremors.
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Lethargy and Unresponsiveness: A significant decrease in activity and lack of response to stimuli.[5]
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Ataxia: Unsteady gait and lack of coordination.[5]
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Dehydration and Weight Loss: Failure to eat or drink, leading to a rapid decline in body weight.
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Hypothermia: Difficulty maintaining body temperature.
Immediate supportive care should be provided if any of these signs are observed.
Troubleshooting Guide: High Mortality Rates
High mortality rates in this compound experiments are often preventable. This guide provides specific issues and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| High mortality within 24-48 hours post-surgery | Excessive Excitotoxicity: The dose of this compound is too high for the target region or animal model. | - Reduce the concentration of this compound. Start with the lowest reported effective concentration and titrate up as needed. - Decrease the injection volume. Smaller volumes can create more localized lesions with less widespread damage. - Slow down the injection rate. A slower infusion rate allows for better diffusion and can reduce acute excitotoxic shock. |
| Inappropriate Stereotaxic Coordinates: Injection into a critical brain region not intended for lesioning. | - Verify stereotaxic coordinates. Double-check the atlas and perform preliminary dye injections to confirm accuracy. - Use a high-quality stereotaxic frame to ensure precision and stability during the procedure. | |
| Mortality occurring several days post-surgery | Post-operative Complications: Infection, dehydration, or malnutrition due to the neurological deficit. | - Implement a rigorous post-operative care protocol. This should include regular monitoring of weight, hydration status, and food intake.[5] - Provide supportive care. This may involve subcutaneous fluid administration, offering softened or highly palatable food, and maintaining a clean and warm recovery environment. - Administer analgesics as per your approved animal care protocol to manage pain and distress. |
| Inflammatory Response: The inflammatory cascade following neuronal death can contribute to secondary damage and mortality. | - Consider co-administration of anti-inflammatory agents. Research suggests that anti-inflammatory treatments may mitigate some of the deleterious effects of excitotoxic lesions.[6] This should be done in consultation with your institution's animal care committee. | |
| Inconsistent mortality rates between experiments | Variability in this compound Solution: Degradation or incorrect preparation of the this compound solution. | - Prepare fresh solutions of this compound for each experiment. - Ensure proper storage of the stock solution as recommended by the manufacturer. - Filter-sterilize the solution before injection to prevent infection. |
| Inconsistent Surgical Technique: Variations in injection speed, depth, or handling of the animal. | - Standardize the surgical protocol. Ensure all researchers involved are following the exact same procedure. - Utilize a microinjection pump for precise and consistent injection volumes and rates. |
Data Presentation: this compound Dosage and Mortality
The following tables summarize quantitative data on this compound dosage and observed mortality from various studies. Note: Direct comparisons between studies should be made with caution due to differences in animal age, strain, specific brain target, and experimental protocols.
Table 1: Reported Mortality Rates in Rodent Studies with Intracerebral this compound Injection
| Animal Model | Age | Target Brain Region | This compound Dose | Mortality Rate | Reference |
| Sprague-Dawley Rat | Infant (11-15 days) | Hippocampus | 1 µg, 2.5 µg, or 5 µg (in 4 injections) | Up to 60% | [4] |
Table 2: LD50 Values for this compound
| Animal Model | Administration Route | LD50 |
| Rat | Oral | 129 mg/kg |
| Mouse | Oral | 38 mg/kg |
| Rat | Intravenous | 42 mg/kg |
| Mouse | Intravenous | 15 mg/kg |
Experimental Protocols
Protocol 1: Stereotaxic Intrahippocampal Injection of this compound in Rats
This protocol is a generalized example and should be adapted based on the specific research question and in accordance with the institution's animal care and use guidelines.
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Animal Preparation: Anesthetize the rat using an approved anesthetic agent. Shave and clean the surgical area on the scalp.
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Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
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Craniotomy: Make a midline incision on the scalp to expose the skull. Use a dental drill to create a small burr hole over the target coordinates for the hippocampus.
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This compound Injection:
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Prepare a solution of this compound in sterile phosphate-buffered saline (PBS) at the desired concentration (e.g., 5 µg/µl).
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Lower a microsyringe needle to the target dorsoventral coordinate.
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Infuse the this compound solution at a slow, controlled rate (e.g., 0.1 µl/min).
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Leave the needle in place for several minutes post-injection to allow for diffusion and prevent backflow.
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Closure and Recovery: Slowly retract the needle. Suture the scalp incision. Administer post-operative analgesics and fluids as per the approved protocol. Monitor the animal closely during recovery in a warm, clean cage.
Mandatory Visualizations
Signaling Pathways
// Nodes Ibotenic_Acid [label="this compound\nAdministration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMDA_Receptor [label="NMDA Receptor\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Influx [label="Massive Ca²⁺\nInflux", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrial_Dysfunction [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme_Activation [label="Activation of\nCa²⁺-dependent Enzymes\n(e.g., Calpains, nNOS)", fillcolor="#FBBC05", fontcolor="#202124"]; ROS_Production [label="Reactive Oxygen\nSpecies (ROS)\nProduction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Necrosis [label="Necrosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuronal_Death [label="Neuronal Death", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Ibotenic_Acid -> NMDA_Receptor; NMDA_Receptor -> Ca_Influx; Ca_Influx -> Mitochondrial_Dysfunction; Ca_Influx -> Enzyme_Activation; Mitochondrial_Dysfunction -> ROS_Production; Enzyme_Activation -> ROS_Production; Mitochondrial_Dysfunction -> Apoptosis; ROS_Production -> Necrosis; Apoptosis -> Neuronal_Death; Necrosis -> Neuronal_Death; } this compound Excitotoxicity Workflow
// Nodes Ca_Influx [label="Ca²⁺ Influx", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", fillcolor="#FBBC05", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apaf1 [label="Apaf-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosome [label="Apoptosome\nFormation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Procaspase9 [label="Procaspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9\n(Initiator)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Procaspase3 [label="Procaspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3\n(Executioner)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ca_Influx -> Mitochondria; Mitochondria -> Cytochrome_c; Cytochrome_c -> Apoptosome; Apaf1 -> Apoptosome; Procaspase9 -> Apoptosome; Apoptosome -> Caspase9; Caspase9 -> Caspase3; Procaspase3 -> Caspase3; Caspase3 -> Apoptosis; } this compound-Induced Apoptosis
// Nodes Ca_Influx [label="Ca²⁺ Influx &\nROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP_Depletion [label="ATP Depletion", fillcolor="#FBBC05", fontcolor="#202124"]; RIPK1_RIPK3 [label="RIPK1/RIPK3\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Necrosome [label="Necrosome\nFormation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MLKL [label="MLKL\nPhosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; Membrane_Pores [label="Plasma Membrane\nPore Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Necrosis [label="Necrosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ca_Influx -> ATP_Depletion; ATP_Depletion -> RIPK1_RIPK3; RIPK1_RIPK3 -> Necrosome; Necrosome -> MLKL; MLKL -> Membrane_Pores; Membrane_Pores -> Necrosis; } this compound-Induced Necrosis
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. NMDA receptor agonists derived from this compound. Preparation, neuroexcitation and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrahippocampal Administration of this compound Induced Cholinergic Dysfunction via NR2A/NR2B Expression: Implications of Resveratrol against Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Age and dose-related effects of hippocampal this compound on lesion size, mortality, and nonspatial working memory in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preliminary study on the time-correlation changes in brain neurotransmitters of mice exposed to mushroom toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEUROINFLAMMATION IS ASSOCIATED WITH CHANGES IN GLIAL MGLUR5 EXPRESSION AND THE DEVELOPMENT OF NEONATAL EXCITOTOXIC LESIONS - PMC [pmc.ncbi.nlm.nih.gov]
challenges and solutions in ibotenic acid lesioning studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ibotenic acid for neuronal lesioning studies.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound lesioning experiments.
Issue 1: High Variability in Lesion Size and Location
Question: My this compound lesions are inconsistent in size and location across animals, what could be the cause and how can I improve consistency?
Answer: Variability in lesion size and location is a common challenge. Several factors can contribute to this issue. Here’s a systematic approach to troubleshoot and improve consistency:
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Stereotaxic Technique:
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Skull Leveling: Ensure the skull is level in both the anterior-posterior and medial-lateral planes. Use a leveling device on your stereotaxic frame and confirm that bregma and lambda are at the same dorsal-ventral coordinate.
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Injection Cannula Placement: Use a sharp, clean injection cannula to minimize tissue damage upon entry. Ensure the cannula is lowered slowly to the target coordinates.
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Injection Rate: A slow and consistent injection rate (e.g., 0.1 µL/min) is crucial to prevent backflow and ensure even diffusion of the toxin. Using a micropump can significantly improve consistency.
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This compound Solution:
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Concentration and Volume: The concentration and volume of this compound are critical determinants of lesion size. A dose-response relationship exists, so it's essential to perform pilot studies to determine the optimal parameters for your target region and animal model.
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pH and Storage: this compound should be dissolved in a buffered solution (e.g., phosphate-buffered saline, PBS) at a physiological pH (around 7.4). Aliquot and store the solution frozen to maintain its potency.
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Animal Factors:
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Age and Strain: The age and strain of the animal can influence susceptibility to excitotoxicity. Younger animals may be more sensitive, and different strains can exhibit varying responses. Be consistent with the age and strain of animals used in a single study.
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Issue 2: Unexpected Behavioral Outcomes or Lack of Expected Deficits
Question: My animals with this compound lesions are not showing the expected behavioral deficits, or are displaying unexpected behaviors. How can I troubleshoot this?
Answer: This can be a complex issue with several potential causes:
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Lesion Verification:
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Histological Confirmation: It is imperative to perform thorough histological analysis to confirm the location and extent of the lesion in every animal. Use neuronal-specific stains (e.g., Nissl stains like Cresyl Violet) to visualize cell loss.
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Incomplete or Off-Target Lesions: The lesion may be incomplete, sparing critical subregions of your target area, or it may be located outside the intended target. Careful histological reconstruction is necessary to correlate the lesion with the behavioral data.
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Behavioral Testing:
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Timing of Testing: The timing of behavioral testing post-lesion is crucial. Some deficits may only become apparent after a specific recovery and neurodegenerative period. Conversely, some recovery of function can occur over time.
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Task Sensitivity: The behavioral task you are using may not be sensitive enough to detect the deficits caused by the lesion. Consider using a battery of tests to assess different aspects of the function of the targeted brain region.
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Lesion Specificity:
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Fiber Sparing: While this compound is known for its relative axon-sparing properties, some damage to fibers of passage can occur, especially at higher concentrations. This could lead to unexpected behavioral outcomes.
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Compensatory Mechanisms: The brain has a remarkable capacity for plasticity. It's possible that other brain regions are compensating for the function of the lesioned area, masking the expected deficits.
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Issue 3: High Mortality Rate in Subjects
Question: I am experiencing a high mortality rate in my animals following this compound surgery, particularly in younger animals. What are the likely causes and how can I reduce it?
Answer: High mortality can be a significant concern, especially in studies involving neonatal or young animals. Here are key areas to focus on:
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Surgical and Anesthetic Procedures:
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Anesthesia Depth: Ensure proper anesthetic depth throughout the surgery. Overdosing can lead to respiratory depression and death.
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Thermoregulation: Maintain the animal's body temperature using a heating pad during and after surgery, as hypothermia is a major risk.
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Aseptic Technique: Strict aseptic surgical techniques are essential to prevent infection.
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This compound Administration:
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Dose and Concentration: High concentrations or large volumes of this compound can lead to severe excitotoxicity, seizures, and death. Use the lowest effective dose determined through pilot studies.
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Bilateral Injections: Performing bilateral lesions in a single surgery can increase the physiological stress on the animal. Consider staging the surgeries if mortality is high.
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Post-operative Care:
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Analgesia: Provide adequate post-operative analgesia to manage pain and distress.
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Hydration and Nutrition: Ensure animals have easy access to food and water post-surgery. Dehydration can be a significant complication.
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Monitoring: Closely monitor the animals for signs of distress, seizures, or other adverse effects in the days following surgery.
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Frequently Asked Questions (FAQs)
Q1: How does this compound cause neuronal lesions?
A1: this compound is a potent agonist of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. Its neurotoxic effect is mediated by a process called excitotoxicity. Over-activation of NMDA receptors leads to a massive influx of calcium (Ca2+) into the neuron. This calcium overload triggers a cascade of intracellular events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal cell death.
Q2: What are the advantages of using this compound over other lesioning methods like electrolytic lesions or other excitotoxins (e.g., kainic acid)?
A2: this compound offers several advantages:
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Selectivity: It primarily destroys neuronal cell bodies while sparing axons of passage and terminals from other brain regions, which is a significant advantage over non-selective methods like electrolytic lesions.
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Uniformity: Compared to other excitotoxins like kainic acid, this compound tends to produce more uniform and spherical lesions, making them more reproducible.
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Reduced Seizure Activity: this compound is less likely to induce the severe seizures that are often associated with kainic acid lesions.
Q3: How should I prepare and store my this compound solution?
A3:
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Solvent: Dissolve this compound in a sterile, buffered solution such as phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF).
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pH Adjustment: Adjust the pH of the solution to a physiological range (7.2-7.4) to minimize tissue irritation.
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Concentration: The optimal concentration will depend on the target brain region and should be determined empirically. Common concentrations range from 5 to 10 µg/µL.
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Storage: Aliquot the solution into single-use volumes and store at -20°C or below. Avoid repeated freeze-thaw cycles, which can affect the potency of the solution. This compound in a phosphate-buffered saline solution at a pH of 7.4 can be stored frozen for up to a year without loss of toxicity.
Q4: What histological stains are best for visualizing this compound lesions?
A4:
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Nissl Stains (e.g., Cresyl Violet): These are the most common and effective stains for visualizing neuronal cell bodies. In a lesioned area, you will observe a significant reduction in or absence of Nissl-stained neurons.
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Neuronal-Specific Nuclear Proteins (e.g., NeuN): Immunohistochemistry for NeuN can provide a more specific and quantifiable measure of neuronal loss.
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Glial Fibrillary Acidic Protein (GFAP): Staining for GFAP, a marker for astrocytes, can be used to visualize the glial scar that forms around the lesion site, helping to delineate its boundaries.
Q5: Can this compound lesions be reversed?
A5: this compound-induced neuronal death is generally considered permanent and irreversible. The primary mechanism is excitotoxic cell death, which leads to the physical elimination of neurons. While there can be some functional recovery due to neural plasticity in surrounding tissues, the lesioned neurons themselves do not regenerate.
Data Presentation
Table 1: this compound Injection Parameters and Resulting Lesion Characteristics
| Target Brain Region | Animal Model | This compound Concentration (µg/µL) | Injection Volume (µL) | Resulting Neuronal Loss | Reference |
| Hippocampus (CA1) | Rat | 8 | 2 | Significant loss of pyramidal cells | |
| Medial Prefrontal Cortex | Mouse | 10 | 0.25 | Lower cell density and tissue contraction | |
| Subthalamic Nucleus | Marmoset | 10 | 1 | Not specified | |
| Hippocampus | Infant Rat | 1, 2.5, or 5 | 0.5 or 1 | Dose-dependent degeneration | |
| Dorsal Prefrontal Cortex | Rat | Not Specified | Not Specified | Blockade of behavioral sensitization |
Table 2: Behavioral Deficits Associated with this compound Lesions in Specific Brain Regions
| Lesioned Brain Region | Behavioral Task | Observed Deficit | Animal Model | Reference |
| Medial Prefrontal Cortex | Delayed Non-Match to Sample | Impaired working memory performance | Mouse | |
| Hippocampus (Neonatal) | Social Interaction | Decreased social interaction, increased aggression | Rat | |
| Medial Prefrontal Cortex | Behavioral Vigilance Task | Disruption of decisional processes | Rat | |
| Basolateral Amygdala | Sham Feeding | No significant effect on sucrose intake | Rat | |
| Entorhinal Cortex | Morris Water Maze | Impaired spatial learning | Rat |
Experimental Protocols
Detailed Methodology for Stereotaxic this compound Lesioning in Rats
This protocol provides a general framework. Specific coordinates, concentrations, and volumes must be optimized for your particular experiment.
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Animal Preparation:
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Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
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Place the animal in a stereotaxic frame.
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Ensure the head is level by adjusting the incisor bar until the dorsal-ventral measurements for bregma and lambda are equal.
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Surgical Procedure:
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Make a midline incision on the scalp to expose the skull.
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Clean the skull surface with sterile saline and a cotton applicator.
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Identify bregma and use it as a reference point for your coordinates.
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Drill a small burr hole through the skull at the desired medial-lateral and anterior-posterior coordinates.
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This compound Injection:
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Lower a microsyringe or injection cannula filled with the this compound solution to the target dorsal-ventral coordinate.
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Inject the this compound at a slow, controlled rate (e.g., 0.1 µL/min) using a microinfusion pump.
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After the injection is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow up the cannula track.
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Slowly retract the needle.
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Post-Surgical Care:
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Suture the scalp incision.
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Administer post-operative analgesics and antibiotics as per your institution's guidelines.
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Place the animal in a clean cage on a heating pad to maintain body temperature until it has fully recovered from anesthesia.
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Provide easy access to food and water and monitor the animal's recovery closely for several days.
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Mandatory Visualization
Caption: Experimental workflow for this compound lesioning studies.
Caption: Signaling pathway of this compound-induced excitotoxicity.
Technical Support Center: Ibotenic Acid Injections for Reproducible Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ibotenic acid for excitotoxic lesions. Our goal is to enhance the reproducibility of your experiments by addressing common challenges encountered during stereotaxic injection procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound injection experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in Lesion Size
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Question: We are observing significant variability in the size and extent of our this compound-induced lesions, even with consistent stereotaxic coordinates. What are the likely causes and how can we improve consistency?
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Answer: Variability in lesion size is a common challenge. Several factors can contribute to this issue:
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Injection Rate: A rapid injection rate can cause mechanical damage to the tissue and lead to inconsistent diffusion of the neurotoxin. A slower, more controlled injection allows for better distribution.
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Concentration of this compound: The concentration of the this compound solution is directly related to the extent of the resulting lesion. Higher concentrations generally produce larger lesions.[1] It is crucial to use a consistent, accurately prepared concentration for all subjects.
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Volume of Injectate: While less of a factor than concentration, the volume of this compound injected also influences lesion size.[1] Precise and consistent injection volumes are critical for reproducibility.
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Animal Age and Strain: The age of the animal can impact the extent of neuronal damage, with younger animals sometimes showing greater vulnerability.[1] Different rodent strains may also exhibit varying sensitivities to excitotoxicity.
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Needle Dwell Time: Leaving the injection needle in place for a few minutes after the injection is complete allows for proper diffusion of the this compound and prevents backflow up the needle tract upon withdrawal.
Solutions:
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Standardize your injection rate to a slow and consistent speed (e.g., 0.1 µL/min).[2]
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Prepare a fresh, sterile solution of this compound for each set of experiments and verify the final concentration.
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Use a high-quality microinjection pump for precise and repeatable volume delivery.
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Ensure that all animals in a study are of the same age and strain.
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Implement a consistent needle dwell time (e.g., 2-5 minutes) post-injection before slowly retracting the needle.
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Issue 2: High Animal Mortality Rate Post-Surgery
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Question: We are experiencing an unexpectedly high rate of animal mortality following our this compound injection surgeries. What could be the cause, and what steps can we take to reduce it?
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Answer: High mortality rates can be distressing and significantly impact study outcomes. The following factors are common contributors:
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Anesthesia: Improper anesthetic depth or prolonged exposure can lead to respiratory depression and other complications.
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Post-operative Care: Inadequate post-operative care, including hypothermia, dehydration, and pain management, can increase mortality.
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Excitotoxicity-Related Seizures: this compound can sometimes induce seizures, which can be fatal.[3]
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Hemorrhaging: Damage to blood vessels during the injection can lead to intracranial bleeding.
Solutions:
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Carefully monitor the animal's vital signs throughout the surgical procedure.
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Provide a heat source during and after surgery to prevent hypothermia.
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Administer subcutaneous fluids to prevent dehydration.
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Provide appropriate post-operative analgesia as recommended by your institution's veterinary staff.
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If seizures are observed, consult with a veterinarian about potential anti-convulsant therapies.
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Use sharp, clean injection needles and a slow injection rate to minimize vascular damage.
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Issue 3: Off-Target Damage
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Question: Our histological analysis reveals damage to brain regions adjacent to our target area. How can we improve the specificity of our lesions?
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Answer: Off-target damage can confound experimental results. Here's how to enhance the precision of your lesions:
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Injection Volume: Large injection volumes can lead to the spread of this compound beyond the intended target.
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Needle Placement: Inaccurate stereotaxic coordinates or a bent needle can result in injections into non-target areas.
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Backflow: As mentioned previously, rapid withdrawal of the injection needle can cause the neurotoxin to flow back up the injection tract, affecting overlying structures.
Solutions:
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Use the smallest effective volume of this compound to create the desired lesion. This may require pilot studies to optimize.
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Double-check your stereotaxic coordinates and ensure your equipment is properly calibrated. Visually inspect the injection needle for any bends or damage before each use.
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Employ a slow and gradual withdrawal of the injection needle after the appropriate dwell time.
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent agonist of N-methyl-D-aspartate (NMDA) glutamate receptors and, to a lesser extent, other glutamate receptors.[2] Its binding to these receptors leads to an excessive influx of calcium (Ca2+) into the neuron. This calcium overload triggers a cascade of intracellular events, including the activation of various enzymes and the production of reactive oxygen species, ultimately leading to neuronal cell death, a process known as excitotoxicity.[2]
Q2: How should I prepare and store my this compound solution?
A2: this compound should be dissolved in a sterile, buffered saline solution (e.g., phosphate-buffered saline, PBS) at a pH of 7.4.[2] It is recommended to prepare fresh solutions for each experiment. However, solutions can be stored frozen for up to a year without a significant loss of toxicity.[2]
Q3: How can I verify the extent of the lesion?
A3: Histological verification is essential to confirm the location and extent of the lesion. Common methods include:
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Nissl Staining: This method stains the Nissl bodies in the cytoplasm of neurons, allowing for the visualization of neuronal loss in the lesioned area.
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Immunohistochemistry: Staining for neuron-specific proteins, such as NeuN, can provide a more specific assessment of neuronal cell death. Conversely, staining for glial markers like GFAP can reveal the extent of the glial scar that forms in response to the lesion.
Q4: What are the key differences between this compound and other excitotoxins like kainic acid?
A4: Compared to kainic acid, this compound is generally considered less toxic systemically and tends to produce more discrete, spherical lesions.[3][4] Kainic acid can sometimes cause more widespread damage and is more likely to induce seizures.[4]
Data Presentation
The following tables summarize quantitative data from various studies to aid in experimental design.
Table 1: this compound Injection Parameters from Selected Studies
| Parameter | Species | Target Brain Region | Concentration | Volume | Injection Rate | Reference |
| Concentration | Rat | Hippocampus | 1 µg/µL, 2.5 µ g/0.5 µL, 5 µg/µL | 0.5-1 µL | Not Specified | [1] |
| Injection Rate | Rat | Hippocampus | Not Specified | 0.05-0.1 µL | 0.1 µL/min | [2] |
| Concentration | Rat | Nucleus Basalis Magnocellularis | 1 or 5 µ g/site | Not Specified | Not Specified | [5] |
| Concentration | Rat | Lateral Hypothalamus | Not Specified | Not Specified | Not Specified | [6] |
| Volume | Rat | Laterodorsal Tegmental Nucleus | 0.1 M | 0.1 µL | Not Specified | [7] |
| Injection Rate | Rat | Hippocampus | 63 mM | 0.05-0.10 µL | 0.05 µL/min |
Table 2: Factors Influencing this compound Lesion Size
| Factor | Effect on Lesion Size | Key Considerations |
| Concentration | Higher concentration leads to larger lesions. | The primary determinant of lesion volume. |
| Volume | Larger volume can increase lesion size, but to a lesser extent than concentration.[1] | Important for controlling the spread of the toxin. |
| Injection Rate | Slower rates improve consistency and reduce mechanical damage. | A critical parameter for reproducibility. |
| Animal Age | Younger animals may be more susceptible to excitotoxicity.[1] | Standardize age across experimental groups. |
| Animal Strain | Different strains may have varying sensitivities. | Use a consistent strain throughout the study. |
Experimental Protocols
Detailed Methodology for Stereotaxic this compound Injection
This protocol provides a general framework for performing stereotaxic injections of this compound in rodents. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
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Animal Preparation:
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Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
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Once the animal is deeply anesthetized (confirmed by lack of pedal withdrawal reflex), place it in the stereotaxic frame.
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Apply ophthalmic ointment to the eyes to prevent drying.
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Shave the scalp and clean the area with a surgical scrub (e.g., povidone-iodine followed by 70% ethanol).
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Surgical Procedure:
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Make a midline incision in the scalp to expose the skull.
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Clear the skull of any periosteum and dry the surface.
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Identify Bregma and Lambda and ensure the skull is level.
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Determine the stereotaxic coordinates for your target brain region using a rodent brain atlas.
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Drill a small burr hole through the skull at the desired coordinates, being careful not to damage the underlying dura mater.
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Carefully puncture the dura with a fine-gauge needle.
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This compound Injection:
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Lower the injection needle (e.g., a Hamilton syringe) to the predetermined dorsal-ventral coordinate.
-
Inject the desired volume of this compound at a slow, controlled rate (e.g., 0.1 µL/min).
-
After the injection is complete, leave the needle in place for 2-5 minutes to allow for diffusion and to prevent backflow.
-
Slowly withdraw the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics and subcutaneous fluids as needed.
-
Place the animal in a clean cage on a heating pad to maintain body temperature until it has fully recovered from anesthesia.
-
Monitor the animal closely for several days for any signs of distress or complications.
-
Protocol for Histological Verification of Lesion
-
Tissue Preparation:
-
At the desired time point post-injection, deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain by immersing it in a series of sucrose solutions of increasing concentration (e.g., 10%, 20%, 30%).
-
Freeze the brain and section it on a cryostat or microtome.
-
-
Staining (e.g., Nissl Stain):
-
Mount the brain sections on gelatin-coated slides.
-
Rehydrate the sections through a series of ethanol solutions of decreasing concentration.
-
Stain the sections with a Nissl stain solution (e.g., cresyl violet).
-
Dehydrate the sections through a series of ethanol solutions of increasing concentration.
-
Clear the sections in xylene and coverslip with a mounting medium.
-
-
Analysis:
-
Examine the stained sections under a microscope to identify the area of neuronal loss, which indicates the lesion site.
-
The extent of the lesion can be quantified using image analysis software.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound-induced lesions.
Caption: this compound-induced excitotoxicity signaling pathway.
References
- 1. 2.3. Stereotaxic surgery [bio-protocol.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 5. This compound lesions of the lateral hypothalamus: comparison with the electrolytic lesion syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discriminable excitotoxic effects of this compound, AMPA, NMDA and quinolinic acid in the rat laterodorsal tegmental nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
addressing excitotoxic side effects of ibotenic acid
Welcome to the Technical Support Center for research applications of ibotenic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the excitotoxic side effects of this compound during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with this compound.
Issue: High mortality rate in experimental animals post-injection.
Possible Cause: The dose of this compound may be too high, or the injection rate may be too fast, leading to severe, widespread excitotoxicity and systemic effects. Mortality rates in infant rats can be as high as 60% with multiple injections[1].
Solution:
-
Dose Reduction: Decrease the concentration or volume of the this compound solution. The extent of neural damage is dose-dependent[1].
-
Slower Injection Rate: Reduce the injection rate to allow for slower diffusion of the toxin and minimize acute, widespread damage. A recommended rate is 0.1 µl/min[2].
-
Supportive Care: Ensure adequate post-operative care, including hydration and nutrition, to support the animal's recovery.
Issue: Lesion size is inconsistent across animals.
Possible Causes:
-
Variability in injection coordinates.
-
Inconsistent injection volume or rate.
-
Backflow of the injectate along the cannula track.
-
Biological variability between animals[3].
Solutions:
-
Refine Stereotaxic Technique: Ensure accurate and consistent targeting of the desired brain region. Use a brain atlas for precise coordinates.
-
Use a Microinjection Pump: Employ a pump for precise control over the injection volume and rate.
-
Minimize Backflow: Leave the injection needle in place for a few minutes (e.g., 2-3 minutes) after the injection to allow for diffusion into the tissue before slowly withdrawing it[4].
-
Standardize Animal Cohorts: Use animals of the same age, weight, and strain to minimize biological variability.
Issue: Evidence of damage to axons of passage.
Possible Cause: While this compound is known for sparing axons of passage, high concentrations or proximity to dense fiber tracts can lead to some damage[2][5]. An inflammatory response following the lesion can also contribute to secondary damage to healthy axons[6].
Solutions:
-
Titrate the Dose: Use the lowest effective concentration of this compound to create the desired lesion while minimizing collateral damage.
-
Consider Alternative Lesioning Agents: For highly sensitive areas, explore other excitotoxins or methods. However, this compound is generally preferred for its site-specificity compared to agents like kainic acid[7][8].
Issue: Animals are experiencing seizures post-injection.
Possible Cause: this compound is a potent NMDA receptor agonist and can induce seizures, especially at higher doses[9][10].
Solutions:
-
Co-administration of an NMDA Receptor Antagonist: Pre-treatment or co-injection with an NMDA receptor antagonist like dizocilpine (MK-801) can block the excitotoxic effects and reduce the incidence of seizures[2].
-
Dose Optimization: Lower the dose of this compound to a level that produces the desired lesion without inducing seizures.
-
Animal Monitoring and Care: Monitor animals closely for seizure activity post-injection. In case of severe seizures, consult veterinary staff for appropriate management, which may include the use of benzodiazepines[2][11].
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced excitotoxicity?
A1: this compound is a potent agonist of N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors[2]. Its binding to these receptors leads to excessive influx of calcium (Ca2+) into neurons. This calcium overload activates various intracellular enzymes, including proteases, phospholipases, and endonucleases, which in turn damage cellular structures and lead to neuronal death[2][12].
Q2: How does the neurotoxicity of this compound compare to kainic acid?
A2: this compound is generally considered to be 5-10 times less toxic than kainic acid[7]. It produces more discrete, spherical lesions with less distant neuronal degeneration, making it a more site-specific lesioning agent[7][8][13]. Kainic acid, in contrast, can cause neuronal damage in areas remote from the injection site[7].
Q3: What are the typical behavioral side effects observed after this compound injection?
A3: Behavioral side effects can include hyperactivity, ataxia (lack of coordination), muscle twitching, and in some cases, seizures[9][14]. The specific behavioral deficits observed will depend on the brain region targeted by the lesion. For example, lesions in the medial prefrontal cortex can impair decision-making and attention[15], while hippocampal lesions can affect spatial learning[3].
Q4: Can this compound-induced neurotoxicity be prevented or reduced?
A4: Yes, the neurotoxic effects can be mitigated by co-administration of an NMDA receptor antagonist. Dizocilpine (MK-801) has been shown to block this compound-induced neurotoxicity[2]. Dose optimization is also a critical factor in minimizing unintended side effects.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound can be dissolved in phosphate-buffered saline (PBS) at a pH of 7.4. For long-term storage (up to a year), it is recommended to keep the solution frozen with no loss of toxicity[2].
Data Presentation
Table 1: Comparison of this compound and Kainic Acid Neurotoxicity
| Feature | This compound | Kainic Acid | Reference |
| Relative Toxicity | 5-10 times less toxic | More potent | [7] |
| Lesion Characteristics | Spherical, discrete | Can cause distant neuronal degeneration | [7][13] |
| Axon Sparing | Generally spares axons of passage | Can damage axons of passage | [5][8] |
| Site Specificity | High | Lower, due to distant effects | [7][13] |
Table 2: Dose-Dependent Effects of this compound in the Hippocampus of Infant Rats
| Dose (per injection site) | Age at Surgery | Resulting Damage | Mortality Rate | Reference |
| 1 µg in 1 µl | 11 or 15 days | Significant degeneration | High (up to 60%) | [1] |
| 2.5 µg in 0.5 µl | 11 or 15 days | More extensive damage than 1 µg | High (up to 60%) | [1] |
| 5 µg in 1 µl | 11 or 15 days | Most extensive damage | High (up to 60%) | [1] |
Experimental Protocols
Protocol 1: Stereotaxic Injection of this compound
Objective: To create a specific excitotoxic lesion in a target brain region.
Materials:
-
This compound solution (e.g., 10 mg/ml in PBS, pH 7.4)[16]
-
Stereotaxic frame
-
Anesthetic (e.g., isoflurane)[16]
-
Analgesic (e.g., Carprofen)[16]
-
Microinjection pump and syringe
-
Hamilton syringe with a fine-gauge needle
-
Bone wax[16]
-
Suturing material[16]
Procedure:
-
Anesthetize the animal and administer analgesia[16].
-
Secure the animal in the stereotaxic frame.
-
Expose the skull and clean the surface.
-
Identify the target coordinates for the desired brain region using a stereotaxic atlas.
-
Drill a small burr hole through the skull at the target coordinates.
-
Slowly lower the injection needle to the desired depth.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.1 µl/min)[2].
-
After the injection is complete, leave the needle in place for 2-3 minutes to prevent backflow[4].
-
Slowly withdraw the needle.
-
Seal the burr hole with bone wax and suture the incision[16].
-
Provide post-operative care, including analgesia in the drinking water for 2 days[16].
Protocol 2: Histological Assessment of Excitotoxic Lesions
Objective: To visualize and quantify the extent of neuronal loss following this compound injection.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS[16]
-
Cryostat or freezing microtome
-
Gelatin-coated slides
-
Cresyl violet stain (0.1%)[16]
-
Ethanol series (for dehydration)
-
Xylene
-
Mounting medium
Procedure:
-
At the desired post-lesion time point, deeply anesthetize the animal.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% PFA[16].
-
Dissect the brain and post-fix in 4% PFA overnight[16].
-
Cryoprotect the brain by immersing it in 30% sucrose solution until it sinks[16].
-
Freeze the brain and section it coronally (e.g., at 35 µm) using a cryostat or freezing microtome[16].
-
Mount the sections on gelatin-coated slides.
-
Cresyl Violet (Nissl) Staining: a. Rehydrate the sections through a descending series of ethanol to water. b. Stain in 0.1% cresyl violet solution for 5-10 minutes[16]. c. Rinse in water. d. Differentiate in 95% ethanol with a few drops of acetic acid. e. Dehydrate through an ascending series of ethanol. f. Clear in xylene. g. Coverslip with mounting medium.
-
Analysis: Examine the stained sections under a light microscope. The lesioned area will be identifiable by a significant reduction in Nissl-stained neurons (cell bodies) compared to the contralateral hemisphere or sham-operated controls[16][17]. The extent of the lesion can be quantified using image analysis software.
Visualizations
Caption: this compound excitotoxicity signaling pathway.
Caption: General experimental workflow for this compound lesion studies.
Caption: Troubleshooting logic for common issues in this compound experiments.
References
- 1. Age and dose-related effects of hippocampal this compound on lesion size, mortality, and nonspatial working memory in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Modelling cognitive dysfunctions with bilateral injections of this compound into the rat entorhinal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. olac.berkeley.edu [olac.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. An investigation into the early stages of the inflammatory response following this compound-induced neuronal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of ibotenate and kainate neurotoxicity in rat brain: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound :uses and side effects_Chemicalbook [chemicalbook.com]
- 10. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- 11. Seizure Management - WSAVA 2015 Congress - VIN [vin.com]
- 12. Excitotoxicity - Wikipedia [en.wikipedia.org]
- 13. Epidural kainate, but not ibotenate, produces lesions in local and distant regions of the brain. A comparison of the intracerebral actions of kainic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. âthis compound in Amanita Muscaria: Effects, Safety, and Legality [acslab.com]
- 15. Effects of this compound-induced loss of neurons in the medial prefrontal cortex of rats on behavioral vigilance: evidence for executive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2.3. Stereotaxic surgery [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
best practices for handling and storage of ibotenic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling, storage, and experimental use of ibotenic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a powerful neurotoxin that acts as a potent agonist of glutamate receptors.[1][2][3] Specifically, it strongly activates N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors (groups I and II), and weakly activates AMPA and kainate receptors.[1] This overstimulation of glutamate receptors leads to excessive calcium influx into neurons, resulting in excitotoxicity and subsequent neuronal cell death.[1] Due to its ability to create specific, axon-sparing lesions, it is widely used in neuroscience research to model neurodegenerative diseases and study brain function.[2][4]
Q2: What are the primary hazards associated with this compound?
A2: this compound is classified as toxic if swallowed and harmful if it comes into contact with skin or is inhaled.[1][5][6] It can cause a range of symptoms including gastrointestinal distress, confusion, dizziness, hallucinations, agitation, ataxia, and seizures.[3] Due to its neurotoxic properties, it is crucial to handle it with appropriate safety precautions.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, especially in its solid form, it is essential to use comprehensive personal protective equipment to avoid exposure. This includes:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or impervious clothing.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder outside of a certified chemical fume hood.
All handling of the powdered form should be done in a well-ventilated area, preferably within a chemical fume hood.
Q4: How should I store this compound powder and solutions?
A4: Proper storage is crucial to maintain the stability and potency of this compound.
-
Powder: The solid form should be stored at -20°C under desiccating conditions.[7] It is stable for at least four years under these conditions.
-
Solutions: Aqueous solutions of this compound are not recommended for long-term storage and should ideally be used on the same day they are prepared.[8] For longer-term storage of solutions, it is recommended to aliquot and store them at -80°C, which can preserve them for up to a year.[1] It is important to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | ~1 mg/mL (approx. 6.3 mM)[1] |
| 0.1 M NaOH | 10.7 mg/mL[1] |
| 0.1 M HCl | 4.7 mg/mL[1] |
| DMSO | 32 mg/mL[2] |
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Stability |
| Solid (Powder) | -20°C | ≥ 4 years[8] |
| In Solvent (e.g., PBS, pH 7.4) | -80°C | Up to 1 year[1][2] |
| Aqueous Solution (e.g., Water) | Room Temperature | Not recommended for more than one day[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
This protocol outlines the preparation of a sterile this compound solution for intracerebral injections to create excitotoxic lesions.
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount: Determine the desired concentration and final volume of the this compound solution. A commonly used concentration for creating neuronal lesions is 10 µg/µL in PBS.[7]
-
Weigh the this compound: In a chemical fume hood, carefully weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile PBS (pH 7.4) to the microcentrifuge tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile microcentrifuge tube. This step is critical to ensure the sterility of the injectate.
-
Storage: If not for immediate use, aliquot the sterile solution into smaller volumes and store at -80°C. Avoid repeated freeze-thaw cycles. For use in research, solutions in phosphate-buffered saline at pH 7.4 can be kept frozen for up to a year without loss of toxicity.[1]
Protocol 2: General Procedure for Creating Excitotoxic Lesions
This protocol provides a general workflow for inducing site-specific brain lesions in a rodent model using stereotaxic surgery.
Materials:
-
Prepared sterile this compound solution (e.g., 10 µg/µL in PBS)
-
Anesthetized animal
-
Stereotaxic apparatus
-
Hamilton syringe with a fine-gauge needle
-
Microinfusion pump
Procedure:
-
Anesthesia and Stereotaxic Mounting: Anesthetize the animal according to an approved institutional protocol and securely mount it in the stereotaxic apparatus.
-
Surgical Preparation: Prepare the surgical site by shaving the fur, cleaning the scalp with an antiseptic solution, and making a midline incision to expose the skull.
-
Determine Stereotaxic Coordinates: Using a stereotaxic atlas, determine the precise anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates for the target brain region.
-
Craniotomy: Drill a small burr hole in the skull at the determined coordinates to allow for needle insertion.
-
This compound Injection:
-
Lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse the this compound solution at a slow and controlled rate (e.g., 0.1 µL/min) using a microinfusion pump.[1] The volume injected will depend on the desired size of the lesion and the target structure.
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow upon retraction.
-
-
Post-operative Care: Slowly retract the needle, suture the incision, and provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Histological Verification: After a sufficient post-lesion survival period (typically 7-14 days), perfuse the animal and process the brain tissue for histology (e.g., Nissl staining) to verify the location and extent of the lesion.
Troubleshooting Guide
Q: My this compound solution is not dissolving completely in PBS.
A:
-
Check the pH of your PBS: this compound is more soluble in slightly alkaline conditions. Ensure your PBS is at a pH of 7.4.
-
Gentle warming: Warm the solution to 37°C to aid dissolution.
-
Sonication: Use a bath sonicator for brief periods to help break up any clumps.
-
Consider an alternative solvent: For higher concentrations, DMSO can be used, but be mindful of its own potential neurotoxicity and ensure it is appropriate for your experimental model.[2]
Q: The size of the neuronal lesion is inconsistent between animals.
A:
-
Verify injection coordinates: Double-check your stereotaxic calculations and ensure consistent and accurate targeting.
-
Control injection rate and volume: Use a reliable microinfusion pump for precise control over the injection parameters. Inconsistent manual injections can lead to variability.
-
Check for needle clogging: Ensure the needle is not clogged before and during the injection. A blockage can prevent the delivery of the full volume.
-
Allow for adequate diffusion time: Leaving the needle in place for a few minutes post-injection is crucial to prevent backflow and ensure the solution is delivered to the target site.
Q: I am observing damage to axons and fibers of passage, but this compound is supposed to be axon-sparing.
A:
-
High concentration or volume: Excessive concentrations or large injection volumes can lead to non-specific damage that affects surrounding axons. Consider reducing the concentration or volume of your injectate.
-
Mechanical damage: The physical insertion of the needle can cause mechanical damage. Use a smaller gauge needle and a slow insertion rate to minimize this.
-
Inflammatory response: The excitotoxic process can induce a significant inflammatory response which may contribute to secondary damage. Ensure appropriate post-operative care.
Visualizations
Signaling Pathway of this compound-Induced Excitotoxicity
Caption: this compound signaling pathway leading to excitotoxicity.
Experimental Workflow for this compound Lesioning
Caption: Workflow for creating excitotoxic lesions with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 3. This compound :uses and side effects_Chemicalbook [chemicalbook.com]
- 4. This compound-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excitatory amino acids: studies on the biochemical and chemical stability of this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preliminary study on the time-correlation changes in brain neurotransmitters of mice exposed to mushroom toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the this compound, Muscimol, and Ergosterol Content of an Amanita Muscaria Hydroalcoholic Extract with an Evaluation of Its Cytotoxic Effect against a Panel of Lung Cell Lines In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
common pitfalls to avoid in ibotenic acid experiments
Welcome to the technical support center for ibotenic acid experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success and reproducibility of your studies.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments in a question-and-answer format.
Issue: Inconsistent Lesion Size and Shape
Q1: My this compound lesions are highly variable in size and often not spherical, what could be the cause?
A1: Inconsistent lesion size and shape are common issues that can often be traced back to several factors related to the injection procedure and the this compound solution itself. Here are the primary aspects to troubleshoot:
-
Injection Rate: A rapid injection can cause mechanical damage to the tissue and lead to an uneven distribution of the neurotoxin, resulting in irregularly shaped lesions. A slow and steady injection rate is crucial for creating discrete, spherical lesions.[1][2]
-
Needle Dwell Time: After the injection is complete, leaving the needle in place for a few minutes allows for the diffusion of this compound and helps prevent backflow along the injection track upon withdrawal.[3]
-
Solution pH and Stability: this compound is typically dissolved in phosphate-buffered saline (PBS) at a pH of 7.4.[2] Deviations from this pH can affect its stability and potency. It is recommended to prepare fresh solutions or use aliquots stored at -20°C for no longer than a month to ensure consistent results.[2] For longer-term storage, solutions can be kept frozen for up to a year without loss of toxicity.[2]
-
Animal's Age: The age of the animal model can significantly impact the extent of the lesion. Younger animals have been shown to be more susceptible to the neurotoxic effects of this compound, resulting in larger lesions at the same dose compared to adults.[4]
Issue: Unexpected Behavioral Changes
Q2: My animals are exhibiting hyperactivity and seizures immediately after this compound injection. Is this normal and how can I mitigate it?
A2: Yes, transient hyperactivity and seizure-like activity can occur following intracerebral injection of this compound. This is due to its potent agonistic activity at NMDA and metabotropic glutamate receptors, leading to excessive neuronal excitation.[1][2][5]
-
Dose Adjustment: The dose of this compound is a critical factor. If seizures are severe or widespread, consider reducing the concentration or volume of the injectate.
-
Injection Location: The sensitivity to excitotoxicity can vary between different brain regions. Some areas may be more prone to seizure activity.
-
Comparison with other Excitotoxins: this compound is known to be less epileptogenic compared to other excitotoxins like kainic acid.[1] However, at higher doses, seizure activity can still be a concern.
-
Post-operative Monitoring: Closely monitor the animals after surgery. While the acute excitatory effects usually subside, it's important to ensure the animal's welfare.
Q3: I'm observing motor deficits or other behavioral changes that are not related to the function of the targeted brain region. What could be the reason?
A3: Unintended behavioral deficits can arise from several factors:
-
Lesion Specificity: While this compound is known for producing relatively specific lesions that spare fibers of passage, at higher concentrations or volumes, it can diffuse to adjacent areas, causing unintended damage.[3][6] Careful histological verification is crucial to confirm the lesion is confined to the target region.
-
Inflammatory Response: this compound can induce a local inflammatory response, which may contribute to secondary damage to surrounding tissue, including demyelination in some cases.[7]
-
Systemic Effects: Although less common with intracerebral injections, some systemic effects of this compound, if it enters circulation, can include agitation and motor disturbances.[8]
Frequently Asked Questions (FAQs)
Q1: How do I prepare and store my this compound solution?
A1: this compound should be dissolved in a sterile phosphate-buffered saline (PBS) solution at a pH of 7.4.[2] For short-term use, solutions can be stored at -20°C for up to one month.[2] For long-term storage, aliquots can be kept frozen for up to a year without a significant loss of toxicity.[2] It is recommended to filter-sterilize the solution before use.
Q2: What is the optimal injection rate and volume for creating consistent lesions?
A2: The optimal parameters depend on the target brain region and the desired lesion size. However, a general guideline is a slow injection rate of approximately 0.1 µL/min.[2] Volumes typically range from 0.05 to 0.1 µL per injection site for creating semi-selective lesions in structures like the hippocampus.[2] It is crucial to perform pilot studies to determine the optimal dose and volume for your specific experimental needs.
Q3: How soon after injection can I expect the lesion to be fully developed?
A3: Neuronal loss can be evident within the first 2 days post-injection.[9] Histological analysis is often performed after a survival period of 7 to 14 days to allow for the clearance of cellular debris and the development of a glial scar, which helps in delineating the lesion.[9][10]
Q4: How can I verify the extent of the lesion?
A4: Histological verification is essential. Common methods include:
-
Nissl Staining: This classic method stains the Nissl bodies in neurons, allowing for the visualization of neuronal loss in the lesioned area.[10] The lesioned area will appear pale due to the absence of neurons.
-
Immunohistochemistry: Staining for neuronal markers like NeuN or MAP2 can clearly delineate the area of neuronal loss.[9] Additionally, staining for glial markers such as GFAP can reveal the glial scar surrounding the lesion.[9]
Q5: What are the best practices for post-operative care after this compound surgery?
A5: Proper post-operative care is critical for animal welfare and the validity of your experimental results. Key considerations include:
-
Analgesia: Administer analgesics as described in your approved animal care protocol to manage post-operative pain.[11][12]
-
Hydration and Nutrition: Provide easy access to food and water. Subcutaneous fluids can be administered to prevent dehydration.[11][13]
-
Monitoring: Monitor the animals daily for signs of pain, distress, infection, and changes in weight.[11][12] The surgical site should be checked for signs of inflammation or infection.[11]
-
Recovery Environment: House the animals in a clean, warm, and dry environment to facilitate recovery.[12]
Quantitative Data Summary
The following tables provide a summary of quantitative data for this compound experiments. These values should be used as a starting point, and optimization for specific experimental conditions is recommended.
Table 1: this compound Concentration and Volume for Hippocampal Lesions in Rats
| Parameter | Value | Reference |
| Concentration | 1 µg/µL - 5 µg/µL | [4] |
| Injection Volume | 0.05 - 1 µL per site | [2][4] |
| Injection Rate | 0.1 µL/min | [2] |
| Number of Injections | Multiple injections for larger lesions | [6][14] |
Table 2: Stereotaxic Coordinates for Hippocampal Lesions in Rats (from Bregma)
| Target Region | Antero-Posterior (AP) | Medio-Lateral (ML) | Dorso-Ventral (DV) | Reference |
| CA1 | -3.0 mm | ±2.0 mm | -2.8 mm | [15] |
| Dentate Gyrus | -2.7 mm | ±2.1 mm | -3.4 mm | [15] |
Note: These coordinates are approximate and may need to be adjusted based on the specific rat strain and age.
Experimental Protocols
Protocol 1: this compound Solution Preparation (10 mg/mL in PBS)
-
Weigh 10 mg of this compound powder.
-
Dissolve in 1 mL of sterile phosphate-buffered saline (PBS, pH 7.4).
-
Gently vortex until the powder is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot into sterile microcentrifuge tubes and store at -20°C for up to one month or -80°C for up to one year.
Protocol 2: Stereotaxic Injection of this compound
-
Anesthetize the animal according to your institution's approved protocol.
-
Place the animal in a stereotaxic frame and ensure the head is level.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and clean the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda and determine the target coordinates.
-
Drill a small burr hole over the injection site.
-
Slowly lower the injection needle to the target DV coordinate.
-
Infuse the this compound solution at a rate of 0.1 µL/min.
-
Leave the needle in place for 2-5 minutes post-injection to allow for diffusion.
-
Slowly withdraw the needle.
-
Suture the incision and provide post-operative care.
Protocol 3: Nissl Staining for Lesion Verification
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Cut coronal sections (e.g., 40 µm) on a cryostat or vibratome.
-
Mount the sections on gelatin-coated slides.
-
Rehydrate the sections through a series of ethanol dilutions and distilled water.
-
Stain in 0.1% cresyl violet solution.
-
Differentiate in 95% ethanol with a few drops of acetic acid, monitoring under a microscope until neuronal cell bodies are clearly stained against a paler background.[16]
-
Dehydrate through an ethanol series and clear in xylene.
-
Coverslip with a mounting medium.
Visualizations
Caption: Experimental workflow for this compound lesioning.
Caption: Excitotoxic signaling pathway of this compound.
References
- 1. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. olac.berkeley.edu [olac.berkeley.edu]
- 4. Age and dose-related effects of hippocampal this compound on lesion size, mortality, and nonspatial working memory in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of intrahippocampal this compound and their blockade by (-) 2-amino-7-phosphonoheptanoic acid: morphological and electroencephalographical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the use of this compound to lesion selectively different components of the hippocampal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-induced lesions of striatal target and projection neurons: ultrastructural manifestations in dopaminergic and non-dopaminergic neurons and in glia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound :uses and side effects_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rodent Post-operative Care (Mice) | Animals in Science [queensu.ca]
- 12. lar.fsu.edu [lar.fsu.edu]
- 13. cm.nus.edu.sg [cm.nus.edu.sg]
- 14. Various hippocampal lesions induced by multi-fractional this compound injections and amygdala kindling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 16. Histological methods for CNS [pathologycenter.jp]
Technical Support Center: Strategies to Reduce Inflammation Following Ibotenic Acid Injection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving ibotenic acid injections. The focus is on strategies to mitigate the associated inflammatory response.
Troubleshooting Guides
This section provides solutions to common problems encountered during and after this compound-induced lesioning experiments.
Question: We are observing significant variability in the size of our this compound lesions. What could be the cause and how can we improve consistency?
Answer: Variability in lesion size is a common issue and can stem from several factors. Here are some key areas to troubleshoot:
-
Injection Rate and Volume: Ensure a slow and consistent injection rate (e.g., 0.1 µl/min).[1] Rapid injection can cause mechanical damage and uneven distribution of the toxin. Use a reliable microinjection pump for precise control. The volume of this compound should be kept consistent across all animals.
-
Pipette/Needle Size: Use very thin glass pipettes (e.g., outer diameter of 10-25 µm) to minimize mechanical damage to the tissue upon insertion and injection.[1]
-
Toxin Concentration and Preparation: Prepare the this compound solution fresh or store it appropriately in a phosphate-buffered saline solution at a pH of 7.4 and kept frozen.[2] Ensure the concentration is consistent across all preparations.
-
Animal-to-Animal Variability: Biological diversity between animals, even within the same shipment, can contribute to variations in lesion size and the extent of spatial learning impairments.[3] It is crucial to use a sufficient number of animals per group to account for this and to randomize animals into experimental groups.
-
Injection Site Accuracy: Inconsistent targeting of the desired brain region will lead to variable lesion outcomes. Use a stereotaxic frame with precision and verify the coordinates for your specific animal strain and age. Histological verification of the injection site in a subset of animals is recommended to confirm accuracy.
Question: Our control animals (sham-injected with vehicle) are showing a significant inflammatory response. How can we address this?
Answer: An inflammatory response in sham-injected animals can confound results. Here are potential causes and solutions:
-
Mechanical Damage: The insertion of the injection needle or cannula itself can cause tissue damage and trigger an inflammatory response. Using smaller gauge needles or tapered glass micropipettes can help minimize this.[1]
-
Vehicle Composition: The vehicle used to dissolve the this compound (e.g., saline, PBS) should be sterile and at a physiological pH (7.4).[2] Contaminants in the vehicle can induce inflammation.
-
Injection Volume and Rate: Even with a vehicle, a large volume or rapid injection can cause mechanical stress and inflammation. Use the smallest effective volume and a slow injection rate.
-
Alternative Control Group: Consider including a "needle-insertion" control group that undergoes the surgical procedure and needle insertion without any injection to differentiate the effects of mechanical injury from the vehicle injection.
Question: We are concerned about the secondary, non-specific damage to surrounding tissues, such as axons of passage, after this compound injection. How can this be minimized?
Answer: this compound is known to be more site-specific than other excitotoxins like kainic acid, generally sparing axons of passage.[4] However, the subsequent inflammatory response can contribute to secondary damage, including demyelination and disruption of axonal transport.[5][6] Strategies to reduce the primary inflammatory response will also help minimize this secondary damage. These include:
-
Using the Lowest Effective Concentration: Titrate the concentration of this compound to find the lowest dose that produces the desired neuronal loss without excessive inflammation.
-
Implementing Anti-inflammatory Treatments: Prophylactic or immediate post-injection treatment with anti-inflammatory agents can help control the inflammatory cascade and its damaging effects on nearby structures.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mitigation of inflammation post-ibotenic acid injection.
Question: What is the primary mechanism of this compound-induced inflammation?
Answer: this compound is a potent agonist of N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors.[2] Its neurotoxic effects are primarily mediated through the over-activation of NMDA receptors, leading to excessive calcium (Ca2+) influx into neurons.[2] This calcium overload triggers a cascade of intracellular events resulting in neuronal cell death (excitotoxicity).[2] The dying neurons release damage-associated molecular patterns (DAMPs), which in turn activate resident immune cells of the brain, primarily microglia and astrocytes. This activation leads to the release of pro-inflammatory cytokines (like IL-1β), chemokines, and reactive oxygen species, initiating a robust inflammatory response.[5] This process is also associated with the recruitment of blood-derived macrophages to the lesion site, breakdown of the blood-brain barrier, and gliosis.[5]
Question: What are the most common anti-inflammatory strategies used after this compound injection?
Answer: The most well-documented strategies include the administration of minocycline and glucocorticoids.
-
Minocycline: A semi-synthetic tetracycline antibiotic with potent anti-inflammatory and neuroprotective properties.[5][7] It is known to inhibit microglial activation and the production of pro-inflammatory mediators.[5]
-
Glucocorticoids (Dexamethasone and Betamethasone): These are potent synthetic corticosteroids that can reduce cerebral edema and suppress the inflammatory response.[8][9]
Question: When is the optimal time to administer anti-inflammatory treatment?
Answer: The timing of administration is critical for efficacy.
-
Minocycline: Studies have shown that concurrent administration with this compound can prevent neuronal loss and behavioral deficits.[5]
-
Glucocorticoids: A single injection of betamethasone or dexamethasone has been shown to have a significant neuroprotective effect when administered 15 minutes after the excitotoxin injection.[10] Repeated administration of these steroids before or after the injection provided even more protection.[10]
Question: Are there any potential side effects or off-target effects of these anti-inflammatory treatments to be aware of in our experimental design?
Answer: Yes, it is important to consider the potential confounding effects of these treatments.
-
Minocycline: While often neuroprotective, some studies suggest that minocycline can, under certain conditions, augment inflammation and anxiety-like behavior, potentially through its effects on the gut microbiota.[11] It can also have direct effects on neuronal and glial function that may be independent of its anti-inflammatory properties.[12]
-
Glucocorticoids: Prolonged exposure to glucocorticoids can have detrimental effects on brain development, including retarding neuronal migration.[13] They can also induce neuronal apoptosis in various brain regions and have a range of systemic side effects.[9][14][15] Therefore, the lowest effective dose and shortest duration of treatment should be used.
Question: How can we assess the level of inflammation in our tissue samples?
Answer: The inflammatory response can be quantified using several histological and molecular techniques:
-
Immunohistochemistry (IHC): Staining for specific cell markers is a common method.
-
Microglia/Macrophages: Use antibodies against Iba1 or CD11b to identify and quantify activated microglia. Morphological analysis (e.g., cell body size, ramification) can also indicate activation state.[16][17][18][19]
-
Astrocytes: Use antibodies against Glial Fibrillary Acidic Protein (GFAP) to assess astrogliosis.[16]
-
-
Cytokine Profiling: Measure the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in brain tissue homogenates using techniques like ELISA or multiplex assays.[20]
-
Quantification of Cell Loss: To assess the neuroprotective effects of anti-inflammatory treatments, neuronal markers like NeuN or MAP2 can be used to quantify the extent of neuronal loss in the lesioned area compared to controls.[21]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating strategies to reduce inflammation and neurotoxicity after this compound injection.
Table 1: Efficacy of Minocycline Treatment
| Animal Model | This compound Dose | Minocycline Treatment Protocol | Outcome Measure | Result | Reference |
| p7 Rat Pups | Not specified | Concurrent with this compound injection | Hippocampal Neuronal Loss | Prevention of neuronal loss | [5] |
| p7 Rat Pups | Not specified | Concurrent with this compound injection | IL-1β Levels | Prevention of increased IL-1β levels | [5] |
| p7 Rat Pups | Not specified | Concurrent with this compound injection | Amphetamine-induced Hyperlocomotion | Prevention of hyperlocomotion in adulthood | [5] |
| p7 Rat Pups | Not specified | Concurrent with this compound injection | Spatial Working Memory Deficits | Prevention of memory deficits | [5] |
Table 2: Efficacy of Glucocorticoid Treatment
| Animal Model | This compound Dose | Glucocorticoid Treatment Protocol | Outcome Measure | Result | Reference |
| p5 Mouse Pups | Not specified | Single dose of betamethasone (0.006-6 mg/kg) 15 min after ibotenate | Neuroprotection | Significant neuroprotective effect | [10] |
| p5 Mouse Pups | Not specified | Single dose of dexamethasone (0.001-1 mg/kg) 15 min after ibotenate | Neuroprotection | Significant neuroprotective effect | [10] |
| p5 Mouse Pups | Not specified | Repeated doses of betamethasone (0.006 mg/kg/day) for 5 days before or after ibotenate | Neuroprotection | More protection than a single injection | [10] |
| p5 Mouse Pups | Not specified | Repeated doses of dexamethasone (0.01 mg/kg/day) for 5 days before or after ibotenate | Neuroprotection | More protection than a single injection | [10] |
Experimental Protocols
Protocol 1: this compound Lesioning Procedure
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent and secure it in a stereotaxic frame.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Drill a small burr hole over the target brain region at the predetermined stereotaxic coordinates.
-
This compound Preparation: Dissolve this compound in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 5 µg/µl) and adjust the pH to 7.4.[1]
-
Microinjection: Lower a glass micropipette or a Hamilton syringe filled with the this compound solution to the target coordinates. Infuse the solution at a slow, controlled rate (e.g., 0.1 µl/min) for the desired volume (e.g., 0.1-1.0 µl).[1]
-
Post-injection: Leave the needle in place for an additional 5-10 minutes to prevent backflow of the solution. Slowly retract the needle.
-
Post-operative Care: Suture the scalp incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.
Protocol 2: Administration of Anti-inflammatory Agents
-
Minocycline Administration:
-
Prepare a solution of minocycline hydrochloride in sterile saline.
-
Administer via intraperitoneal (i.p.) injection. A common dosage regimen is a loading dose followed by daily maintenance doses. For example, a study on traumatic brain injury used a dose of 45 mg/kg 30 minutes after the injury, followed by daily injections.[19]
-
The timing of administration can be concurrent with the this compound injection for prophylactic effects.[5]
-
-
Glucocorticoid (Dexamethasone/Betamethasone) Administration:
-
Prepare a solution of dexamethasone or betamethasone in a suitable vehicle.
-
Administer via subcutaneous or intraperitoneal injection.
-
For a single-dose neuroprotective effect, administer approximately 15 minutes after the this compound injection.[10] Dosages can range from 0.001 to 1 mg/kg for dexamethasone and 0.006 to 6 mg/kg for betamethasone in neonatal mice.[10]
-
For repeated dosing, daily injections for a set period (e.g., 5 days) before or after the lesion can be performed.[10]
-
Protocol 3: Immunohistochemical Analysis of Neuroinflammation
-
Tissue Preparation: At the desired time point post-injection, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in PBS.
-
Sectioning: Post-fix the brain in 4% PFA overnight, followed by cryoprotection in a sucrose solution. Section the brain into coronal or sagittal sections (e.g., 30-40 µm thick) using a cryostat or vibratome.
-
Immunostaining:
-
Wash the sections in PBS.
-
Perform antigen retrieval if necessary (e.g., using citrate buffer at high temperature).[22]
-
Block non-specific binding sites with a blocking solution (e.g., PBS with 10% normal serum and 0.3% Triton X-100) for 1-2 hours.
-
Incubate the sections with primary antibodies overnight at 4°C. Examples of primary antibodies include:
-
Anti-Iba1 for microglia/macrophages.
-
Anti-GFAP for astrocytes.
-
Anti-NeuN or Anti-MAP2 for neurons.
-
Anti-IL-1β for a specific pro-inflammatory cytokine.
-
-
Wash the sections in PBS and incubate with the appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.
-
Wash the sections and mount them onto glass slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Quantification:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Quantify the inflammatory response by measuring the number of Iba1-positive or GFAP-positive cells, the intensity of the fluorescent signal, or the area of immunoreactivity in the region of interest using image analysis software.[17][23]
-
Visualizations
Caption: Signaling pathway of this compound-induced neuroinflammation.
Caption: Experimental workflow for studying anti-inflammatory strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Modelling cognitive dysfunctions with bilateral injections of this compound into the rat entorhinal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An investigation into the early stages of the inflammatory response following this compound-induced neuronal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induced demyelination in the central nervous system: a consequence of a local inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Impact of Minocycline in a Mouse Model of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wuth.nhs.uk [wuth.nhs.uk]
- 9. iris.unina.it [iris.unina.it]
- 10. Preliminary study on the time-correlation changes in brain neurotransmitters of mice exposed to mushroom toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beyond the lesion site: minocycline augments inflammation and anxiety-like behavior following SCI in rats through action on the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minocycline mitigates sepsis‐induced neuroinflammation and promotes recovery in male mice: Insights into neuroprotection and inflammatory modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detrimental effects of glucocorticoids on neuronal migration during brain development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. An overview of animal models induced by glucocorticoids - Physiology and Pharmacology [ppj.phypha.ir]
- 16. Minocycline reduces neuroinflammation but does not ameliorate neuron loss in a mouse model of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. research.rug.nl [research.rug.nl]
- 19. Reactive morphology of dividing microglia following kainic acid administration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Minocycline reduces astrocytic reactivation and neuroinflammation in the hippocampus of a vascular cognitive impairment rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Validating Ibotenic Acid Lesions: A Comparative Guide to Histological Methods
Ibotenic acid, a potent excitotoxic analogue of glutamate, is a widely used tool in neuroscience research to create specific brain lesions, modeling various neurological conditions.[1][2] The precise validation of these lesions is critical for the accurate interpretation of experimental results. Histological methods provide the gold standard for confirming the location and extent of neuronal loss, as well as characterizing the associated cellular responses. This guide offers a comparative overview of common histological techniques for validating this compound lesions, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparison of Histological Methods
A comprehensive validation of an this compound lesion often requires a multi-faceted approach, utilizing a combination of staining techniques to assess not only neuronal death but also the response of surrounding glial cells. The choice of method depends on the specific research question and the desired level of detail.
| Method | Target | Primary Purpose | Advantages | Limitations | Quantitative Analysis |
| Cresyl Violet (Nissl Stain) | Nissl substance (rough endoplasmic reticulum) in neuronal cytoplasm.[3][4][5] | To assess general neuronal architecture and identify areas of neuronal loss.[3][6][7][8] | Simple, cost-effective, and provides excellent contrast for cytoarchitectural assessment.[7] | Stains all cells with Nissl substance, not exclusively neurons; damaged neurons may still retain some staining.[7] | Cell counting in defined regions of interest, measurement of lesion volume.[7][9] |
| NeuN Immunohistochemistry (IHC) | Neuronal nuclear protein (NeuN), a marker for most mature neurons.[10][11] | To specifically quantify surviving or lost neurons.[10] | Highly specific for mature neurons, providing a clear and quantifiable measure of neuronal populations.[10][11] | Some neuronal populations do not express NeuN; antibody penetration can be an issue in thicker sections.[10] | Stereological cell counting, density measurements. |
| GFAP Immunohistochemistry (IHC) | Glial Fibrillary Acidic Protein (GFAP), an intermediate filament protein in astrocytes.[12][13] | To visualize astrogliosis, a hallmark of CNS injury and the formation of a glial scar.[12][13][14] | A sensitive marker for reactive astrocytes, clearly delineating the area of tissue response to the lesion.[12][13] | Does not directly measure neuronal loss; GFAP expression can be dynamic and time-dependent post-lesion.[13] | Measurement of stained area, intensity of immunoreactivity.[15] |
| Iba1 Immunohistochemistry (IHC) | Ionized calcium-binding adapter molecule 1 (Iba1), a protein specifically expressed in microglia.[16] | To identify and characterize the microglial response (neuroinflammation) to the lesion.[16][17] | A specific and sensitive marker for both resting and activated microglia, revealing the inflammatory component of the lesion.[16][18] | Does not directly quantify neuronal death; microglial activation is a secondary response. | Cell counting, morphological analysis (e.g., ramified vs. amoeboid), measurement of stained area.[17][19][20] |
| Fluoro-Jade Staining | Degenerating neurons.[21][22] | To specifically label and visualize dying neurons.[21][22][23] | Highly specific for degenerating neurons, regardless of the cause of cell death; high resolution and signal-to-background ratio.[21][23] | Can sometimes stain reactive glial cells; has a limited time window for optimal detection post-lesion.[24] | Counting of fluorescently labeled cells.[25] |
Experimental Workflows and Cellular Responses
To better understand the process of lesion validation and the underlying cellular events, the following diagrams illustrate a typical experimental workflow and the excitotoxic cascade initiated by this compound.
Caption: A typical experimental workflow for the validation of this compound lesions.
Caption: The excitotoxic cascade initiated by this compound leading to neuronal death.
Detailed Experimental Protocols
Below are generalized protocols for the key histological methods. Note that specific antibody concentrations and incubation times may need to be optimized for your particular experiment.
General Tissue Preparation (for all methods)
-
Perfusion and Fixation: Anesthetize the animal and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[26]
-
Post-fixation: Post-fix the brain in 4% PFA overnight at 4°C.[26]
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks.[26]
-
Sectioning: Freeze the brain and cut coronal or sagittal sections (typically 30-50 µm) using a cryostat or microtome.[26] Store sections in a cryoprotectant solution at -20°C until use.
Protocol 1: Cresyl Violet (Nissl) Staining
This method is for staining free-floating sections.
-
Mounting: Mount sections onto gelatin-coated slides and allow them to air dry.[7]
-
Defatting and Rehydration: Immerse slides in xylene (2x 5 min), followed by a graded series of ethanol (100%, 95%, 70%; 3 min each) and then distilled water.[7]
-
Staining: Incubate slides in a 0.1% Cresyl Violet acetate solution for 5-15 minutes.[3][4] The solution should be warmed (e.g., 60°C) for optimal staining.[7]
-
Differentiation: Briefly rinse in distilled water, then differentiate in 70% ethanol, followed by 95% ethanol containing a few drops of acetic acid, until the background is clear and neurons are well-defined.[3]
-
Dehydration and Coverslipping: Dehydrate the sections through a graded series of ethanol (95%, 100% 2x) and clear in xylene (2x 5 min).[7] Coverslip with a permanent mounting medium.
Protocol 2: Immunohistochemistry (NeuN, GFAP, Iba1)
This protocol is a general guideline for free-floating immunohistochemistry.
-
Washing: Wash sections three times in PBS for 5 minutes each.
-
Antigen Retrieval (if necessary): For some antibodies, it may be necessary to perform antigen retrieval by heating the sections in a citrate buffer (pH 6.0).
-
Blocking: Block non-specific binding by incubating sections in a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.[27][28]
-
Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-NeuN, anti-GFAP, or anti-Iba1) diluted in the blocking solution overnight at 4°C.[27][28]
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate sections with the appropriate fluorescently-labeled or biotinylated secondary antibody diluted in the blocking solution for 1-2 hours at room temperature.[27][28]
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Visualization:
-
For fluorescently-labeled secondary antibodies: Mount sections onto slides and coverslip with a mounting medium containing DAPI to counterstain nuclei.
-
For biotinylated secondary antibodies: Incubate with an avidin-biotin-peroxidase complex (ABC kit) and then visualize with a chromogen such as diaminobenzidine (DAB).
-
-
Mounting and Coverslipping: Mount sections onto slides, air dry, and coverslip.
References
- 1. This compound-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 5. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 6. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 7. neurosciencecourses.com [neurosciencecourses.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biosb.com [biosb.com]
- 11. NeuN Antibodies in Neuroscience Research - Creative Biolabs [neuros.creative-biolabs.com]
- 12. Glial Fibrillary acidic protein: From intermediate filament assembly and gliosis to neurobiomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessments of Reactive Astrogliosis Following CNS Injuries | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Morphological and ultrastructural features of Iba1-immunolabeled microglial cells in the hippocampal dentate gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Fluoro-Jade: a novel fluorochrome for the sensitive and reliable histochemical localization of neuronal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fluoro-Jade C results in ultra high resolution and contrast labeling of degenerating neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Improvement in Double Staining With Fluoro-Jade C and Fluorescent Immunostaining: FJC Staining Is Not Specific to Degenerating Mature Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Application of Fluoro-Jade C in Acute and Chronic Neurodegeneration Models: Utilities and Staining Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 26. r.marmosetbrain.org [r.marmosetbrain.org]
- 27. sysy.com [sysy.com]
- 28. mskcc.org [mskcc.org]
A Comparative Guide to the Neurotoxic Effects of Ibotenic Acid and Kainic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic effects of ibotenic acid and kainic acid, two widely used excitotoxins in neuroscience research. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific experimental needs.
Introduction
This compound and kainic acid are potent neurotoxins that induce excitotoxicity, a process of neuronal injury and death resulting from the excessive stimulation of excitatory amino acid receptors. While both are analogues of the neurotransmitter glutamate, they exhibit distinct pharmacological profiles, leading to different patterns of neuronal damage. Understanding these differences is crucial for the accurate modeling of neurodegenerative diseases and for the precise execution of lesion studies.
Mechanism of Action
This compound and kainic acid exert their neurotoxic effects through different glutamate receptor subtypes.
-
This compound: Primarily acts as a potent agonist of the N-methyl-D-aspartate (NMDA) receptor and metabotropic glutamate receptors (mGluRs), specifically group I and II.[1] Its neurotoxic effects are predominantly mediated through the activation of NMDA receptors, leading to a massive influx of Ca2+, which triggers downstream apoptotic and necrotic cell death pathways.[1][2] The neurotoxicity of this compound can be enhanced by glycine and blocked by NMDA receptor antagonists such as dizocilpine (MK-801).[1]
-
Kainic Acid: Is a potent agonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[3][4] Overstimulation of these receptors leads to excessive Ca2+ influx, mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and subsequent neuronal death.[3][5] Kainic acid is estimated to be about 30-fold more potent in its neurotoxicity than glutamate.[3][4]
Quantitative Comparison of Neurotoxic Potency and Effects
The following tables summarize quantitative data comparing the neurotoxic profiles of this compound and kainic acid.
| Parameter | This compound | Kainic Acid | Source |
| Relative Potency | 5-10 times less toxic than kainic acid | More potent neurotoxin | [6][7] |
| LD50 (Oral, Mouse) | 38 mg/kg | 21 mg/kg | [8] |
| Primary Receptor Targets | NMDA, mGluR (Group I & II) | AMPA/Kainate | [1][3] |
| Lesion Characteristics | Spherical, localized to injection site | Can be widespread, distant from injection site | [6][7][9][10] |
| Convulsant Activity | Low | High | [11][12] |
| Brain Region | This compound Effects | Kainic Acid Effects | Source |
| Hippocampus | Uniformly vulnerable | Differential susceptibility, severe damage to CA3 | [6][7][13] |
| Striatum | Marked disappearance of nerve cells | Degeneration of intrinsic neurons | [6][14] |
| Cerebellum | Preferential destruction of granule cells | Preferential destruction of granule cells | [6][7] |
| Medial Septum / Locus Coeruleus | Effective in ablating these cell groups | Highly resistant | [6][7] |
Signaling Pathways
The distinct receptor targets of this compound and kainic acid lead to the activation of different intracellular signaling cascades, both culminating in excitotoxic cell death.
Experimental Protocols
Detailed methodologies for inducing neurotoxicity with this compound and kainic acid are provided below. These protocols are intended as a guide and may require optimization based on the specific animal model and research question.
Protocol 1: Stereotaxic Injection of this compound for Localized Brain Lesions in Rats
This protocol describes the procedure for creating discrete neuronal lesions in a specific brain region.
Materials:
-
This compound (e.g., 10 mg/ml in phosphate-buffered saline (PBS), pH 7.4)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl) with a 33-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Suture material or wound clips
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the head is level.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target brain region at the predetermined stereotaxic coordinates.
-
Injection: Lower the Hamilton syringe needle to the desired depth. Inject a small volume of this compound solution (e.g., 0.1-0.5 µl) at a slow rate (e.g., 0.1 µl/min) to minimize mechanical damage.
-
Needle Retraction: Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow along the injection track. Slowly retract the needle.
-
Closure: Suture the scalp incision.
-
Post-operative Care: Administer analgesics and monitor the animal for recovery.
Protocol 2: Systemic Administration of Kainic Acid to Induce Seizures and Widespread Neuronal Damage in Mice
This protocol is commonly used to model temporal lobe epilepsy.
Materials:
-
Kainic acid (e.g., 5 mg/ml in sterile 0.9% saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Diazepam (for seizure termination, optional)
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosage.
-
Injection: Administer kainic acid via intraperitoneal injection. A common starting dose is 20-30 mg/kg.
-
Seizure Monitoring: Observe the animal for behavioral seizures, which are typically scored using a modified Racine scale. Seizure onset is often defined by the appearance of specific behaviors (e.g., forelimb clonus, rearing, and falling).
-
Seizure Termination (Optional): To reduce mortality and control seizure duration, an anticonvulsant such as diazepam (e.g., 10 mg/kg, i.p.) can be administered after a set period of seizure activity (e.g., 1-2 hours).
-
Post-injection Monitoring: Monitor the animals for recovery and provide supportive care as needed.
Protocol 3: Histological Assessment of Neurotoxicity
This protocol outlines the general steps for visualizing and quantifying neuronal damage.
Materials:
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Cryostat or microtome
-
Staining reagents (e.g., Cresyl violet for Nissl staining, Fluoro-Jade for degenerating neurons)
-
Microscope
Procedure:
-
Tissue Fixation: At a predetermined time point post-injection, deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Brain Extraction and Post-fixation: Dissect the brain and post-fix it in 4% paraformaldehyde overnight, followed by cryoprotection in a sucrose solution.
-
Sectioning: Section the brain using a cryostat or microtome at a desired thickness (e.g., 30-40 µm).
-
Staining: Mount the sections on slides and perform histological staining. Nissl staining is commonly used to visualize neuronal cell bodies and assess cell loss. Fluoro-Jade staining can specifically label degenerating neurons.
-
Quantification: Use stereological methods or cell counting in defined regions of interest to quantify neuronal loss compared to control animals.
Conclusion
This compound and kainic acid are valuable tools in neuroscience research, each with a distinct profile of neurotoxicity. This compound is the agent of choice for creating discrete, localized lesions with minimal convulsant activity, making it ideal for functional studies of specific brain regions.[6][11][12][14] In contrast, kainic acid's potent convulsant properties and its ability to induce widespread neuronal damage, particularly in the hippocampus, make it a widely used model for studying the pathophysiology of temporal lobe epilepsy and other neurodegenerative conditions associated with excitotoxicity.[3][5][13] The choice between these two neurotoxins should be carefully considered based on the specific aims of the research.
References
- 1. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2.5. Mouse kainic acid model [bio-protocol.org]
- 4. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalogr… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of ibotenate and kainate neurotoxicity in rat brain: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of ibotenate and kainate neurotoxicity in rat brain: A histological study [ouci.dntb.gov.ua]
- 8. Need for a Public Health Response to the Unregulated Sales of Amanita muscaria Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modelling cognitive dysfunctions with bilateral injections of this compound into the rat entorhinal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epidural kainate, but not ibotenate, produces lesions in local and distant regions of the brain. A comparison of the intracerebral actions of kainic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EFFECT OF AGE ON KAINATE-INDUCED SEIZURE SEVERITY AND CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 13. Kainic Acid-Induced Neurodegenerative Model: Potentials and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ibotenic Acid and Quinolinic Acid for Inducing Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used excitotoxins, ibotenic acid and quinolinic acid, for inducing targeted neuronal lesions in preclinical research. Understanding the distinct profiles of these agents is crucial for selecting the appropriate tool to model neurodegenerative diseases and investigate neuroprotective strategies.
At a Glance: this compound vs. Quinolinic Acid
| Feature | This compound | Quinolinic Acid |
| Primary Mechanism | Agonist at NMDA, Group I & II mGluRs | Agonist at NMDA receptors |
| Receptor Specificity | Broad-spectrum glutamate agonist | More selective for NMDA receptors |
| Potency | Generally considered more potent in some brain regions | Potency can be region-dependent |
| Lesion Characteristics | Produces discrete, spherical lesions | Can produce more diffuse lesions |
| Cellular Selectivity | Can affect a broader range of neurons | Preferentially affects neurons with high NMDA receptor density |
Quantitative Comparison of Excitotoxic Effects
The following tables summarize quantitative data from studies directly comparing the neurotoxic effects of this compound and quinolinic acid in different brain regions of the rat.
Table 1: Cholinergic Neuron Loss in the Laterodorsal Tegmental Nucleus (LDTg)
| Excitotoxin (Concentration) | Mean Cholinergic Neuron Loss (%) | Reference |
| This compound (0.1 M) | > 80% | --INVALID-LINK--[1] |
| Quinolinic Acid (0.1 M) | < 35% | --INVALID-LINK--[1] |
Table 2: Relative Excitotoxic Potency in the Basal Forebrain
| Relative Potency Ranking | Reference |
| Kainate >> Quinolinic Acid > this compound = NMDA | --INVALID-LINK--[2] |
Table 3: Effects on Striatal Neurons
| Excitotoxin | Effect on Cholinergic Neurons | Effect on GABAergic Neurons | Reference |
| This compound | Lesions can spare large cholinergic interneurons at low doses. | Causes degeneration of GABAergic neurons. | --INVALID-LINK--[3][4] |
| Quinolinic Acid | Lesions can spare large cholinergic interneurons at low doses. | Causes degeneration of GABAergic medium spiny neurons. | --INVALID-LINK--[3][4]; --INVALID-LINK--[5] |
Mechanisms of Action and Signaling Pathways
Both this compound and quinolinic acid induce excitotoxicity by over-activating glutamate receptors, leading to a cascade of intracellular events that culminate in neuronal death. However, their specific receptor targets and downstream signaling pathways differ.
This compound: As a potent agonist of N-methyl-D-aspartate (NMDA) receptors and group I and II metabotropic glutamate receptors (mGluRs), this compound triggers a broad excitotoxic response.
Quinolinic Acid: This endogenous metabolite of the kynurenine pathway primarily acts as an agonist at NMDA receptors.[6]
The following diagrams illustrate the key signaling pathways involved in excitotoxicity induced by these agents.
Experimental Protocols
The following provides a generalized protocol for inducing excitotoxic lesions in the rat brain using stereotaxic surgery. Specific parameters such as coordinates, concentration, and infusion volume will vary depending on the target brain region and the desired extent of the lesion.
1. Animal Preparation:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Fixation: Secure the anesthetized animal in a stereotaxic frame. Ensure the head is level.
2. Surgical Procedure:
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Identify the target coordinates relative to bregma and drill a small burr hole through the skull at the injection site.
-
Durotomy: Carefully incise the dura mater to expose the brain surface.
3. Excitotoxin Infusion:
-
Preparation: Load a microsyringe with the appropriate concentration of this compound or quinolinic acid solution (typically dissolved in phosphate-buffered saline, pH 7.4).
-
Cannula Insertion: Slowly lower the injection cannula to the predetermined dorsoventral coordinate.
-
Infusion: Infuse the excitotoxin at a slow, controlled rate (e.g., 0.1-0.2 µL/min) to minimize mechanical damage.
-
Diffusion: Leave the cannula in place for a few minutes post-infusion to allow for diffusion of the solution.
-
Withdrawal: Slowly withdraw the cannula.
4. Post-operative Care:
-
Suturing: Suture the scalp incision.
-
Recovery: Monitor the animal during recovery from anesthesia and provide appropriate post-operative analgesia and care.
5. Histological Verification:
-
After a designated survival period (e.g., 7-14 days), perfuse the animal and process the brain tissue for histological analysis (e.g., Nissl staining, immunohistochemistry) to confirm the location and extent of the lesion.
Conclusion
Both this compound and quinolinic acid are valuable tools for inducing excitotoxic neuronal lesions. The choice between them depends on the specific research question. This compound, with its broader receptor profile, may be suitable for creating more extensive and uniform lesions. Quinolinic acid, being more selective for NMDA receptors and an endogenous molecule, may be more appropriate for modeling pathologies where NMDA receptor-mediated excitotoxicity is specifically implicated. Careful consideration of the desired lesion characteristics, target neuronal population, and the specific mechanisms under investigation will guide the selection of the most appropriate excitotoxin for a given study.
References
- 1. Discriminable excitotoxic effects of this compound, AMPA, NMDA and quinolinic acid in the rat laterodorsal tegmental nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of excitotoxic lesions of the basal forebrain by kainate, quinolinate, ibotenate, N-methyl-D-aspartate or quisqualate, and the effects on toxicity of 2-amino-5-phosphonovaleric acid and kynurenic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sparing of cholinergic neurons following quinolinic acid lesions of the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Human Embryonic Stem Cell-Derived GABA Neurons Correct Locomotion Deficits in Quinolinic Acid-Lesioned Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating Behavioral Deficits After Ibotenic Acid Lesions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the functional consequences of targeted neuronal loss is paramount. Ibotenic acid, a potent excitotoxin, is a widely used tool to create specific brain lesions in animal models, thereby allowing for the investigation of brain-behavior relationships and the evaluation of potential therapeutic interventions. This guide provides a comprehensive comparison of behavioral deficits observed after this compound lesions with other lesioning techniques, supported by experimental data and detailed protocols.
This compound lesions induce neuronal death by activating N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium influx and subsequent excitotoxicity.[1][2][3] This method is favored for its ability to spare fibers of passage, offering a more selective approach compared to non-specific methods like electrolytic lesions.[4][5] The resulting behavioral deficits are crucial for validating the lesion's effectiveness and for studying the function of the targeted brain region.
Comparison of this compound Lesions with Other Techniques
The choice of lesioning technique significantly impacts the observed behavioral outcomes. Below is a comparison of this compound with other common methods.
| Lesioning Agent | Mechanism of Action | Advantages | Disadvantages | Key Behavioral Differences from this compound |
| This compound | NMDA receptor agonist, causing excitotoxicity. | Spares fibers of passage, creating relatively discrete lesions.[1][5] | Can cause seizures at higher doses; neuronal loss can be variable.[1] | Produces more specific behavioral deficits related to the function of the lesioned neuronal cell bodies. |
| Quisqualic Acid | Agonist for AMPA/kainate and metabotropic glutamate receptors. | Also an excitotoxin that spares fibers of passage. | Can cause more widespread damage than this compound in some regions.[6] | Quisqualic acid lesions in the nucleus basalis resulted in greater impairment in a water maze task compared to this compound lesions.[6][7] |
| 6-Hydroxydopamine (6-OHDA) | Neurotoxin that selectively destroys catecholaminergic (dopamine and norepinephrine) neurons. | Highly specific for catecholaminergic systems. | Requires pretreatment with a norepinephrine reuptake inhibitor to target dopaminergic neurons specifically. | 6-OHDA lesions of the lateral hypothalamus induce profound sensorimotor impairments, which are not observed with this compound lesions in the same region.[8] In models of Parkinson's disease, 6-OHDA lesions induce rotational behavior, which can be modulated by subsequent this compound lesions in the prefrontal cortex.[9] |
| Electrolytic Lesions | Non-specific destruction of all tissue (cell bodies, fibers of passage, blood vessels) at the electrode tip via electrical current. | Technically simple to perform. | Non-selective, damaging fibers of passage, which can lead to behavioral effects unrelated to the targeted nucleus.[4][10] | Electrolytic lesions of the central amygdala nucleus resulted in more pronounced passive avoidance impairments compared to this compound lesions.[11] In the posterior cingulate cortex, electrolytic lesions produced a temporary facilitation of learning, an effect not seen with this compound lesions.[12] |
Validating Behavioral Deficits: Data from Key Experiments
The following table summarizes quantitative data from studies validating behavioral deficits after this compound lesions in various brain regions.
| Brain Region Lesioned | Animal Model | Behavioral Task | Key Behavioral Deficit Observed | Reference |
| Medial Striatum | Rat | Morris Water Maze | Increased escape latency and initiation latency. | [13] |
| Nucleus Basalis Magnocellularis | Rat | Morris Water Maze | Increased latency to find the hidden platform. | [6] |
| Nucleus Basalis Magnocellularis | Rat | Passive Avoidance | Impaired retention of passive avoidance response. | [14] |
| Central Amygdala Nucleus | Rat | Open Field Test | Marked increase in open field activity. | [11] |
| Central Amygdala Nucleus | Rat | Passive Avoidance | Increased activity during passive avoidance conditioning. | [11] |
| Lateral Hypothalamus | Rat | Regulatory Challenges | Impaired compensatory responses to glucoprivation and dehydration. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are protocols for key experiments involved in validating behavioral deficits after this compound lesions.
Stereotaxic this compound Injection
Objective: To create a specific excitotoxic lesion in a target brain region.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Glass micropipette or stainless-steel cannula
-
This compound solution (e.g., 10 µg/µl in phosphate-buffered saline, pH 7.4)
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Animal (e.g., adult male Sprague-Dawley rat)
Procedure:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in the stereotaxic apparatus, ensuring the head is level.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda and determine the stereotaxic coordinates for the target brain region from a rat brain atlas.
-
Drill a small burr hole in the skull at the determined coordinates.
-
Lower the injection cannula or micropipette to the target depth.
-
Infuse this compound at a slow and steady rate (e.g., 0.1 µl/min) to minimize mechanical damage. The total volume will depend on the target structure.
-
Leave the cannula in place for a few minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly retract the cannula, suture the incision, and provide post-operative care, including analgesics.
-
Allow for a recovery period (e.g., 1-2 weeks) before behavioral testing to allow for the lesion to stabilize.
Morris Water Maze (MWM)
Objective: To assess hippocampal-dependent spatial learning and memory.
Apparatus:
-
A circular pool (e.g., 1.5 m in diameter) filled with opaque water (e.g., using non-toxic white paint).
-
An escape platform submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path.
-
Distal visual cues placed around the room.
Procedure:
-
Acquisition Phase:
-
For 5-7 consecutive days, conduct 4 trials per day for each animal.
-
In each trial, release the animal into the pool facing the wall from one of four randomly chosen starting positions (North, South, East, West).
-
Allow the animal to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60 or 90 seconds), guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Allow the animal to swim freely for a single trial of 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Open Field Test
Objective: To assess locomotor activity and anxiety-like behavior.
Apparatus:
-
A square or circular arena with high walls to prevent escape (e.g., 100 cm x 100 cm).
-
A video camera mounted above the arena to record the animal's movement.
-
Software to analyze the video recordings.
Procedure:
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
Record the session using the overhead camera.
-
After the session, return the animal to its home cage and clean the arena thoroughly with 70% ethanol to remove any olfactory cues.
-
Analyze the recordings for parameters such as:
-
Total distance traveled (locomotor activity).
-
Time spent in the center of the arena versus the periphery (anxiety-like behavior; less time in the center suggests higher anxiety).
-
Frequency of rearing (exploratory behavior).
-
Passive Avoidance Test
Objective: To assess fear-motivated learning and memory.
Apparatus:
-
A two-chambered apparatus with a light and a dark compartment, connected by a guillotine door.
-
The floor of the dark compartment is equipped with a grid that can deliver a mild foot shock.
Procedure:
-
Training/Acquisition Phase:
-
Place the animal in the light compartment.
-
After a short habituation period, the door to the dark compartment is opened.
-
Rodents have a natural aversion to bright light and will typically enter the dark compartment.
-
Once the animal enters the dark compartment, the door closes, and a mild, brief foot shock is delivered (e.g., 0.5 mA for 2 seconds).
-
Remove the animal and return it to its home cage.
-
-
Testing/Retention Phase:
-
24 hours later, place the animal back into the light compartment.
-
Open the door to the dark compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event. The trial is typically terminated if the animal does not enter within a set time (e.g., 300 seconds).
-
Mandatory Visualizations
References
- 1. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 2. Intrahippocampal Administration of this compound Induced Cholinergic Dysfunction via NR2A/NR2B Expression: Implications of Resveratrol against Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound lesions of the lateral hypothalamus: comparison with the electrolytic lesion syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Behavioral impairments after lesions of the nucleus basalis by this compound and quisqualic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral and biochemical consequences of combined lesions of the medial septum/diagonal band and nucleus basalis in the rat when this compound, quisqualic acid, and AMPA are used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound lesions of the lateral hypothalamus: comparison with 6-hydroxydopamine-induced sensorimotor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unilateral this compound lesions of the prefrontal cortex reduce rotational behavior in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrolytic and this compound lesions of the nucleus basalis magnocellularis interrupt long-term retention, but not acquisition of two-way active avoidance, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral effects after this compound, 6-OHDA and electrolytic lesions in the central amygdala nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrolytic but not this compound lesions of the posterior cingulate cortex produce transitory facilitation of learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prolonged initiation latency in Morris water maze learning in rats with this compound lesions to medial striatum: effects of systemic and intranigral muscimol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the effects of acute and chronic ibotenic and quisqualic acid nucleus basalis lesioning - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ibotenic Acid and Other Neurotoxins: A Guide for Researchers
This guide provides a comprehensive comparison of ibotenic acid with other commonly used neurotoxins, including kainic acid, quisqualic acid, and domoic acid. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific experimental needs in neuroscience research. This document outlines their mechanisms of action, comparative neurotoxic profiles, and detailed experimental protocols, supported by experimental data.
Mechanisms of Action
This compound and the other neurotoxins discussed here are all excitatory amino acids that exert their neurotoxic effects by overstimulating glutamate receptors, leading to a process known as excitotoxicity. However, they exhibit different affinities for the various glutamate receptor subtypes.
-
This compound: This compound, originally isolated from Amanita muscaria mushrooms, is a potent agonist for N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptors (mGluRs), particularly Group I and II.[1][2] Its action at NMDA receptors is a primary driver of its neurotoxicity.[2]
-
Kainic Acid: A potent neurotoxin derived from seaweed, kainic acid primarily targets kainate receptors but also shows activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3][4] It is known for its potent convulsive activity, which can lead to widespread neuronal damage beyond the injection site.[5][6]
-
Quisqualic Acid: This neurotoxin is a potent agonist of AMPA receptors and Group I mGluRs.[3] Its neurotoxic effects are largely mediated through the overactivation of AMPA receptors.[3]
-
Domoic Acid: A marine biotoxin, domoic acid is a potent agonist for both AMPA and kainate receptors.[4] It is the causative agent of amnesic shellfish poisoning in humans.
Comparative Neurotoxic Effects
The choice of neurotoxin for a particular study often depends on the desired characteristics of the resulting lesion, such as its size, location, and the specific neuronal populations affected.
Potency and Lesion Characteristics:
Kainic acid is generally considered the most potent of these excitotoxins, being approximately 5 to 10 times more potent than this compound.[1][5] Quisqualic acid's potency is intermediate between that of kainic and this compound.[7]
A key difference lies in the nature of the lesions they produce. This compound typically creates discrete, spherical lesions that are well-contained around the injection site.[2][5][8] This makes it a valuable tool for creating precise, localized lesions in specific brain regions.[8] In contrast, kainic acid can induce more widespread and often distant neuronal damage, partly due to its strong epileptogenic properties that can propagate neuronal excitation throughout interconnected circuits.[5][6][9]
Neuronal Selectivity:
These neurotoxins also exhibit differences in their selectivity for various neuronal populations. For instance, in the hippocampus, kainic acid shows a high degree of selectivity, with CA3 pyramidal neurons being particularly vulnerable, while dentate granule cells are more resistant.[1] this compound, on the other hand, tends to cause more uniform damage across different hippocampal cell types, affecting granule cells and CA3/CA4 pyramidal cells to a similar extent.[1] Some neuronal groups that are highly resistant to kainic acid can be selectively ablated by this compound.[5]
Data Presentation
The following tables summarize the comparative performance of this compound and other neurotoxins based on available experimental data.
| Neurotoxin | Primary Receptor Targets | Relative Potency | Lesion Characteristics |
| This compound | NMDA, mGluR (Group I & II)[1][2] | Less potent than kainic acid (approx. 5-10x)[1][5] | Discrete, spherical lesions localized to the injection site[2][5][8] |
| Kainic Acid | Kainate, AMPA[3][4] | Most potent[1][5][7] | Can be widespread, with distant neuronal damage; high convulsive activity[5][6][9] |
| Quisqualic Acid | AMPA, mGluR (Group I)[3] | Intermediate potency[7] | Potent neurotoxin, particularly in the immature brain[10] |
| Domoic Acid | AMPA, Kainate[4] | Potent neurotoxin | Causes amnesic shellfish poisoning; damages hippocampus and amygdala |
| Neurotoxin | Neuronal Selectivity (Hippocampus) | Key Advantages | Key Disadvantages |
| This compound | More uniform damage across cell types[1] | Produces discrete, localized lesions; less convulsive activity[2][5][8] | Less potent than kainic acid[1][5] |
| Kainic Acid | High selectivity for CA3 pyramidal neurons[1] | High potency[1][5][7] | Can cause widespread, distant damage; high convulsive activity[5][6][9] |
| Quisqualic Acid | Effective in producing neuronal necrosis[10] | Potent AMPA receptor agonist | Less data on comparative lesion characteristics |
| Domoic Acid | Damages hippocampus and amygdaloid nucleus | Relevant for studying marine biotoxin-induced neurotoxicity | Systemic toxicity and less controlled lesioning in experimental settings |
Signaling Pathways of Excitotoxicity
The neurotoxic effects of these compounds are initiated by the over-activation of glutamate receptors, leading to a cascade of intracellular events that ultimately result in neuronal death. The specific pathways activated depend on the primary receptor target of the neurotoxin.
NMDA Receptor-Mediated Excitotoxicity (Primary pathway for this compound):
Activation of NMDA receptors leads to a massive influx of Ca²⁺ into the neuron. This calcium overload triggers a number of downstream pathological processes, including:
-
Activation of proteases such as calpains and caspases (e.g., caspase-3 and caspase-6), which degrade cellular proteins.[3][11]
-
Activation of nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO) and other reactive nitrogen species, causing oxidative stress.
-
Mitochondrial dysfunction, characterized by the opening of the mitochondrial permeability transition pore, release of cytochrome c, and activation of the intrinsic apoptotic pathway.
-
Activation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK, which can promote apoptosis.[12]
AMPA/Kainate Receptor-Mediated Excitotoxicity (Primary pathway for Kainic Acid, Quisqualic Acid, and Domoic Acid):
Overstimulation of AMPA and kainate receptors leads to a rapid and sustained influx of Na⁺, causing significant depolarization. This depolarization can relieve the Mg²⁺ block on NMDA receptors, leading to their secondary activation and subsequent Ca²⁺ influx. Additionally, some AMPA and kainate receptors, particularly those lacking the GluA2 subunit, are directly permeable to Ca²⁺.[13] The resulting calcium overload activates similar downstream death pathways as described for NMDA receptor-mediated excitotoxicity, including the activation of caspases and MAPKs like JNK.[8][14][15]
Experimental Protocols
1. Stereotaxic Injection of Excitotoxins in Rodents
This protocol describes the general procedure for creating localized excitotoxic lesions in the rodent brain.[16]
-
Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine mixture).
-
Stereotaxic Surgery:
-
Mount the anesthetized animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda, and level the skull.
-
Determine the coordinates for the target brain region using a stereotaxic atlas.
-
Drill a small burr hole in the skull over the target area.
-
-
Microinjection:
-
Lower a microsyringe or injection cannula to the predetermined depth.
-
Infuse the excitotoxin solution (e.g., this compound or kainic acid dissolved in phosphate-buffered saline) at a slow, controlled rate (e.g., 0.1 µL/min) to minimize mechanical damage.
-
Leave the injection needle in place for a few minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care: Suture the scalp incision and provide post-operative analgesia and care according to institutional guidelines.
-
Histological Verification: After a sufficient survival period (e.g., 7-14 days), perfuse the animal, and process the brain tissue for histological analysis (e.g., Nissl staining) to verify the location and extent of the lesion.
2. Assessment of Excitotoxicity in Brain Slices
This protocol provides a method for evaluating the neurotoxic effects of excitotoxins in an in vitro setting.[17]
-
Brain Slice Preparation:
-
Rapidly decapitate an anesthetized rodent and dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare acute brain slices (e.g., 300-400 µm thick) of the desired region (e.g., hippocampus) using a vibratome.
-
Transfer the slices to a recovery chamber with oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for a recovery period.
-
-
Excitotoxin Exposure:
-
Transfer the recovered slices to a submerged or interface-style recording chamber continuously perfused with oxygenated aCSF.
-
After a stable baseline period, switch the perfusion to aCSF containing the desired concentration of the excitotoxin (e.g., this compound, kainic acid).
-
Expose the slices to the excitotoxin for a defined period.
-
-
Assessment of Neuronal Death:
-
Following the exposure, wash out the excitotoxin with regular aCSF.
-
Assess cell viability using various methods, such as:
-
Fluorescent Dyes: Staining with propidium iodide (stains nuclei of dead cells) or a combination of fluorescent dyes to differentiate between live, apoptotic, and necrotic cells.[11]
-
Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH from damaged cells into the culture medium.
-
Histology: Fix the slices and perform histological staining (e.g., Nissl or Fluoro-Jade) to visualize neuronal damage.
-
-
Conclusion
This compound, kainic acid, quisqualic acid, and domoic acid are all valuable tools for studying the mechanisms of excitotoxicity and for creating animal models of neurological disorders. The choice of a specific neurotoxin should be guided by the experimental goals. This compound is particularly well-suited for creating discrete, localized lesions with minimal convulsive effects. In contrast, kainic acid, due to its high potency and epileptogenic properties, is often used to model temporal lobe epilepsy and study the effects of seizure-induced brain damage. Quisqualic and domoic acids are potent tools for investigating AMPA and kainate receptor-mediated neurotoxicity. A thorough understanding of their distinct mechanisms of action and neurotoxic profiles is essential for the design and interpretation of experiments in the field of neuroscience.
References
- 1. Intrahippocampal injections of this compound provide histological evidence for a neurotoxic mechanism different from kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of ibotenate and kainate neurotoxicity in rat brain: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epidural kainate, but not ibotenate, produces lesions in local and distant regions of the brain. A comparison of the intracerebral actions of kainic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMPA receptor - Wikipedia [en.wikipedia.org]
- 8. This compound-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Revisiting Excitotoxicity in Traumatic Brain Injury: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Rapid Fluorescent Method to Quantify Neuronal Loss after Experimental Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. db.cngb.org [db.cngb.org]
- 14. Excitotoxicity through Ca2+-permeable AMPA receptors requires Ca2+-dependent JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stereotaxic surgery for excitotoxic lesion of specific brain areas in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A fluorescence vital assay for the recognition and quantification of excitotoxic cell death by necrosis and apoptosis using confocal microscopy on neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Axon-Sparing Lesioning Agents: Alternatives to Ibotenic Acid
For researchers in neuroscience and drug development, the precise ablation of specific neuronal populations while preserving passing axons is a critical experimental technique. Ibotenic acid, a potent excitotoxin, has long been a standard for creating such axon-sparing lesions. However, a range of alternative agents exists, each with distinct properties, advantages, and disadvantages. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific experimental needs.
Excitotoxic Alternatives to this compound
Excitotoxins are substances that overstimulate glutamate receptors, leading to neuronal death through a process of excitotoxicity. While they share a common mechanism, different excitotoxins exhibit varying affinities for glutamate receptor subtypes, resulting in distinct lesion characteristics.
Quisqualic Acid
Quisqualic acid is a potent agonist for both ionotropic (AMPA and kainate) and metabotropic glutamate receptors.[1] This broad receptor activity can lead to significant neuronal loss.
Kainic Acid
Kainic acid is a potent agonist for kainate receptors and, to a lesser extent, AMPA receptors.[2] A key characteristic of kainic acid is its potent convulsant activity, which can lead to more widespread and variable neuronal damage, sometimes affecting areas distant from the injection site.[3]
AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid)
AMPA is a selective agonist for the AMPA receptor.[4] Its use can produce more discrete lesions compared to broader-spectrum excitotoxins.
NMDA (N-methyl-D-aspartate)
NMDA is a selective agonist for the NMDA receptor.[5] Lesions induced by NMDA can be influenced by the developmental stage and the specific brain region due to varying NMDA receptor subunit composition.[5]
Targeted Toxin Alternatives
A different approach to creating specific neuronal lesions involves the use of targeted toxins. These agents consist of a toxic component conjugated to a targeting moiety that binds to specific cell surface receptors, leading to internalization and cell death in the targeted neuronal population.
Saporin Conjugates
Saporin is a ribosome-inactivating protein that, on its own, cannot enter cells.[6] When conjugated to a ligand or antibody that binds to a specific neuronal receptor (e.g., p75 neurotrophin receptor for cholinergic neurons), it is internalized and causes cell death by halting protein synthesis.[7][8] This approach offers a high degree of specificity for genetically or phenotypically defined neuronal populations.
Quantitative Comparison of Lesioning Agents
The following table summarizes key quantitative parameters for this compound and its alternatives. It is important to note that these values can vary significantly depending on the target brain region, species, and specific experimental protocol.
| Agent | Typical Concentration | Typical Infusion Volume | Lesion Size | Neuronal Loss | Axon Sparing | Key Characteristics |
| This compound | 5-10 µg/µL | 0.1-1.0 µL | Discrete, spherical | High | Good | Gold standard, but can have some non-specific damage.[3] |
| Quisqualic Acid | 10-20 nmol | 0.1-0.5 µL | Can be larger and more widespread than this compound. | High | Good | Potent, but may have more distant effects. |
| Kainic Acid | 1-5 nmol | 0.1-0.5 µL | Variable, can be widespread due to seizures. | High, but can be variable. | Generally good, but distant damage can occur.[3] | Potent convulsant, leading to less predictable lesions.[3] |
| AMPA | 10-50 nmol | 0.1-0.5 µL | Discrete | Moderate to High | Good | More selective than broad-spectrum agonists. |
| NMDA | 20-100 nmol | 0.1-1.0 µL | Can be discrete, but size is dose-dependent. | Moderate to High | Good | Effects can be modulated by receptor subunit composition.[5] |
| Saporin Conjugates | 0.1-1.0 µg/µL | 0.2-1.0 µL | Highly specific to the targeted cell population. | High within the targeted population. | Excellent | Highly specific, but requires a known cell surface target.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate lesioning studies. Below are representative protocols for the excitotoxins and saporin conjugates.
General Stereotaxic Surgery Protocol
-
Anesthesia: Anesthetize the animal (e.g., rodent) with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Mounting: Secure the animal in a stereotaxic frame.
-
Incision and Craniotomy: Make a midline incision on the scalp and perform a craniotomy over the target brain region using a dental drill.
-
Injection: Lower a microsyringe or glass micropipette to the predetermined stereotaxic coordinates.
-
Infusion: Infuse the lesioning agent at a slow, controlled rate (e.g., 0.1 µL/min) to minimize mechanical damage.
-
Post-Infusion: Leave the injection needle in place for a few minutes to allow for diffusion and prevent backflow.
-
Closure: Slowly retract the needle, suture the incision, and provide post-operative care.
Excitotoxin Lesioning Protocol (Example: Kainic Acid)
-
Toxin Preparation: Dissolve kainic acid in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 2.22 mM for non-convulsive lesions, 20 mM for status epilepticus in mice).[4][9]
-
Infusion Parameters: Infuse a small volume (e.g., 50 nL) into the target region.[4][9]
Saporin Conjugate Lesioning Protocol (Example: Anti-DBH-Saporin)
-
Toxin Preparation: Reconstitute the lyophilized saporin conjugate in sterile PBS or artificial cerebrospinal fluid (aCSF) to the desired concentration (e.g., 5-20 µg for intraventricular injection in rats).[10]
-
Administration Route: Saporin conjugates can be administered via intracerebroventricular (ICV) injection for widespread targeting or directly into a specific nucleus for more localized lesions.[7][8]
Histological Verification of Axon-Sparing Lesions
-
Perfusion and Tissue Processing: After a survival period (typically 7-14 days), perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain and process for cryosectioning or paraffin embedding.
-
Neuronal Staining (e.g., Nissl or NeuN):
-
Nissl Staining: Use a cresyl violet solution to stain the Nissl substance in neurons, allowing for the visualization of neuronal loss in the lesioned area.[11][12]
-
NeuN Immunohistochemistry: Use an antibody against the NeuN protein, a marker for mature neurons, to quantify neuronal depletion.[13][14]
-
-
Axon Staining (e.g., Silver Staining or Neurofilament Immunohistochemistry):
-
Silver Staining (e.g., Bielschowsky or Gallyas methods): These methods impregnate axons with silver, making them visible and allowing for the assessment of their integrity through the lesioned area.[15][16]
-
Neurofilament Immunohistochemistry: Use antibodies against neurofilament proteins (e.g., NF-L, NF-M, NF-H) to visualize the axonal cytoskeleton and confirm that fibers of passage are spared.[17][18]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the discussed lesioning agents and a general experimental workflow for creating and verifying axon-sparing lesions.
Caption: Signaling pathways of various excitotoxic agents.
Caption: Mechanism of action for saporin-based targeted toxins.
Caption: General experimental workflow for axon-sparing lesions.
Conclusion
The choice of an agent for creating axon-sparing lesions depends on the specific goals of the research. While this compound remains a widely used and effective tool, its alternatives offer distinct advantages. For researchers seeking highly specific lesions of genetically or phenotypically defined neuronal populations, saporin-based targeted toxins are unparalleled in their precision. Among the excitotoxins, the choice between broad-spectrum agonists like quisqualic and kainic acid and more selective agents like AMPA and NMDA will depend on the desired lesion size and the receptor profile of the target neuronal population. Careful consideration of the quantitative data and adherence to detailed experimental protocols are paramount for achieving reproducible and interpretable results in the study of neural circuits and the development of novel therapeutics for neurological disorders.
References
- 1. Excitotoxic lesions of the septum produce anxiolytic effects in the elevated plus-maze and the shock-probe burying tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Comparison of incremental and accelerating protocols of the rotarod test for the assessment of motor deficits in the 6-OHDA model | Semantic Scholar [semanticscholar.org]
- 4. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Saporin from Saponaria officinalis as a Tool for Experimental Research, Modeling, and Therapy in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psy.vanderbilt.edu [psy.vanderbilt.edu]
- 9. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Central noradrenergic lesioning using anti-DBH-saporin: anatomical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of neurodegeneration and neuronal loss in aged 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ronaldschulte.nl [ronaldschulte.nl]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. NeuN Antibodies in Neuroscience Research - Creative Biolabs [neuros.creative-biolabs.com]
- 15. Bielschowsky’s silver stain protocol | Abcam [abcam.com]
- 16. Bielschowsky's Silver Staining Protocol for Nerve Fibers, Axons, Neurofibrillary Tangles and Senile Plaques - IHC WORLD [ihcworld.com]
- 17. Immunohistochemical studies with antibodies to neurofilament proteins on axonal damage in experimental focal lesions in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Ibotenic Acid and Electrolytic Lesioning in Brain Function Research
For researchers, scientists, and drug development professionals, the precise ablation of specific brain regions is a cornerstone of neuroscience research, enabling the elucidation of structure-function relationships. Among the various lesioning techniques, ibotenic acid-induced excitotoxicity and electrolytic lesions are two of the most established methods. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate technique for their experimental goals.
Mechanism of Action: A Tale of Two Destructions
The fundamental difference between this compound and electrolytic lesions lies in their mechanism of neuronal destruction. This compound, a potent agonist of N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors, induces a state of hyperexcitability in neurons.[1][2] This excitotoxicity leads to an excessive influx of calcium ions, triggering a cascade of intracellular events that culminate in neuronal cell death.[1][3] A key advantage of this chemical approach is its relative specificity for neuronal cell bodies, largely sparing axons of passage and nerve terminals from distant neurons that happen to traverse the targeted area.[2][4] This "perikaryal-specific" lesioning is crucial for studies aiming to isolate the function of the local neuronal population.[2]
In stark contrast, electrolytic lesions are non-specific and destructive to all tissue components at the site of the electrode tip.[5][6] The application of a direct electrical current leads to cell death through a combination of heat, electroporation, and local pH changes.[5][6] This method indiscriminately destroys neuronal cell bodies, dendrites, axons of passage, and glial cells, creating a cavity at the lesion site.[7]
Comparative Analysis: Specificity, Side Effects, and Behavioral Outcomes
The choice between this compound and electrolytic lesions has significant implications for the interpretation of experimental results. The differential effects of these two techniques on various brain structures and subsequent behaviors have been documented in numerous studies.
| Feature | This compound Lesions | Electrolytic Lesions |
| Mechanism | Excitotoxicity via glutamate receptor agonism[1][2] | Non-specific tissue destruction via electrical current[5][6] |
| Specificity | Primarily destroys neuronal cell bodies (perikaryal-specific)[2][4] | Non-selective; destroys all tissue components (neurons, glia, fibers of passage)[7] |
| Fibers of Passage | Largely spared[2][4] | Destroyed[7] |
| Lesion Characteristics | Cell loss with minimal tissue disruption[8] | Cavity formation and significant tissue damage[7] |
| Side Effects | Can cause seizures at high doses; potential for distant, subtle effects[2] | Can damage blood vessels leading to hemorrhage; potential for current spread |
| Behavioral Outcomes | More subtle and specific behavioral deficits[9] | Often more pronounced and potentially confounding behavioral deficits due to fiber damage[10][11] |
Studies directly comparing the two methods reveal important distinctions. For instance, in the central amygdala, both this compound and electrolytic lesions led to increased open-field activity, but electrolytic lesions produced more pronounced impairments in passive avoidance, likely due to the destruction of both intrinsic neurons and fibers of passage.[10] Similarly, research on the lateral hypothalamus found that while both lesion types caused aphagia and adipsia, the effects were less severe in rats with this compound lesions.[11] Furthermore, electrolytic lesioning, but not this compound, of the posterior cingulate cortex was found to produce a transitory facilitation of learning in mice, suggesting the involvement of the cingulum bundle, which would be spared by the excitotoxin.[12]
Experimental Protocols: A Step-by-Step Overview
The successful implementation of either lesioning technique requires careful attention to procedural details. Below are generalized protocols for each method.
This compound Lesioning Protocol
-
Preparation of this compound Solution: this compound is typically dissolved in a phosphate-buffered saline (PBS) solution at a pH of 7.4.[1] The concentration will vary depending on the target structure and desired lesion size. The solution can be stored frozen for up to a year without loss of toxicity.[1]
-
Anesthesia and Stereotaxic Surgery: The animal is anesthetized and placed in a stereotaxic apparatus. A small hole is drilled in the skull above the target brain region.
-
Microinjection: A microsyringe or glass micropipette connected to a microinfusion pump is used to deliver a precise volume of the this compound solution into the target area. The injection rate is typically slow (e.g., 0.1 µl/min) to minimize mechanical damage and allow for diffusion of the neurotoxin.[1]
-
Post-operative Care: After the injection, the pipette is left in place for a few minutes to prevent backflow of the solution upon retraction. The incision is then sutured, and the animal is monitored during recovery.
Electrolytic Lesioning Protocol
-
Anesthesia and Stereotaxic Surgery: Similar to the chemical lesioning protocol, the animal is anesthetized and secured in a stereotaxic frame, and a burr hole is drilled over the target location.
-
Electrode Placement: A stainless-steel electrode, insulated except for the tip, is lowered to the precise coordinates of the target brain region.[7]
-
Lesion Creation: A lesion-making device is used to pass a direct current through the electrode for a specific duration.[7] The current intensity and duration (e.g., 1.2 mA for 12 seconds) are critical parameters that determine the size of the lesion.[7]
-
Post-operative Care: The electrode is retracted, the incision is closed, and the animal is provided with appropriate post-operative care.
Visualizing the Processes and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound, the mechanism of electrolytic lesions, and a comparative experimental workflow.
Conclusion: Selecting the Right Tool for the Job
Both this compound and electrolytic lesioning are powerful tools for investigating brain function. The choice between them hinges on the specific research question.
This compound lesions are the preferred method when the goal is to inactivate a specific population of neurons while preserving the integrity of passing axonal pathways. This makes it ideal for studies seeking to understand the role of local circuits in complex behaviors.
Electrolytic lesions, while less specific, can be advantageous when the aim is to completely remove a brain area, including all its constituent cellular and fiber elements. This technique may be more appropriate for studies where the contribution of fibers of passage is also a variable of interest, or when a complete and rapid ablation is required.
Ultimately, a thorough understanding of the mechanisms, advantages, and limitations of each technique is paramount for designing well-controlled experiments and accurately interpreting the resulting data. By carefully considering the factors outlined in this guide, researchers can make an informed decision and advance our understanding of the intricate workings of the brain.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 3. reddit.com [reddit.com]
- 4. This compound-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroelectrophysiology-compatible electrolytic lesioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroelectrophysiology-Compatible Electrolytic Lesioning [elifesciences.org]
- 7. Electrolytic lesions of the dorsal hippocampus disrupt renewal of conditional fear after extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. On the use of this compound to lesion selectively different components of the hippocampal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral effects after this compound, 6-OHDA and electrolytic lesions in the central amygdala nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound lesions of the lateral hypothalamus: comparison with the electrolytic lesion syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrolytic but not this compound lesions of the posterior cingulate cortex produce transitory facilitation of learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Stability and Effects of Ibotenic Acid Lesions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ibotenic acid lesions with other excitotoxic alternatives, supported by experimental data and detailed methodologies. The information is intended to assist researchers in selecting the most appropriate lesioning agent for their specific experimental needs, with a focus on long-term stability and effects.
Introduction to Excitotoxic Lesions
Excitotoxic lesions are a valuable tool in neuroscience research for creating selective neuronal damage to study brain function and model neurological disorders. These lesions are induced by the administration of excitatory amino acid analogs, which overstimulate glutamate receptors, leading to a cascade of events culminating in neuronal death. This compound, a potent agonist of N-methyl-D-aspartate (NMDA) receptors, is a widely used excitotoxin known for its ability to produce relatively discrete, axon-sparing lesions.[1] This guide will compare the long-term stability and effects of this compound lesions with those induced by other common excitotoxins, such as quinolinic acid and NMDA.
Mechanism of Action: this compound-Induced Excitotoxicity
This compound exerts its neurotoxic effects primarily through the activation of the NMDA subtype of glutamate receptors.[1] This activation leads to a prolonged influx of calcium ions (Ca2+) into the neuron. The excessive intracellular Ca2+ triggers a number of downstream signaling pathways that contribute to neuronal death, including the activation of proteases (calpains), endonucleases, and nitric oxide synthase (NOS), as well as mitochondrial dysfunction and the production of reactive oxygen species (ROS).[2][3][4] This cascade ultimately leads to apoptotic or necrotic cell death.
Long-Term Stability and Histological Effects: A Comparative Overview
The long-term stability of an excitotoxic lesion is a critical factor for chronic studies. This compound lesions are generally considered to be stable and well-defined over time. The initial phase of neuronal death is followed by a period of glial response, leading to the formation of a glial scar.[5][6]
| Feature | This compound | Quinolinic Acid | NMDA |
| Primary Receptor Target | NMDA[1] | NMDA[7][8] | NMDA |
| Lesion Characteristics | Discrete, spherical lesions[1] | Can cause more diffuse damage | Can produce large areas of reactive gliosis |
| Axon Sparing | Generally axon-sparing[1] | Generally axon-sparing | Generally axon-sparing |
| Long-Term Neuronal Loss | Stable and well-defined neuronal loss | Can lead to progressive neurodegeneration[7] | Variable, can have significant neuronal loss |
| Glial Scar Formation | Forms a well-defined glial scar[5][6] | Induces a robust glial response[7] | Induces a significant glial response |
| Inflammatory Response | Induces a significant inflammatory response | Potent inducer of inflammation[7][8] | Induces an inflammatory response |
Note: Direct quantitative comparisons of long-term neuronal loss and glial scar volume across different excitotoxins from a single study are limited in the available literature. The information presented is a synthesis of findings from multiple studies.
Long-Term Behavioral Effects: A Comparative Overview
The behavioral consequences of excitotoxic lesions are dependent on the brain region targeted. However, some general differences between lesioning agents have been observed.
| Behavioral Aspect | This compound | Quinolinic Acid | NMDA |
| Motor Deficits | Can induce motor deficits depending on the lesion site | Can cause significant motor impairments | Can lead to motor dysfunction |
| Cognitive Deficits | Widely used to model cognitive deficits in learning and memory[9] | Induces cognitive impairments[7] | Can impair learning and memory |
| Seizure Activity | Less prone to inducing seizures compared to kainic acid[1] | Can be associated with seizure activity | Can induce seizures |
Experimental Protocols
Stereotaxic Surgery for this compound Lesioning in Rats
This protocol provides a general framework for creating excitotoxic lesions using this compound in rats. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
This compound solution (e.g., 10 mg/ml in phosphate-buffered saline, pH 7.4)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Hamilton syringe with a 30-gauge needle
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Analgesia: Anesthetize the rat using an approved protocol. Administer a pre-operative analgesic.[10][11]
-
Stereotaxic Mounting: Secure the animal in the stereotaxic frame.[10][12]
-
Surgical Preparation: Shave and disinfect the scalp. Make a midline incision to expose the skull.[11]
-
Coordinate Determination: Identify bregma and lambda. Determine the stereotaxic coordinates for the target brain region from a rat brain atlas.
-
Craniotomy: Drill a small burr hole in the skull over the target area.[12]
-
This compound Injection: Slowly lower the injection needle to the desired depth. Infuse the this compound solution at a slow rate (e.g., 0.1 µl/min) to minimize mechanical damage. Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow.[13]
-
Closure: Slowly retract the needle. Suture the incision.
-
Post-Operative Care: Administer post-operative analgesics and antibiotics as required. Monitor the animal for recovery.[11][14]
Histological Assessment of Neuronal Loss: Cresyl Violet Staining
Cresyl violet is a commonly used Nissl stain to visualize neuronal cell bodies and assess neuronal loss following a lesion.[15][16][17][18]
Materials:
-
Formalin-fixed brain sections (20-50 µm thick)
-
Cresyl violet acetate solution (e.g., 0.1-0.5% in distilled water with acetic acid)
-
Ethanol series (50%, 70%, 95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Hydration: Mount frozen or paraffin-embedded sections on slides. For paraffin sections, deparaffinize in xylene and rehydrate through a descending series of ethanol to water.[17] For frozen sections, bring to room temperature.
-
Staining: Immerse slides in the cresyl violet solution for 5-15 minutes.[16][19] The optimal staining time may vary.
-
Differentiation: Briefly rinse in distilled water, then differentiate in an ascending series of ethanol.[16][19] This step is crucial for removing excess stain and providing contrast.
-
Dehydration and Clearing: Dehydrate the sections in 100% ethanol and clear in xylene.[17]
-
Coverslipping: Mount a coverslip using an appropriate mounting medium.
Quantification: Neuronal loss can be quantified by comparing the number and density of stained neurons in the lesioned area to the contralateral, unlesioned hemisphere or to sham-operated control animals. Image analysis software can be used for unbiased cell counting.[19]
Behavioral Assessment: Morris Water Maze
The Morris water maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.[20][21][22][23][24]
Materials:
-
Circular pool (1.5-2 m in diameter) filled with opaque water
-
Submerged escape platform
-
Video tracking system
-
Extra-maze visual cues
Procedure:
-
Acquisition Phase: The rat is placed in the pool from different starting positions and must find the hidden platform using the extra-maze cues. This is typically done over several trials per day for multiple days.[20][21]
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.[22]
-
Cued Trials: A visible platform is used to assess for any non-specific motor or motivational deficits.
Conclusion
This compound remains a valuable tool for creating specific, long-lasting excitotoxic lesions. Its axon-sparing nature and relatively low incidence of seizure induction make it a preferred choice for many studies. However, researchers should be aware of the significant inflammatory and glial response it elicits. When choosing an excitotoxin, it is crucial to consider the specific research question, the desired lesion characteristics, and the potential long-term consequences on neuronal and non-neuronal cells. This guide provides a foundation for making an informed decision and for designing and executing well-controlled lesion studies.
References
- 1. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 2. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Building a Bridge Between NMDAR-Mediated Excitotoxicity and Mitochondrial Dysfunction in Chronic and Acute Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting the Dual Role of the Glial Scar and Scar-Forming Astrocytes in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glial changes following an excitotoxic lesion in the CNS--II. Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolinic acid and kynurenine pathway metabolism in inflammatory and non-inflammatory neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induced lesions impair the modulation of dendritic spine plasticity in the prefrontal cortex and amygdala, a phenomenon that underlies working memory and social behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. queensu.ca [queensu.ca]
- 11. Rodent Stereotaxic Surgery and Animal Welfare Outcome Improvements for Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brain Cannula Placement in Rats using Stereotaxic Frame | Animals in Science [queensu.ca]
- 13. olac.berkeley.edu [olac.berkeley.edu]
- 14. Survivable Stereotaxic Surgery in Rodents [jove.com]
- 15. neurosciencecourses.com [neurosciencecourses.com]
- 16. moodle2.units.it [moodle2.units.it]
- 17. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 18. m.youtube.com [m.youtube.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. mmpc.org [mmpc.org]
- 21. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neurotoxicity of Ibotenic Acid Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the neurotoxic effects of ibotenic acid, a potent excitotoxic amino acid widely used in neuroscience research to create specific brain lesions. By summarizing quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways, this document aims to be an objective resource for designing and interpreting studies involving this compound.
Executive Summary
This compound's neurotoxicity is primarily mediated by its action as a potent agonist at N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors (mGluRs)[1]. This agonism leads to excessive neuronal excitation, calcium influx, and subsequent neuronal death, a process known as excitotoxicity[1][2]. While extensively studied in rodents, there is growing data on its effects in primates. This guide synthesizes the available information to highlight species-specific differences in sensitivity, neurochemical responses, and behavioral outcomes.
Quantitative Comparison of Neurotoxic Effects
The following table summarizes the key quantitative parameters of this compound neurotoxicity across different species as reported in the scientific literature. It is important to note that direct comparisons should be made with caution due to variations in experimental design, including the specific brain region targeted, the concentration and volume of this compound used, and the methods for assessing neurotoxicity.
| Species | Brain Region | Dosage | Administration | Observed Neurotoxic Effects | Reference |
| Rat | Hippocampus | 1-5 µg in 0.5-1 µl | Multiple microinjections | Significant loss of pyramidal and granule cells. Degeneration of fibers in the fornix in older pups. | [3] |
| Nucleus Basalis Magnocellularis | 1 or 5 µ g/site | Bilateral infusion | Striking loss of acetylcholinesterase (AChE) staining in the Nbm, with a 60% decrease in AChE and a 30% reduction in high-affinity choline uptake in frontal and parietal cortices. | [4] | |
| Striatum, Hippocampus, Substantia Nigra, Piriform Cortex | Not specified | Intracerebral injection | Marked disappearance of nerve cells. Spared axons of passage and nerve terminals of extrinsic origin. | [5] | |
| Mouse | General (Acute Poisoning Model) | 16 mg/kg | Intraperitoneal injection | Reduced motor activity. Time- and region-dependent alterations in GABA/Glutamic-Acid, dopaminergic, serotonergic, and cholinergic systems. | |
| Marmoset (Primate) | Subthalamic Nucleus (STN) | 10 µg | Unilateral injection | Increased locomotor activity, posture asymmetry, and abnormal movements. Widespread bilateral activation of neurons within the basal ganglia, including increased GAD and TH activity in various regions. | [6] |
| Rhesus Monkey (Primate) | Visual Cortex (Area V4) | Not specified | Local injection | Temporary disruption of saccadic eye movements. | |
| Invertebrates | Skeletal Muscle and Nerve Cell Membranes | Not specified | Not applicable | Increased chloride permeability without affecting excitatory glutamate receptors. | [1] |
Signaling Pathways in this compound Neurotoxicity
This compound exerts its neurotoxic effects by activating multiple glutamate receptor signaling pathways, leading to a cascade of intracellular events culminating in neuronal death. The primary pathways are depicted below.
Caption: Signaling cascade of this compound-induced excitotoxicity.
Experimental Protocols
The following section outlines a generalized methodology for inducing focal brain lesions using this compound via stereotaxic surgery, a common procedure in rodent and primate models.
Preparation of this compound Solution
-
Dissolve this compound in a phosphate-buffered saline (PBS) solution to the desired concentration. The pH should be adjusted to approximately 7.4.
-
For rat studies, concentrations often range from 1 to 10 µg/µl.
-
The solution can be stored frozen for extended periods without significant loss of toxicity[1].
Stereotaxic Surgery
A generalized workflow for stereotaxic injection is presented below. Specific coordinates for the target brain region must be determined from a stereotaxic atlas for the species and age of the animal being used.
Caption: Generalized workflow for this compound-induced lesioning.
Lesion Assessment
-
Histology: Post-mortem brain tissue is typically sectioned and stained (e.g., with Nissl stain) to visualize the extent of neuronal loss and delineate the lesion boundaries.
-
Immunohistochemistry: Staining for specific neuronal markers (e.g., NeuN for neurons, GFAP for astrocytes) can provide a more detailed characterization of the cellular response to the lesion.
-
Lesion Volume Quantification: The volume of the lesion can be estimated from serial histological sections using computational methods. This involves tracing the lesion area in each slice and interpolating the volume.
Discussion and Conclusion
The neurotoxic effects of this compound are consistently demonstrated across mammalian species, primarily through the overactivation of glutamate receptors. However, the available data suggests potential species-specific differences in sensitivity and the neurochemical response to this compound-induced lesions. Rodent models, particularly in rats, are well-characterized, providing a robust platform for studying the fundamental mechanisms of excitotoxicity. Primate studies, while less numerous, offer critical insights into the effects of this compound in a more complex brain, which is more directly relevant to human neurological disorders.
The choice of animal model and the specific parameters of this compound administration are critical considerations for researchers. This guide highlights the need for careful dose-response studies and standardized reporting of lesion characteristics to facilitate more accurate cross-species comparisons in the future. Further research directly comparing the neurotoxic profile of this compound in rodents and primates under standardized conditions would be invaluable for refining its use as a tool in neuroscience and for the development of neuroprotective strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Age and dose-related effects of hippocampal this compound on lesion size, mortality, and nonspatial working memory in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neurotoxic actions of this compound on cholinergic and opioid peptidergic systems in the central nervous system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral and neurochemical consequences of this compound lesion in the subthalamic nucleus of the common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ibotenic Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Ibotenic Acid, a potent neurotoxin used in research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with hazardous waste regulations. Adherence to these guidelines is critical for minimizing risks associated with the handling and disposal of this compound.
This compound is classified as acutely toxic if swallowed and is transported as a toxic solid (UN2811)[1][2]. Therefore, it must be managed as hazardous waste according to federal, state, and local regulations. It should never be disposed of with household garbage or allowed to enter sewage systems[1].
Hazard and Safety Data Summary
A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data and hazard information.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₆N₂O₄ | [3][4] |
| Molar Mass | 158.113 g·mol⁻¹ | [4] |
| Physical State | Solid | [1] |
| Acute Toxicity (Oral) | LD50: 129 mg/kg (rat) | [1] |
| GHS Hazard Statements | H301: Toxic if swallowed | [1][5] |
| Signal Word | Danger | [1][5] |
| UN Number | UN2811 | [1] |
| Proper Shipping Name | Toxic solids, organic, n.o.s. (this compound) | [1] |
| Water Solubility | 1 mg/mL in H₂O; 10.7 mg/mL in 0.1 M NaOH; 4.7 mg/mL in 0.1 M HCl | [4] |
| Hazardous Decomposition | Thermal decomposition can produce irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂)[2]. | [2] |
Experimental Protocols for Disposal
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste management company. Chemical neutralization at the laboratory scale is not recommended without specific, validated protocols that ensure complete destruction of the neurotoxin and do not create other hazardous byproducts. While studies have explored the decarboxylation of this compound to muscimol, this is not a disposal method as it converts one psychoactive compound into another[6][7].
The following step-by-step procedures outline the proper handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Wear tightly fitting safety goggles[8].
-
Hand Protection: Handle with chemical-resistant gloves. Gloves must be inspected prior to use and disposed of as contaminated waste after use[5][8].
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
2. Waste Segregation and Collection
Proper segregation of waste is crucial to prevent accidental exposure and ensure compliant disposal.
-
Solid this compound Waste:
-
This compound Solutions:
-
Contaminated Labware and PPE:
-
All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be considered contaminated.
-
Place these items in a designated hazardous waste container that is clearly labeled.
-
3. Labeling and Storage of Hazardous Waste
-
Labeling: All containers of this compound waste must be clearly labeled with the words "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic").
-
Storage: Store waste containers in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated[5]. Ensure containers are kept tightly closed[5].
4. Disposal Through a Licensed Contractor
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed hazardous waste disposal contractor.
-
Manifesting: For transport off-site, the waste will need to be accompanied by a hazardous waste manifest, which tracks the waste from your facility to its final disposal site[9]. Your EHS office will typically handle this paperwork.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation in the area of the spill.
-
Containment: Prevent further spread of the spill. Do not let the product enter drains[5].
-
Cleanup (for trained personnel only):
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your EHS office immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound Decarboxylation to Muscimol: Dramatic Solvent and Radiolytic Rate Acceleration | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Ibotenic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ibotenic Acid, a potent neurotoxin. Adherence to these protocols is critical to mitigate risks and ensure the well-being of all laboratory personnel.
This compound is a powerful neurotoxin commonly used as a brain-lesioning agent in scientific research.[1][2] It is classified as toxic if swallowed, in contact with skin, or if inhaled. Symptoms of exposure can manifest within 30 to 60 minutes and include a range of effects on the nervous system such as nausea, vomiting, drowsiness, and in some cases, more severe reactions like seizures, particularly in children.[3] Given its hazardous nature, stringent safety measures must be implemented during its handling and disposal.
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to personal protective equipment is mandatory to prevent exposure through oral, dermal, or inhalation routes.[2] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves.[4] Must be powder-free.[5][6] | Prevents skin contact. This compound is toxic upon skin contact. Powder-free gloves prevent aerosolization and contamination.[6] |
| Body Protection | Protective clothing | A long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, a disposable gown or "bunny suit" coveralls should be worn.[5] | Protects skin from accidental splashes and contamination. |
| Eye and Face Protection | Safety goggles and face shield | Safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashes or sprays.[7] | Protects eyes and face from accidental splashes of this compound solutions.[7] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when handling the powder form of this compound or when adequate ventilation cannot be guaranteed to keep airborne concentrations low. | Prevents inhalation of toxic particles.[8] |
| Foot Protection | Closed-toe shoes | Sturdy, closed-toe shoes are required in the laboratory at all times. | Protects feet from spills and falling objects. |
Operational Plan for Safe Handling and Disposal
A clear, step-by-step operational plan is crucial for minimizing the risk of exposure to this compound. The following workflow outlines the necessary procedures from preparation to disposal.
References
- 1. This compound :uses and side effects_Chemicalbook [chemicalbook.com]
- 2. This compound | C5H6N2O4 | CID 1233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. pppmag.com [pppmag.com]
- 7. osha.gov [osha.gov]
- 8. play.psych.mun.ca [play.psych.mun.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
